Phenthoate

Catalog No.
S539464
CAS No.
2597-03-7
M.F
C12H17O4PS2
M. Wt
320.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenthoate

CAS Number

2597-03-7

Product Name

Phenthoate

IUPAC Name

ethyl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate

Molecular Formula

C12H17O4PS2

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C12H17O4PS2/c1-4-16-12(13)11(10-8-6-5-7-9-10)19-17(18,14-2)15-3/h5-9,11H,4H2,1-3H3

InChI Key

XAMUDJHXFNRLCY-UHFFFAOYSA-N

SMILES

Array

solubility

REDDISH-YELLOW OIL; SOLUBILITY: IN WATER @ 20 °C= 200 MG/L (TECHNICAL GRADE); IN HEXANE @ 20 °C= 120 G/L; GREATER THAN 200 G/L IN 1,2-DIMETHOXYETHANE, 20 °C (PURE); IN PETROLEUM SPIRIT @ 20 °C= 100-170 G/L /TECHNICAL/
11 MG/L WATER @ 24 °C
Miscible in all proportions with methanol, ethanol, benzene, xylene, acetone, cyclohexanone, methylcellosolve, carbon tetrachloride and carbon disulfide, ethyl ether, dioxane, and cyclohexane
Soluble in aromatic hydrocarbons, ketones, alcohols, chloroform, and carbon tetrachloride. Barely soluble in ... petroleum ether.

Synonyms

Cidial, Cidiale, Elsan, O,O-dimethyl S-alpha-ethoxycarbonylbenzylphosphorodithioate, Phendal, phenthoate, phenthoate, (+)-isomer, phenthoate, (+-)-isomer, phenthoate, (-)-isomer

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)SP(=S)(OC)OC

The exact mass of the compound Phenthoate is 320.0306 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 11 mg/l water @ 24 °cmiscible in all proportions with methanol, ethanol, benzene, xylene, acetone, cyclohexanone, methylcellosolve, carbon tetrachloride and carbon disulfide, ethyl ether, dioxane, and cyclohexanesoluble in aromatic hydrocarbons, ketones, alcohols, chloroform, and carbon tetrachloride. barely soluble in ... petroleum ether.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Supplementary Records. It belongs to the ontological category of organic thiophosphate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Phenthoate Enantioselective Environmental Behavior: A Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Baseline Properties of Phenthoate

This compound (IUPAC name: S-α-ethoxycarbonylbenzyl O,O-dimethyl phosphorodithioate) is a chiral organophosphate insecticide and acaricide primarily used to control aphids, scale insects, leafhoppers, and other common insects in rice, vegetables, citrus, and other crops [1]. Its chirality stems from a single asymmetric carbon atom in its chemical structure, resulting in a pair of enantiomers with potentially different environmental behaviors and toxicological profiles [1].

Table 1: Fundamental Physicochemical Properties of this compound [1]

Property Value Conditions / Notes
Molecular Formula C₁₂H₁₇O₄PS₂
Molecular Mass 320.39 g/mol
CAS RN 2597-03-7
Water Solubility 11 mg/L 20°C, pH 7
Melting Point 17.5 °C
Vapour Pressure 5.3 mPa 20°C
Octanol-Water Partition Coefficient (Log P) 3.69 20°C, pH 7
Soil DT₅₀ (typical) 35 days Aerobic, moderately persistent

Analytical Methods for Enantioselective Determination

A critical requirement for studying enantioselective behavior is the ability to separate, isolate, and quantify the individual enantiomers. The following established protocols can be applied to various environmental matrices.

MSPD-HPLC Method for Soil Matrices

The Matrix Solid-Phase Dispersion (MSPD) technique combined with High-Performance Liquid Chromatography (HPLC) offers a streamlined method for extracting and analyzing this compound from soil samples [2] [3].

Experimental Protocol:

  • Sample Preparation: Blend the soil sample with Florisil solid-phase material. The water content of this mixture is a critical parameter that requires optimization [2] [3].
  • Extraction: Pack the mixture into a column and elute this compound with a suitable solvent. Optimized conditions often use a Florisil-to-soil ratio of 1:1 and elution with 8 mL of n-hexane and 12 mL of n-hexane/acetone (9:1, v/v) [2].
  • Clean-up and Chiral Separation: The MSPD extract can be directly analyzed for total this compound content on a silica-based HPLC column with UV detection. For enantiomeric ratio (ER) determination, a further clean-up step using silica-based HPLC is recommended, followed by analysis on a chiral HPLC column [2] [3]. A commonly used chiral stationary phase is cellulose tris-3,5-dimethylphenylcarbamate [2].

Method Performance: This method has demonstrated recoveries of 75-94% from fortified soils with relative standard deviations (RSDs) of 1.5-6.5%, confirming its precision and accuracy for quantitative analysis [2].

The workflow for this analytical method is summarized below:

G A Soil Sample B Blend with Florisil A->B C Column Packing B->C D Solvent Elution C->D E MSPD Extract D->E F Quantitative HPLC (Silica Column) E->F G Clean-up HPLC (Silica Column) E->G I Total this compound Data F->I H Chiral HPLC (e.g., Cellulose-based Column) G->H J Enantiomeric Ratio (ER) H->J

Flowchart of the MSPD-HPLC method for soil analysis

LC-MS/MS Method for Plant-Origin Matrices

For complex plant matrices like fruits, vegetables, and grains, a highly sensitive method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been developed [4].

Experimental Protocol:

  • Extraction: Use acetonitrile as the extractant [4].
  • Clean-up: Employ graphitized carbon black as a sorbent to remove matrix interferences [4].
  • Chiral Separation and Detection: Perform the separation on a chiral OJ-RH column using an isocratic mobile phase of methanol-water (85:15, v/v) at a flow rate of 1 mL/min and 30°C. Detection is achieved with tandem mass spectrometry [4].

Method Performance: This method allows for rapid chiral separation within 9 minutes and provides high sensitivity with a limit of detection (LOD) of <0.25 μg/kg and a limit of quantification (LOQ) of 5 μg/kg. It shows satisfactory recoveries of 76.2-91.0% with low intra-day and inter-day RSDs [4].

Enantioselective Degradation in Environmental Matrices

The behavior of the two this compound enantiomers is not uniform across different environmental media, leading to changes in the enantiomeric fraction and potentially altering the overall pesticide effect.

Table 2: Enantioselective Degradation of this compound in Various Matrices

Matrix Degradation Profile Key Findings & Enantiomer Preference Reference
Alkaline Soils Enantioselective (+)-phenthoate degrades faster than the (-)-enantiomer, leading to an enrichment of the (-)-form in the soil over time. [2] [5]
Acidic Soils Non-enantioselective No significant difference in the degradation rate between the two enantiomers. [2]
Citrus Plants Enantioselective (-)-phenthoate degrades faster than its antipode, resulting in the relative accumulation of (+)-phenthoate on and in the fruit. [4]

Biological Activity and Toxicity Implications

The differential behavior of this compound enantiomers is significant because they also exhibit differing biological activities.

  • Insecticidal Potency: The (+)-phenthoate enantiomer is generally reported to show greater insecticidal potency compared to its (-)-counterpart [1].
  • Toxicity Mechanism: Like other organophosphates, this compound acts as an acetylcholinesterase (AChE) inhibitor. Recent research suggests its potential neurotoxicity may be enantioselective, underscoring the importance of studying the individual enantiomers [4].
  • Human Health Risk: A 2024 epidemiological study identified a significant positive association between this compound exposure and the incidence of hypertension in a population with normal glucose tolerance. The study further indicated that blood lipids, particularly triglycerides, may mediate this relationship [6].

Advanced Research and Novel Findings

Interaction with Marine Dinoflagellates

A 2023 study revealed that the marine dinoflagellate Prorocentrum lima can effectively absorb and remove this compound from seawater (90.31% reduction in 48 hours). Proteomic analysis suggested this occurs via the endocytic signaling pathway. Surprisingly, this compound exposure also led to a significant reduction in the biosynthesis of okadaic acid (a potent toxin) by the algae, indicating a complex pollutant-organism interaction [7]. The proposed mechanism for this interaction is illustrated below:

G A This compound in Seawater B P. lima Exposure A->B C Uptake via Endocytosis B->C D Proteomic Changes C->D E Reduced OA Synthesis (PKS, CYP450 downregulated) D->E G Reduced Oxidative Stress in P. lima D->G F Decreased Okadaic Acid (OA) Content E->F

Proposed mechanism of this compound's effect on P. lima

This technical guide synthesizes the current state of knowledge on the enantioselective environmental behavior of this compound. The evidence clearly demonstrates that the two enantiomers exhibit distinct persistence, degradation, and biological interactions depending on the matrix (soil type, plant species) and environmental conditions (especially pH). Therefore, risk assessments and regulatory decisions would be improved by moving beyond the traditional racemic approach to an enantiomer-specific framework.

References

Comprehensive Technical Guide: Chirality and Insecticidal Activity of Phenthoate

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Basic Properties

Phenthoate is an organophosphorus insecticide and acaricide characterized by a chiral center, resulting in the existence of two distinct enantiomeric forms. Its fundamental chemical properties are summarized in the table below.

Table 1: Fundamental Chemical and Physical Properties of this compound

Property Description/Value
IUPAC Name S-α-ethoxycarbonylbenzyl O,O-dimethyl phosphorodithioate [1] [2]
Chemical Formula C₁₂H₁₇O₄PS₂ [1]
Molecular Weight 320.39 g/mol [1]
CAS RN 2597-03-7 [1]
Partition Coefficient (Log P) 3.69 [1]
Aqueous Solubility (at 20-24 °C) 11 mg/L (moderate) [1] [2]
Vapour Pressure 5.3 mPa at 20 °C (moderately volatile) [1]
Physical State Reddish yellow or colorless liquid [1] [2]
Melting Point 17.5 °C [1] [2]
Formulations Emulsifiable concentrates, wettable powders, dusts, granules [1]

Chirality and Stereoselective Properties

Fundamental Chiral Characteristics

This compound possesses a single asymmetric carbon atom, which classifies it as a chiral molecule [1]. Consequently, it exists as a pair of enantiomers, commonly referred to as (R)-phenthoate and (S)-phenthoate. Despite this, the technical-grade material used in agricultural applications is typically a racemic mixture, containing equal parts of both enantiomers [1]. It is important to note that the (+)-phenthoate enantiomer has been reported to exhibit greater insecticidal potency [1].

Enantioselective Bioaffinity and Toxicity

The interaction of this compound enantiomers with the target enzyme, acetylcholinesterase (AChE), is highly enantioselective. The following table summarizes key findings from experimental and computational studies.

Table 2: Enantioselective Toxicity and Bioaffinity of this compound

Parameter (R)-Phenthoate (S)-Phenthoate Reference
Binding Constant (K) with AChE 1.486 × 10⁵ M⁻¹ 4.503 × 10⁴ M⁻¹ [3]
Relative Bioaffinity ~3.3 times stronger than (S)-form Baseline [3]
Inhibitory Effect on AChE Strong Weaker [3]
Key Interaction Energy Electrostatic: -23.79 kJ/mol Electrostatic: -17.77 kJ/mol [3]

This enantioselectivity arises from differential binding interactions within the active site of AChE. Molecular dynamics simulations reveal that (R)-phenthoate forms a more stable and compact complex with AChE, leading to stronger inhibition [4] [3]. The toxicological reaction induces conformational changes in key loop regions of the enzyme (involving residues such as His-447, Gly-122, and Thr-75), with the extent of these changes being more pronounced for the (R)-enantiomer [3]. Secondary structure analysis via circular dichroism spectroscopy confirmed significant alterations in the enzyme's α-helix and β-sheet content upon binding with the (R)-enantiomer [3].

Mechanism of Insecticidal Action

This compound primarily functions as a non-systemic insecticide and acaricide with contact and stomach action [1]. Its mode of action is consistent with that of other organophosphates:

  • AChE Inhibition: The primary mechanism is the inhibition of the enzyme acetylcholinesterase (AChE) in the synaptic clefts of the nervous system [1]. According to the Insecticide Resistance Action Committee (IRAC), it is classified under Group 1B [1].
  • Enzymatic Process: AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh), which is essential for proper nerve impulse transmission.
  • Toxicological Consequence: this compound binds to and phosphorylates the serine residue in the active site of AChE, rendering the enzyme inactive. This leads to an accumulation of ACh in the synapses, resulting in continuous nerve stimulation, paralysis, and ultimately, death of the insect [4] [1].

The following diagram illustrates the enantioselective toxicodynamic process of this compound with its target, AChE.

G A Chiral this compound (Racemic Mixture) B Enantioselective Toxic Reaction A->B Exposure C (R)-Phenthoate B->C D (S)-Phenthoate B->D E Acetylcholinesterase (AChE) C->E High Affinity D->E Low Affinity F Strong Binding & Inhibition (K = 1.49×10⁵ M⁻¹) E->F High Affinity G Weaker Binding & Inhibition (K = 4.50×10⁴ M⁻¹) E->G Low Affinity H Conformational Change in AChE: - Altered α-helix/β-sheet - Key loop movement F->H G->H I Accumulation of Acetylcholine (Continuous Nerve Stimulation) H->I J Insect Death (Paralysis) I->J

Diagram 1: Enantioselective toxicodynamic process of this compound.

Environmental Fate and Ecotoxicology

Environmental Behavior and Enantioselectivity

The environmental profile of this compound is critical for understanding its ecological impact.

Table 3: Environmental Fate and Ecotoxicological Parameters of this compound

Parameter Value / Property Significance
Soil DT₅₀ (Aerobic) 35 days (Moderately Persistent) [1] --
Dissipation on Plants (RL₅₀) 4.6 days (Range: 1.7-10.0 days) [1] --
Aquatic Toxicity Classification High (Acute Ecotoxicity ≤ 0.1 mg/L) [1] Poses a threat to aquatic life.
Bee Toxicity High (Contact/Oral Toxicity ≤ 2 μg/bee) [1] Toxic to pollinators.
Status in EU Not Approved [1] --
Enantioselective Degradation Observed in environmental matrices for other chiral pesticides [5] One enantiomer may persist longer.
Toxicity to Non-Target Organisms and Alleviation

Studies have demonstrated that this compound induces oxidative stress in non-target organisms. Research on isolated mouse hepatocytes showed that this compound exposure led to increased lipid peroxidation and nitric oxide levels, while decreasing the activity of key antioxidant enzymes (e.g., superoxide dismutase, catalase) and levels of reduced glutathione (GSH) [6]. This cytotoxicity was found to be both time- and concentration-dependent [6].

Notably, co-treatment with Ascorbic Acid (Vitamin C) was effective in mitigating these oxidative stress markers, suggesting a protective role for antioxidants against this compound-induced hepatotoxicity [6].

Furthermore, a study on the marine dinoflagellate Prorocentrum lima revealed that the organism could effectively absorb and potentially degrade this compound from seawater. Interestingly, this compound exposure altered the expression of key proteins involved in intracellular signaling and downregulated the synthesis of the toxin okadaic acid in this species [7].

Analytical Methodologies for Chiral Separation

The separation and analysis of this compound enantiomers are typically achieved using chromatographic techniques with chiral stationary phases or selectors. Capillary Electrophoresis (CE) has emerged as a powerful technique for this purpose due to its high efficiency, flexibility, and low consumption of reagents and samples [8].

Protocol: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

While the search results do not provide a specific HPLC protocol for this compound, they detail methods used for other chiral organophosphates, which can serve as a guideline [5].

  • Instrumentation: Agilent 1100 Series HPLC or equivalent.
  • Chiral Column: Chiralcel OJ column (Daicel Chemical Industries, Tokyo) or equivalent cellulose-based chiral stationary phase.
  • Mobile Phase: 98% hexane with 2% ethanol (containing 5% methanol and 5% isopropanol).
  • Flow Rate: Isocratic, typically 1.0 mL/min (to be optimized).
  • Detection: UV detection at 230 ± 15 nm.
  • Injection Volume: 20 μL.
  • Sample Preparation: For environmental samples (water, soil), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is typically required to preconcentrate the analytes and remove matrix interferences [8].
Protocol: Chiral Separation by Capillary Electrophoresis (CE)

CE offers a complementary approach to HPLC for chiral analysis [8].

  • Separation Mode: Electrokinetic Chromatography (EKC).
  • Capillary: Uncoated fused-silica capillary.
  • Background Electrolyte (BGE): Aqueous buffer (e.g., phosphate or borate) containing a chiral selector.
  • Chiral Selector: Cyclodextrins are most commonly used (e.g., Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TM-β-CD), γ-CD, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)).
  • Detection: UV detection at an appropriate wavelength.
  • Sample Preparation: Similar to HPLC, SPE or LLE is often necessary for complex environmental matrices.

The experimental workflow for evaluating the enantioselective toxicity of this compound is summarized below.

G A1 Sample Collection (Environmental/ Biological) A2 Sample Preparation (SPE, LLE, SLE) A1->A2 A3 Chiral Separation (HPLC-CSP or CE-CD) A2->A3 A4 Enantiomer Isolation & Purification A3->A4 A5 In Vitro/In Vivo Assays (e.g., AChE inhibition, Cytotoxicity) A4->A5 A6 Computational Studies (Docking, Molecular Dynamics) A4->A6 A7 Data Integration & Risk Assessment A5->A7 A6->A7

Diagram 2: Workflow for chiral pesticide risk assessment.

Conclusion and Research Implications

The data unequivocally demonstrates that this compound exhibits significant enantioselectivity in its interaction with the target enzyme AChE, with the (R)-enantiomer possessing a markedly higher bioaffinity and inhibitory potential. This underscores a critical limitation in the risk assessment of chiral pesticides when they are regulated and evaluated as racemic mixtures. The presence of an ineffective or less toxic enantiomer (S-phenthoate) in the racemate not only reduces the efficacy of the pesticide but also contributes unnecessarily to environmental pollution and potential off-target effects.

Future research and regulatory efforts should prioritize:

  • The development and commercialization of enantiomer-enriched or pure products to enhance efficacy and reduce environmental burden.
  • Mandating enantioselective environmental fate and toxicity studies for chiral pesticides to enable accurate risk assessment.
  • Exploring the mechanistic basis of enantioselectivity for other toxicological endpoints, such as the induction of oxidative stress and its enantioselective alleviation by antioxidants.

References

environmental fate and transport of phenthoate

Author: Smolecule Technical Support Team. Date: February 2026

Environmental Fate and Pathways

Phenthoate's journey in the environment involves several key processes that determine its ultimate impact.

  • Transport Mechanisms: The primary transport pathway is runoff into surface waters after agricultural application [1]. Its moderate water solubility and tendency to sorb to soil particles facilitate this movement. Studies have detected this compound in surface waters, with concentrations reported in tributaries ranging from 0.3 to 5.05 μg/L [2].
  • Transformation and Degradation:
    • Biodegradation: Microorganisms in soil and water are major agents of this compound breakdown. Research shows that the marine dinoflagellate Prorocentrum lima can actively absorb and remove this compound from seawater, with loss rates reaching up to 92.87% in laboratory cultures [2]. The study suggested this uptake may involve the overexpression of intracellular transport proteins like SN-1/2 and Ras-related protein 5B [2].
    • Chemical Degradation: this compound can be hydrolyzed, especially in alkaline conditions, but comprehensive data on aqueous hydrolysis and photolysis rates are not fully established in the searched literature [3].
  • Bioaccumulation Potential: Its high Log P value suggests a significant potential for bioaccumulation in the fatty tissues of aquatic organisms [3].

Analytical Methods for Detection

Monitoring this compound requires robust analytical techniques. The following table outlines both a traditional method and an emerging nanosensor-based approach.

Method Principle / Recognition Element Key Steps / Workflow Performance & Application

| Spectrophotometry [4] | Azo-coupling reaction: this compound reacts with diazotized 4-aminoazobenzene, producing an orange dye. | 1. Extract this compound from sample (e.g., vegetable, water, soil). 2. Diazotize 4-aminoazobenzene with acid and sodium nitrite. 3. Couple the diazotized solution with the this compound extract. 4. Measure absorbance of the resulting dye at 480 nm. | - Linear Range: 5-40 μg/

  • Molar Absorptivity: 1.083 x 10⁷ L·mol⁻¹·cm⁻¹
  • Successfully applied to vegetable, fruit, water, and soil samples. | | Nanosensor (Enzyme Inhibition) [5] [6] | Inhibition of Acetylcholinesterase (AChE): OPs like this compound inhibit AChE, reducing signal generation. | 1. Prepare nanosensor with AChE enzyme.
  • Add sample; if OPs are present, AChE is inhibited.
  • Add substrate (acetylthiocholine).
  • Measure signal loss (e.g., colorimetric, electrochemical). | - Enables rapid, on-site detection.
  • High sensitivity (some methods detect OPs at pM levels) [5].
  • Used in complex matrices like milk, fruits, and vegetables [5]. |

The experimental workflow for the enzyme inhibition-based nanosensor can be visualized as follows:

G Sample Sample Solution AChE AChE Enzyme Sample->AChE Incubate Sample->AChE If OPs present: Inhibits Substrate Substrate (ATCh) AChE->Substrate If no OPs: Active AChE->Substrate Inhibited Signal Measure Signal Substrate->Signal Produces TCh & H₂O₂ Substrate->Signal Reduced Product Result Quantify OPs Signal->Result Signal HIGH Signal->Result Signal LOW

Flowchart of the enzyme inhibition-based detection principle for organophosphates like this compound.

Advanced Research and Protocols

For researchers aiming to replicate or build upon current studies, here are detailed methodologies from recent literature.

  • Protocol for Studying this compound Uptake by Microalgae [2]:

    • Culture Conditions: Maintain Prorocentrum lima in filter-sterilized f/2 medium at 20 ± 1°C with a 12/12 h light/dark cycle.
    • Exposure Experiment: Prepare this compound treatment groups (e.g., 100, 250, 500, 1000 μg/L). Inoculate with algae at an initial density of 1 × 10⁴ cell mL⁻¹.
    • Sampling and Analysis: Collect samples at regular intervals (e.g., 48h, 96h). Measure residual this compound concentration in the medium using techniques like GC-MS or LC-MS to calculate the removal rate.
    • Omics Analysis: Use transcriptomic and proteomic analyses to investigate the molecular response, focusing on pathways related to toxin synthesis and stress response.
  • Protocol for Nanosensor-Based OP Detection (Colorimetric) [6]:

    • Nanozyme Synthesis: Prepare a peroxidase-mimic nanozyme (e.g., FeCoCu flower-like structure) by a one-pot reduction method. Mix metal chlorides (Fe, Co, Cu) in a molar ratio (e.g., 0.6:0.4:0.6) in ultrapure water with PVP as a stabilizer. Rapidly add NaBH₄ under stirring to form a black suspension, then wash and dry the precipitate.
    • Sensor Assembly and Assay: Immobilize AChE enzyme on a suitable substrate or use it in solution. In a typical run, incubate the sample with AChE, then add the nanozyme and chromogenic substrate (e.g., TMB). The presence of OPs inhibits AChE, reducing the production of thiocholine and subsequently H₂O₂, leading to a decrease in color intensity measurable by UV-Vis spectrophotometry.

Key Research Gaps and Future Directions

While existing research outlines this compound's basic profile, several areas require further investigation to fully understand its environmental impact.

  • Long-Term Ecological Effects: The impact of chronic, low-dose this compound exposure on aquatic food webs and soil ecosystems is not well-documented.
  • Metabolite Formation and Toxicity: The identity and toxicity of this compound's major degradation products in various environmental compartments are largely unknown and represent a significant research gap.
  • Real-World Validation of Sensors: While laboratory-scale nanosensors show great promise, their performance and reliability for monitoring this compound in diverse, real-world environmental samples (e.g., with complex matrices) need more extensive validation.

References

phenthoate soil degradation pathways

Author: Smolecule Technical Support Team. Date: February 2026

Phenthoate Degradation Data

Parameter Value Conditions / Notes
Soil DT₅₀ (Typical) 35 days Laboratory, aerobic conditions; indicates "moderately persistent" [1].
Soil DT₅₀ (Field) 4.6 - 19.3 days Range depends on crop/soil type; faster in field conditions [1].
Aqueous Hydrolysis Relatively stable at pH 3.9 - 7.8; ~25% degradation at pH 9.7 after 20 days Highly dependent on pH; degrades faster in alkaline conditions [2].
Primary Metabolite This compound acid Formed via hydrolysis of the carbethoxy ester group [3] [2].
Enantioselectivity (+)-enantiomer degrades faster than (-)-enantiomer Observed in alkaline soils; little selectivity in acidic soil [4] [5].

Degradation Pathways & Mechanisms

The degradation of this compound is primarily driven by extracellular enzymes from soil microorganisms, with hydrolysis being a key initial step [3].

G This compound This compound This compound Acid\n(Desmethyl Form) This compound Acid (Desmethyl Form) This compound->this compound Acid\n(Desmethyl Form) Hydrolytic Cleavage Water-soluble\nDegradation Products Water-soluble Degradation Products This compound->Water-soluble\nDegradation Products Microbial Metabolism (Oxidative & Hydrolytic) CO2 CO2 This compound Acid\n(Desmethyl Form)->CO2 Mineralization (Aerobic)

The primary metabolic pathway of this compound in soil involves hydrolysis to this compound acid, with further breakdown to simple compounds and CO₂ [3] [2].

Analytical & Experimental Protocols

For researchers studying this compound degradation, particularly enantioselective processes, the following method has been proven effective.

Sample Preparation: Matrix Solid-Phase Dispersion (MSPD) This technique simplifies extraction and clean-up in a single step [4] [5].

  • Solid Support: Use 2.0 g of Florisil (40-100 μm) as the dispersant solid phase.
  • Sample Mixing: Thoroughly blend 0.5 g of soil with the Florisil using a glass mortar and pestle to create a homogeneous mixture.
  • Column Packing: Pack the mixture into a glass chromatography column.
  • Elution: Elute the analytes using 20 mL of n-hexane and acetone (8:2, v/v). This solvent combination provides high recovery rates.

Instrumental Analysis: Chiral Liquid Chromatography

  • Clean-up: First, isolate this compound from the MSPD extract using a standard silica-based HPLC column [5].
  • Enantiomer Separation: Resolve the enantiomers on a chiral HPLC column with cellulose tris-3,5-dimethylphenylcarbamate as the chiral stationary phase.
  • Detection: UV detection is used for quantification. This method allows for precise determination of the enantiomeric ratio (ER) in soil samples [4] [5].

Environmental Significance & Regulatory Status

This compound is an organophosphorus insecticide and acetylcholinesterase inhibitor [1]. Its movement in the environment is governed by sorption-desorption processes, which are influenced by soil properties like pH, organic matter content, and clay minerals [6]. These factors control its mobility, persistence, and potential to enter the food chain.

It is important to note that this compound is not approved under the current EC Regulation 1107/2009 [1]. Its use and environmental impact are therefore subjects of ongoing regulatory and scientific review.

References

phenthoate toxicity mechanism in insects

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Phenthoate inhibits the enzyme acetylcholinesterase (AChE), which is crucial for normal nerve function. The following diagram illustrates this mechanism and its consequences.

G A Normal Nerve Signal B Acetylcholine (ACh) Released A->B C ACh Binds to Receptor Nerve Signal Transmitted B->C D Acetylcholinesterase (AChE) Breaks down ACh C->D D->B Recycled Choline E Signal Termination D->E F This compound Exposure G This compound Binds to AChE (Enzyme Inhibition) F->G H ACh Accumulates in Synapse G->H I Nerve Receptors Constantly Stimulated H->I J Uncontrolled Nerve Signaling → Paralysis & Death I->J start1 start1->F

This compound's inhibition of AChE leads to a buildup of acetylcholine, causing continuous overstimulation of nerves and muscles. This results in uncontrolled nerve signaling, leading to paralysis and death of the insect [1]. This mechanism is consistent with other organophosphate insecticides [2].

Quantitative Toxicity and Environmental Data

The following table presents key data on this compound's environmental behavior and ecotoxicity, which are critical for understanding its overall impact.

Parameter Value Implication
Water Solubility (at 20 °C, pH 7) 11 mg/L [1] Moderate, indicating potential for water contamination.
Octanol-Water Partition Coefficient (Log P) 3.69 [1] High; likely to bioaccumulate in organisms.
Soil Degradation Time (DT₅₀, aerobic) 35 days [1] Moderately persistent in the environment.
Vapour Pressure (at 20 °C) 5.3 mPa [1] Moderately volatile; spray drift is a concern during application.
Aquatic Toxicity High (Acute ecotoxicity for fish, invertebrates, or algae ≤ 0.1 mg/L) [1] Poses a significant risk to aquatic ecosystems.

Experimental and Clinical Evidence

Research on this compound toxicity provides concrete evidence of its mechanism and effects:

  • Human Case Series: A prospective study of 292 cases of acute this compound self-poisoning recorded a case fatality rate of 6.5%. Respiratory failure was a primary concern, with 14.4% of patients requiring intubation, most within 24 hours of ingestion [3].
  • Cholinesterase Measurement: Plasma samples from poisoned patients confirmed significant depression of cholinesterase activity. The median plasma this compound concentration was 135 ng/mL (0.42 µmol/mL) [3].
  • Oxime Therapy Challenge: Administration of the oxime antidote pralidoxime (2 g) resulted in a transient, non-sustained increase in AChE activity, suggesting that standard oxime regimens may require optimization for this compound poisoning [3].
  • Intermediate Syndrome (IMS): A case report highlighted that this compound poisoning can lead to IMS, a serious complication characterized by muscular weakness that can occur 24-96 hours after exposure, often leading to respiratory failure [4].

Key Experimental Protocols for Toxicity Assessment

While detailed protocols for insect-specific studies are limited in the searched literature, established methodologies from related toxicology research provide a framework.

  • Cholinesterase Activity Assay: This is a fundamental experiment. Brain homogenate or hemolymph from exposed insects is mixed with a substrate like acetylthiocholine. The rate of substrate hydrolysis is measured spectrophotometrically, and the percentage of AChE inhibition compared to a control group is calculated [3].
  • Toxicokinetic Studies: To understand uptake and metabolism, insects are exposed to a known concentration of this compound. At regular intervals, individuals are sampled, and their body burden of this compound is quantified using techniques like gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS/MS) [5] [3].
  • Biomarker Identification: Advanced omics techniques can be employed. For instance, proteomic analysis via high-resolution LC-MS/MS can identify and quantify differential protein expression in insects exposed to this compound, revealing novel biomarkers of exposure and effect [5].

References

Phenthoate: Technical Profile and Environmental Fate

Author: Smolecule Technical Support Team. Date: February 2026

Phenthoate is an organophosphate insecticide and acaricide first introduced around 1980. It acts as a non-systemic pesticide with contact and stomach action, functioning as an acetylcholinesterase (AChE) inhibitor (IRAC MoA class 1B) [1]. The following table summarizes its core identity and properties.

Table 1: Chemical Identity and Basic Properties of this compound

Property Details
IUPAC Name S-α-ethoxycarbonylbenzyl O,O-dimethyl phosphorodithioate [1]
CAS RN 2597-03-7 [1]
Molecular Formula C₁₂H₁₇O₄PS₂ [1]
Molecular Mass 320.39 g/mol [1]
Chemical Structure Exhibits chirality with a single asymmetric carbon atom; technical material is typically a racemic mixture [1].
Physical State Colourless liquid (pure), reddish yellow (technical grade) [1] [2]
Melting Point 17.5 °C [1]

Table 2: Environmental Fate and Physicochemical Properties

Parameter Value Note / Implication
Solubility in Water (20°C) 11 mg/L [1] Moderately soluble [1].
Octanol-Water Partition Coefficient (log P) 3.69 [1] High; indicates potential for bioaccumulation [1].
Vapour Pressure (20°C) 5.3 mPa [1] Moderately volatile; spray drift is a concern [1].
Soil DT₅₀ (Aerobic) 35 days [1] Moderately persistent in the environment [1].
Dissipation on Plants (RL₅₀) 4.6 days (range: 1.7-10.0 days) [1] Relatively fast dissipation from plant surfaces [1].

Ecotoxicology and Regulatory Status

This compound is flagged as a "Forever chemical" under specific rules due to its high aquatic toxicity and high toxicity to bees, requiring careful risk management during application [1].

Regulatory Status: It is not approved for use in the European Union under EC Regulation 1107/2009 [1].

Experimental Protocols for Assessment

While detailed EIA protocols for this compound are not fully outlined in the search results, the following methodologies are supported by the available data and general scientific practice.

Soil Degradation Studies (Aerobic)
  • Core Principle: Determine the time for 50% degradation (DT₅₀) of the parent compound in soil.
  • Method Summary:
    • Soil Preparation: Use a representative, untreated soil. Characterize its pH, organic matter content, and texture.
    • Treatment: Apply this compound to the soil in laboratory microcosms at a field-relevant concentration.
    • Incubation: Maintain the microcosms in the dark at a constant temperature (e.g., 20°C) and moisture content conducive to microbial activity.
    • Sampling and Analysis: Extract and analyze soil samples at regular intervals using techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) to quantify the remaining this compound.
    • Data Modeling: Plot the residue concentration over time and fit a kinetic model (e.g., single-first-order) to calculate the DT₅₀ [1].
Aquatic Toxicity Testing
  • Core Principle: Establish the acute toxicity of this compound to non-target aquatic organisms like fish, daphnia, and algae.
  • Method Summary:
    • Test Organisms: Use standard species such as Daphnia magna (water flea) or Oncorhynchus mykiss (rainbow trout).
    • Exposure: Expose organisms to a range of this compound concentrations in a controlled aqueous environment.
    • Endpoint Measurement: Record lethal or effect concentrations (e.g., LC₅₀ or EC₅₀) over a defined period (e.g., 48 or 96 hours).
    • Analysis: The high toxicity indicated by the search results suggests testing should start at very low concentrations (≤ 0.1 mg/L) [1].

Environmental Pathways and Transformation

The diagram below illustrates the key environmental pathways and transformation processes for this compound, based on available data.

G This compound This compound Soil Soil This compound->Soil Water Water This compound->Water Spray drift Runoff Plants Plants This compound->Plants Microbial Degradation Microbial Degradation Soil->Microbial Degradation Aerobic DT₅₀ = 35 days Hydrolysis / Photolysis Hydrolysis / Photolysis Water->Hydrolysis / Photolysis Dissipation\nRL₅₀ = 4.6 days Dissipation RL₅₀ = 4.6 days Plants->Dissipation\nRL₅₀ = 4.6 days Metabolites\n(e.g., this compound acid) Metabolites (e.g., this compound acid) Microbial Degradation->Metabolites\n(e.g., this compound acid) Degradation Products Degradation Products Hydrolysis / Photolysis->Degradation Products Dissipation Dissipation Volatilization Volatilization Dissipation->Volatilization Photodegradation Photodegradation Dissipation->Photodegradation

Figure 1: Environmental fate and primary transformation pathways of this compound, highlighting key processes like microbial degradation in soil and dissipation from plants.

Key Takeaways for Researchers

  • Primary Hazard: this compound's high aquatic toxicity and bee toxicity are critical assessment points [1].
  • Environmental Persistence: Its moderate soil persistence (DT₅₀ ~35 days) requires evaluation of long-term ecological effects [1].
  • Metabolic Pathway: In mammals, this compound is rapidly metabolized and excreted, with degradation involving both oxidative and hydrolytic pathways [2].

References

Comprehensive Technical Guide: Phenthoate Chiral Separation and Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chiral Pesticide Analysis

Chirality is a fundamental property in molecular chemistry that has significant implications for pesticide activity, toxicity, and environmental behavior. Approximately 30% of pesticides are chiral compounds, existing as enantiomers that are mirror images of each other but non-superimposable [1]. Phenthoate is a representative chiral organophosphate pesticide with a pair of enantiomers that demonstrate stereoselective differences in insecticidal activity, toxicity, and environmental degradation patterns [2]. Despite these differences, many agrochemicals including this compound have historically been used, regulated, and analyzed as racemic mixtures, primarily due to challenges associated with enantiomer separation and analysis [1]. This technical guide comprehensively addresses the chiral separation and analytical methodologies for this compound, with particular emphasis on applications in food safety, environmental monitoring, and toxicological assessment.

The significance of chiral analysis becomes particularly important when considering that the enantiomers of this compound exhibit different toxicological profiles. Research has indicated that this compound's acute toxicity to mammals occurs primarily through inhibition of acetylcholinesterase, creating an urgent need for enantioselective detection methods to accurately assess health risks [2]. Furthermore, field studies have demonstrated that (-)-phenthoate degrades faster than its antipode in environmental matrices, leading to relative accumulation of (+)-phenthoate [2]. This stereoselective degradation behavior necessitates enantioselective analytical methods for accurate environmental monitoring and risk assessment.

Analytical Techniques for Chiral Separation

Chromatographic Approaches

Various chromatographic techniques have been employed for chiral separation of pesticides, each offering distinct advantages and limitations:

  • High-Performance Liquid Chromatography (HPLC): The most widely used technique for chiral separation, HPLC can be coupled with various detection systems including tandem mass spectrometry (MS/MS) for enhanced sensitivity and specificity [2]. Reversed-phase HPLC with chiral stationary phases has been successfully applied to this compound enantiomer separation [2].

  • Supercritical Fluid Chromatography (SFC): SFC has gained prominence in chiral separations due to its superior kinetic performance, enhanced diffusion coefficients, and reduced solvent consumption compared to traditional LC methods [3]. The technique is particularly valuable for enantiomer separation in complex matrices [3].

  • Gas Chromatography (GC): While less commonly applied to this compound specifically, GC remains an important technique for chiral separation of volatile pesticides, particularly when coupled with mass spectrometric detection [4].

  • Comparison of Techniques: A comparative study of LC versus SFC for multiresidue pesticide analysis demonstrated that SFC exhibited better performance in analyzing matrices with numerous natural co-extracted compounds, due to a combination of improved chromatographic separation and higher ionization efficiency [3].

Electrophoretic Techniques

Capillary Electrophoresis (CE) has emerged as a powerful complementary technique for chiral analysis, offering several distinct advantages:

  • High Efficiency: CE provides exceptionally high separation efficiency, enabling baseline resolution of enantiomer pairs even with relatively low selectivity values [1] [5].

  • Flexibility in Chiral Selector Use: Unlike chromatography, CE does not require dedicated chiral columns. Chiral selectors are simply added to the separation buffer, allowing rapid screening of different selectors [1].

  • Minimal Reagent Consumption: The small dimensions of separation capillaries result in very low consumption of both samples and reagents, making CE cost-effective and environmentally friendly [1] [5].

The most common CE modes for chiral separations are electrokinetic chromatography (EKC) and capillary electrochromatography (CEC), with cyclodextrins representing the most widely employed chiral selectors due to their low UV absorbance and high solubility in aqueous media [1].

This compound-Specific Analytical Methodologies

HPLC-MS/MS Method for Plant-Origin Matrices

A robust enantioselective method for this compound determination in fruits, vegetables, and grains has been developed using reversed-phase HPLC-MS/MS [2]. The method achieves complete separation within 9 minutes and offers high sensitivity suitable for monitoring enantiomer residues at trace levels.

Table 1: HPLC-MS/MS Method Parameters for this compound Enantiomer Separation

Parameter Specification
Separation Technique Reversed-Phase HPLC-MS/MS
Analytical Column Chiral OJ-RH
Mobile Phase Methanol-water = 85:15 (v/v)
Flow Rate 1 mL/min
Column Temperature 30°C
Retention Time < 9 min for complete separation
Linear Range Correlation coefficient ≥ 0.9986
Limit of Quantification 5 μg/kg
Limit of Detection < 0.25 μg/kg
Mean Recovery 76.2 - 91.0%
Intra-day RSD 2.0 - 7.9%
Inter-day RSD 2.4 - 8.4%

The sample preparation methodology employs acetonitrile as extractant with graphitized carbon black as a sorbent for cleanup, effectively removing interfering compounds from complex plant-origin matrices [2].

Experimental Workflow

The following diagram illustrates the complete experimental workflow for this compound enantiomer analysis in plant-origin matrices:

G cluster_1 HPLC-MS/MS Conditions START Sample Collection (Plant Matrices) A Extraction with Acetonitrile START->A B Cleanup with Graphitized Carbon Black A->B C Centrifugation and Filtration B->C D HPLC-MS/MS Analysis C->D E Chiral OJ-RH Column D->E F Mobile Phase: Methanol-Water (85:15) E->F G Flow Rate: 1 mL/min F->G H Temperature: 30°C G->H I Data Analysis H->I J Enantiomer Quantification I->J

Experimental workflow for this compound enantiomer analysis in plant matrices

Capillary Electrophoresis Methods

While specific CE methods for this compound are not detailed in the available literature, general approaches for chiral pesticide analysis using CE have been well established [1] [5]. These typically employ cyclodextrins as chiral selectors, with the possibility of using dual cyclodextrin systems or combining cyclodextrins with micelles (CD-MEKC) for enhanced separation. For hydrophobic compounds like many pesticides, non-aqueous capillary electrophoresis (NACE) may be employed to improve solubility [1].

Applications and Experimental Findings

Stereoselective Degradation Studies

Application of the enantioselective HPLC-MS/MS method to field trials investigating this compound degradation in citrus crops revealed significant stereoselective degradation behavior [2]. Studies demonstrated that (-)-phenthoate degraded faster than its antipode, resulting in relative accumulation of (+)-phenthoate in citrus matrices. This finding has important implications for environmental monitoring and risk assessment, as the persistent enantiomer may pose different toxicological risks compared to the rapidly degrading one.

Toxicity Evaluation

Enantioselective analysis enables more accurate toxicity evaluation of chiral pesticides. The different enantiomers of this compound may interact differently with biological systems, including acetylcholinesterase inhibition in mammals [2] and potential impacts on non-target organisms in the environment [1]. Understanding these enantioselective toxicological profiles is essential for comprehensive risk assessment and regulatory decision-making.

Table 2: Applications of Chiral Separation in Pesticide Analysis

Application Area Key Findings Analytical Technique
Food Safety This compound enantiomers show different degradation patterns in citrus; (+)-phenthoate accumulates HPLC-MS/MS [2]
Environmental Monitoring Enantiomers may have different degradation rates in soil and water systems; important for risk assessment CE, HPLC [1]
Toxicity Assessment Enantioselective neurotoxicity observed; differential inhibition of acetylcholinesterase Computational studies combined with experimental data [2]
Formulation Quality Control Essential for enantiopure pesticide products (7% of chiral pesticides marketed as pure stereoisomers) CE, HPLC, SFC [1]

Analytical Considerations and Method Validation

Sample Preparation Techniques

Effective sample preparation is crucial for accurate enantioselective analysis of pesticides in complex matrices:

  • Solid-Liquid Extraction (SLE): Commonly employed for environmental and food samples [1]
  • Ultrasound-Assisted Extraction (UAE): Enhances extraction efficiency through ultrasonic energy [1]
  • QuEChERS Method: Citrate-buffered QuEChERS with dispersive solid-phase extraction (dSPE) cleanup has been successfully applied to various fruit and vegetable matrices [3]
Method Validation Parameters

Rigorous method validation is essential for reliable enantioselective analysis. Key validation parameters include:

  • Linearity: Excellent linearity demonstrated with correlation coefficients ≥ 0.9986 for this compound enantiomers [2]
  • Sensitivity: Limits of detection below 0.25 μg/kg achievable with HPLC-MS/MS methods [2]
  • Accuracy and Precision: Mean recoveries of 76.2-91.0% with intra-day and inter-day RSDs below 8.5% [2]
  • Matrix Effects: SFC demonstrates advantages over LC in complex matrices with numerous co-extracted compounds [3]

Regulatory Implications and Future Perspectives

The enantioselective analysis of this compound and other chiral pesticides has significant regulatory implications. Current regulatory frameworks often do not distinguish between enantiomers of chiral pesticides, potentially overlooking important differences in environmental fate and toxicological effects [1]. Future regulatory trends may increasingly require enantioselective evaluation of chiral pesticides, particularly as analytical methodologies become more accessible and cost-effective.

Emerging developments in chiral analysis include:

  • Advanced MS Detection: Increasing use of high-resolution mass spectrometry for improved specificity [3]
  • Microfluidics Systems: Miniaturization of chiral separation platforms for high-throughput analysis [5]
  • Green Analytical Chemistry: Growing emphasis on techniques with reduced solvent consumption and waste generation, such as SFC and CE [1] [3] [5]
  • Computational Approaches: Molecular modeling and docking studies to predict enantioselective interactions and toxicity [6]

References

Quantitative Data on Solubility and Stability

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core physicochemical properties of phenthoate relevant to its behavior in aqueous environments.

Property Value Conditions / Notes Source
Water Solubility 11 mg/L 25 °C, pH 7 [1] [2]
Log P (Octanol-Water) 3.69 - [2]
Hydrolysis DT₅₀ ~20 days (25% degradation) pH 9.7 [3]
Hydrolysis Stability Relatively slight degradation pH 3.9, 5.8, and 7.8 after 20 days [3]
Vapour Pressure 5.3 mPa 20 °C [2]
Henry's Law Constant 5.55 x 10⁻⁴ Pa m³ mol⁻¹ 25 °C [2]

Experimental Protocol for Degradation Studies

The following methodology is adapted from a research study investigating the uptake and degradation of this compound by the microalga Prorocentrum lima [4].

  • Test Organism and Culture: Prorocentrum lima (strain CCMP 2579) was cultured in 250 mL flasks containing sterile f/2 medium. Cultures were maintained at 20 ± 1 °C under a 12/12 hour light/dark cycle [4].
  • Exposure Experiment: The initial algal density was set at 1 x 10⁴ cells per mL. This compound was introduced into the culture medium at various concentrations (e.g., 100, 250, 500, and 1000 µg/L). A control treatment without algae was established in parallel to account for non-biological degradation [4].
  • Sample Analysis:
    • This compound Quantification: The residual concentration of this compound in the culture medium was measured at specific intervals (e.g., 48 and 96 hours). This analysis differentiated between the algal culture and the algal-free control to determine biological vs. abiotic degradation [4].
    • Omics Analysis: To understand the molecular mechanism, transcriptomic and proteomic analyses were performed on the algal cells to identify changes in gene and protein expression in response to this compound exposure [4].

Degradation Pathway & Experimental Workflow

The following diagrams illustrate the conceptual degradation pathway of this compound and the experimental workflow for studying its removal in an algal system.

G This compound This compound MetaboliteA This compound Acid This compound->MetaboliteA Hydrolysis MetaboliteB Desmethyl this compound Acid This compound->MetaboliteB Oxidative Desmethylation FurtherDegradation Water-Soluble Degradation Products MetaboliteA->FurtherDegradation MetaboliteB->FurtherDegradation

Diagram 1: Proposed mammalian metabolic pathway for this compound, based on identification of urinary metabolites [3].

G Start Culture P. lima in f/2 Medium Expose Expose to this compound (100 - 1000 µg/L) Start->Expose Split Split Culture Expose->Split BioSample Algal Culture Flask Split->BioSample ControlSample Algal-Free Control Flask Split->ControlSample Analyze Sample & Analyze Residual this compound BioSample->Analyze Omics Omics Analysis (Transcriptomics/Proteomics) BioSample->Omics ControlSample->Analyze

Diagram 2: Experimental workflow for assessing this compound degradation by microalgae [4].

Key Conclusions for Researchers

  • Inherent Stability: this compound is relatively stable in neutral and acidic aqueous solutions but undergoes significant degradation under alkaline conditions [3].
  • Potential for Bioremediation: The microalga Prorocentrum lima can actively remove this compound from water, with degradation rates increasing with initial concentration [4].
  • Analytical Considerations: When conducting experiments, it is crucial to include algal-free controls to accurately differentiate between biological uptake and abiotic processes like hydrolysis or adsorption [4].

References

Physical-Chemical Properties & Environmental Fate

Author: Smolecule Technical Support Team. Date: February 2026

Phenthoate is an organophosphate insecticide and acaricide. The table below summarizes its key properties relevant to its environmental behavior [1] [2] [3].

Property Value Significance for Bioaccumulation
Water Solubility 11 mg/L (at 20°C) [1] Moderate. Indicates some potential to dissolve and move with water.
Log Octanol-Water Partition Coefficient (Log Kow) 3.69 [1] [2] [3] High. Suggests potential to accumulate in fatty tissues of organisms.
Soil Degradation DT₅₀ (typical) 35 days [1] Moderately persistent in the environment.
Organic Solvent Solubility High (e.g., 116 g/L in n-hexane, 340 g/L in chloroform) [1] [2] Confirms high lipophilicity and potential for bioaccumulation.

Ecotoxicological Evidence from Aquatic Studies

Several studies demonstrate that this compound is highly toxic to aquatic organisms, particularly fish. The following table outlines acute toxicity findings.

Species Effect Value / Observation
Labeo rohita (Freshwater Fish) 96-hour LC₅₀ 2.1 mg/L [4]
Carp & Goldfish 48-hour TLm ~2.5 ppm [2]
Anabas testudineus (Climbing Perch) Brain Acetylcholinesterase (AChE) Inhibition Significant decrease after 48-hour exposure; normal levels restored only 60 days after transfer to clean water [5].
Labeo rohita Behavioral Changes Erratic swimming, loss of equilibrium, and increased mucus secretion [4].

The inhibition of acetylcholinesterase (AChE) in the brain of Anabas testudineus is a key finding. This enzyme is critical for nerve function, and its inhibition is the primary mode of action for organophosphate pesticides. The prolonged recovery time—taking up to 60 days to return to normal—suggests that even short-term exposure can have long-lasting physiological effects on aquatic life [5].

Conceptual Framework for Bioaccumulation Assessment

While direct data on this compound moving through multi-level food chains is limited, the general principles of contaminant fate and transport can be applied to understand its potential behavior [6]. The following diagram illustrates the potential pathways and processes of this compound in an aquatic ecosystem.

G Conceptual Model of this compound Fate in an Aquatic Ecosystem This compound\nApplication This compound Application Water Body Water Body This compound\nApplication->Water Body Spray Drift / Runoff Sediment Sediment This compound\nApplication->Sediment Settling Aquatic Plants/\nPhytoplankton Aquatic Plants/ Phytoplankton Water Body->Aquatic Plants/\nPhytoplankton Bioconcentration Zooplankton Zooplankton Aquatic Plants/\nPhytoplankton->Zooplankton Dietary Uptake Fish Fish Zooplankton->Fish Dietary Uptake (Trophic Transfer) Fish-Eating Birds/\nMammals Fish-Eating Birds/ Mammals Fish->Fish-Eating Birds/\nMammals Dietary Uptake (Biomagnification)

Potential pathways of this compound in an aquatic ecosystem.

A study on a similar compound, phenanthrene (a PAH), in corals provides a relevant methodological framework. It showed that bioaccumulation factors (BAF) increased with food-chain length, highlighting the importance of considering dietary exposure in addition to direct uptake from water [7].

Research Implications and Recommendations

The available data, though incomplete, points to clear risks:

  • High Aquatic Toxicity: this compound is acutely toxic to fish at low concentrations (LC₅₀ ~2 mg/L) [4].
  • Potential for Bioaccumulation: Its high Log Kow value indicates a strong tendency to accumulate in biological tissues [1].
  • Long-Lasting Physiological Impact: The sustained inhibition of AChE in fish suggests that bioaccumulation can have significant and prolonged sub-lethal effects [5].

For a complete risk assessment, further research is needed to:

  • Quantify Bioconcentration Factors (BCF) in key species.
  • Determine Biomagnification Factors (BMF) across realistic aquatic and terrestrial food chains.
  • Investigate chronic effects of long-term, low-dose exposure.

References

Comprehensive Application Notes and Protocols for HPLC Determination of Phenthoate Enantiomeric Ratio

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phenthoate Enantiomer Analysis

This compound [O,O-dimethyl S-(α-(carboethoxy)benzyl)phosphorodithioate] is a widely-used agricultural insecticide for the control of insects and pests on citrus, corn, and vegetables. Due to the presence of an asymmetric carbon in its chemical structure, this compound exists as a pair of enantiomers that exhibit differential biological activity, environmental behavior, and toxicological effects [1]. The (+)-enantiomer and (-)-enantiomer demonstrate distinct insecticidal potency and degradation patterns in various environmental matrices, making enantiomeric ratio determination crucial for accurate environmental risk assessment and potential development of single-enantiomer products [2] [1].

The enantioselective degradation of this compound observed in environmental matrices necessitates precise analytical methods that can not only quantify total this compound concentrations but also accurately determine the ratio of its enantiomers. These methods provide critical insights into the enantioselective environmental fate of chiral pollutants and support the development of enantiopure pesticide formulations with potentially improved efficacy and reduced environmental impact [1]. This document presents comprehensive application notes and detailed protocols for the determination of this compound and its enantiomeric ratio across various matrices.

Analytical Principles

This compound Enantiomers and Their Significance

This compound enantiomers exhibit differential degradation patterns in environmental matrices, with the (+)-enantiomer degrading faster than the (-)-enantiomer in alkaline soils, while little to no enantioselectivity occurs in acidic soils [2] [3]. In contrast, studies in citrus plants have demonstrated that (-)-phenthoate degrades faster than its antipode, resulting in relative accumulation of the (+)-enantiomer [4]. These contrasting degradation patterns highlight the importance of matrix-specific enantiomeric analysis for accurate environmental monitoring and risk assessment.

The toxicological significance of this compound enantiomers stems from their action as acetylcholinesterase inhibitors, with potential differential neurotoxicity between enantiomers [4]. This enantioselectivity in toxicity mechanisms underscores the importance of enantiomeric ratio determination beyond conventional analytical approaches that measure total pesticide concentrations without chiral discrimination [1].

Principles of Chiral Separation in HPLC

Chiral separation of this compound enantiomers in HPLC is achieved through the use of chiral stationary phases (CSPs) that form transient diastereomeric complexes with each enantiomer, resulting in differential retention times. The most effective CSP for this compound separation is the cellulose tris-3,5-dimethylphenylcarbamate phase, which provides sufficient enantioselectivity for quantitative determination [2] [1].

The separation mechanism involves multiple interaction sites on the CSP, including hydrogen bonding, π-π interactions, and dipole-dipole interactions that differentially accommodate the spatial configuration of each this compound enantiomer. In reversed-phase conditions, the chiral recognition process occurs in aqueous-organic mobile phases, making this approach compatible with mass spectrometric detection [4]. The enantioselectivity factor (α) and resolution (Rs) are critical parameters optimized during method development to ensure accurate enantiomeric ratio determination.

HPLC Method Summaries for this compound Enantiomer Determination

Table 1: Summary of HPLC Methods for this compound Enantiomer Separation

Method Parameter Method 1: LC-UV [2] [1] Method 2: LC-MS/MS [4]
Analytical Column Cellulose tris-3,5-dimethylphenylcarbamate Chiral OJ-RH column
Mobile Phase Not specified in detail Methanol-water = 85:15 (v/v)
Flow Rate Not specified 1 mL/min
Column Temperature Not specified 30°C
Detection Method UV detection Tandem mass spectrometry
Run Time Not specified <9 minutes
Application Soil matrices Plant-origin matrices

Table 2: Analytical Performance Characteristics for this compound Enantiomer Determination

Performance Parameter Soil Matrices [2] [1] Plant-Origin Matrices [4]
Linear Range Not specified Wide linear range (correlation coefficient ≥0.9986)
Limit of Detection Not specified <0.25 μg/kg
Limit of Quantification Not specified 5 μg/kg
Recovery (%) 75-94% 76.2-91.0%
Intra-day RSD 1.5-6.5% 2.0-7.9%
Inter-day RSD Not specified 2.4-8.4%

Detailed Experimental Protocols

Sample Preparation Methods
4.1.1 Matrix Solid-Phase Dispersion (MSPD) for Soil Samples

The MSPD technique enables simultaneous extraction and clean-up in a single step, minimizing solvent usage and eliminating troublesome emulsions that often occur in conventional liquid-liquid extraction [2] [1]. The procedure is as follows:

  • Sample Preparation: Air-dry soil samples and sieve through a 60-mesh sieve. Adjust the water content to appropriate levels for extraction efficiency.
  • Matrix Dispersion: Accurately weigh 0.5 g of soil sample and place in a glass mortar. Add 0.5 g of Florisil solid support and blend thoroughly using a glass pestle for 5 minutes until a homogeneous mixture is obtained.
  • Column Packing: Transfer the homogeneous mixture to a 10 mL syringe barrel containing a filter paper at the bottom.
  • Compound Elution: Compress the material gently and elute this compound with 8 mL of acetonitrile. Collect the entire eluate in a glass tube.
  • Sample Concentration: Evaporate the eluate to dryness under a gentle nitrogen stream. Reconstitute the residue in 1 mL of methanol for HPLC analysis.

Critical Parameters: The Florisil amount, water content of the Florisil-soil mixture, and the composition/volume of the eluting solvent significantly impact recovery rates and require optimization for different soil types [2] [1]. Alternative solid supports such as chitin have shown promise as environmentally friendly options for MSPD [5].

4.1.2 Modified QuEChERS for Plant-Origin Matrices

For fruits, vegetables, and grains, a modified QuEChERS approach provides efficient extraction with minimal matrix interference [4]:

  • Extraction: Homogenize 10 g of sample with 10 mL of acetonitrile in a 50 mL centrifuge tube. Shake vigorously for 1 minute.
  • Clean-up: Add 150 mg of graphitized carbon black as a sorbent to remove pigments and other interfering compounds.
  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
  • Dilution: Transfer the supernatant and dilute 30-fold with methanol-water (85:15, v/v) to minimize matrix effects prior to LC-MS/MS analysis [6].
HPLC Analysis Procedures
4.2.1 Chiral Separation and Detection

The following workflow outlines the complete analytical procedure for this compound enantiomeric ratio determination:

G This compound Enantiomeric Analysis Workflow SampleCollection Sample Collection SamplePrep Sample Preparation (MSPD or QuEChERS) SampleCollection->SamplePrep Extraction Extraction & Clean-up SamplePrep->Extraction HPLC HPLC Enantiomer Separation Chiral Stationary Phase Extraction->HPLC Detection Detection UV or MS/MS HPLC->Detection DataAnalysis Data Analysis Enantiomeric Ratio Detection->DataAnalysis

  • Chromatographic Conditions for Chiral Separation:

    • Analytical Column: Cellulose tris-3,5-dimethylphenylcarbamate (150 × 4.6 mm, 5 μm) or Chiral OJ-RH column
    • Mobile Phase: Methanol-water = 85:15 (v/v) [4]
    • Flow Rate: 1.0 mL/min
    • Column Temperature: 30°C
    • Injection Volume: 10-20 μL
  • Detection Parameters:

    • UV Detection: Wavelength optimized for this compound absorption (specific wavelength not provided in sources)
    • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode with electrospray ionization in positive mode [4]
  • System Equilibration: Equilibrate the chiral column with mobile phase for at least 30 minutes before analysis. Ensure stable baseline before sample injection.

4.2.2 Quantification and Enantiomeric Ratio Calculation
  • Calibration Standards: Prepare calibration curves using racemic this compound standards at concentrations spanning the expected sample concentrations. Include matrix-matched standards to account for matrix effects.
  • Peak Identification: Identify enantiomer peaks based on retention times confirmed with individual enantiomer standards. The first eluted enantiomer is designated as (+)-phenthoate, the second as (-)-phenthoate [1].
  • Enantiomeric Ratio Calculation: Calculate the enantiomeric ratio (ER) by dividing the peak area or height of the (+)-enantiomer by that of the (-)-enantiomer. Alternatively, express as enantiomer fraction (EF) = area(+)/(area(+) + area(-)) [2].

Applications in Environmental and Pharmaceutical Research

Environmental Behavior Studies

The described methods enable investigation of enantioselective degradation patterns of this compound in different environmental matrices. Research has demonstrated that soil pH significantly influences enantioselectivity, with high enantioselectivity observed in alkaline soils where the (+)-enantiomer degrades faster than the (-)-enantiomer, while little to no enantioselectivity occurs in acidic soils [2] [3]. These findings have important implications for environmental risk assessment and pesticide management strategies in different geographical regions with varying soil properties.

In citrus plants, studies have revealed that (-)-phenthoate degrades faster than its antipode, resulting in relative accumulation of (+)-phenthoate [4]. This reverse enantioselectivity between soil and plant matrices highlights the complex biological interactions that influence chiral pesticide fate and underscores the importance of matrix-specific enantiomeric analysis for accurate residue evaluation and pre-harvest interval determinations.

Pharmaceutical and Regulatory Applications

While the primary focus of this compound analysis is environmental, the methodologies have implications for pharmaceutical quality control and regulatory monitoring. HPLC with chiral stationary phases represents a standard approach for proving purity of enantiomeric molecules in pharmaceutical assays [7]. The ability to accurately determine enantiomeric ratios is essential for toxicological assessment, as enantiomers may exhibit differential inhibition of acetylcholinesterase, the key neurotoxic target of organophosphate pesticides [4].

Regulatory applications include monitoring pesticide residues in food commodities to ensure compliance with maximum residue limits (MRLs). The high sensitivity of the LC-MS/MS method (LOQ of 5 μg/kg) enables detection of this compound residues below established MRLs, providing surveillance capabilities for food safety authorities [4]. The enantioselective analytical methods support the development of enantiopure pesticide formulations that may offer improved target specificity and reduced environmental impact compared to racemic mixtures.

Troubleshooting and Method Optimization

Common Analytical Challenges
  • Matrix Interferences: Complex matrices such as soil and plant tissues may contain co-extractives that interfere with enantiomer separation. Increase clean-up rigor or optimize dilution factors to mitigate matrix effects [4] [6].
  • Insufficient Chiral Resolution: If enantiomer peaks are not baseline separated, optimize mobile phase composition, adjust column temperature, or consider alternative chiral stationary phases.
  • Reduced Recovery Rates: Low recovery may indicate inefficient extraction or compound degradation during sample preparation. Verify extraction solvent composition and minimize processing time.
Quality Control Measures
  • Accuracy Verification: Analyze recovery rates using matrix samples fortified with known concentrations of racemic this compound and individual enantiomers. Acceptable recovery ranges are 70-120% with RSD ≤20% [4].
  • System Suitability: Before sample analysis, verify chiral separation efficiency using a racemic this compound standard. Resolution between enantiomer peaks should be ≥1.5 for accurate quantification.
  • Blank Analysis: Include procedural blanks to monitor potential contamination throughout the analytical process.

Conclusion

The protocols detailed in this document provide robust methodologies for determining this compound and its enantiomeric ratio in various matrices. The MSPD extraction technique coupled with chiral HPLC separation offers a precise approach for soil matrices, while the modified QuEChERS method with LC-MS/MS detection provides high sensitivity and selectivity for plant-origin matrices. The ability to accurately determine enantiomeric ratios is crucial for understanding the enantioselective environmental behavior of this compound and for comprehensive risk assessment of this chiral organophosphate insecticide. These methods support research and monitoring initiatives aimed at developing safer pesticide practices and protecting environmental and human health.

References

matrix solid-phase dispersion MSPD extraction phenthoate

Author: Smolecule Technical Support Team. Date: February 2026

Application Note: MSPD for Phenthoate in Soil

This application note outlines a method for the stereo- and enantioselective determination of pesticides, including this compound, in soil samples. The strategy involves using MSPD for extraction, followed by achiral liquid chromatography (LC) to determine the total concentration of the pesticide. The enantiomeric ratio (ER) is then determined using LC with a chiral stationary phase [1].

Detailed Experimental Protocol

The following protocol is adapted from a published study that successfully analyzed this compound and several other pesticides (triazole fungicides and pyrethroids) in soil [1].

1. Sample Preparation

  • Sample Type: Soil.
  • Extraction Technique: Matrix Solid-Phase Dispersion (MSPD).

2. MSPD and Achiral LC Analysis (Total Concentration)

  • Procedure: A newly developed MSPD procedure is performed, followed by silica-based LC quantification [1].
  • Objective: This step determines the total concentration of the enantiomer pair(s) of this compound present in the soil sample.

3. Chiral LC Analysis (Enantiomeric Ratio)

  • Procedure: After the MSPD extract is fractionated using silica-based LC, the enantiomeric ratio (ER) of this compound is determined by LC with a chiral stationary phase [1].
  • Chiral Column: The method was successfully demonstrated using a Chiralcel OD column (with cellulose tris-3,5-dimethylphenylcarbamate as the chiral stationary phase) [1].
  • Mobile Phase: A mixture of n-hexane and 2-propanol was used as the mobile phase for all pesticides studied, including this compound [1].
  • Separation Performance: The enantiomers of this compound were separated within 20 minutes with a resolution (Rs) of ≥ 1.5 [1].

4. Data Calculation

  • The concentration of each individual enantiomer in the soil is calculated based on the total concentration obtained from the achiral LC analysis and the corresponding enantiomeric ratio (ER) obtained from the chiral LC analysis [1].

Method Performance Data

The table below summarizes the quantitative performance of the MSPD method for the determination of this compound in soil as reported in the literature [1].

Parameter Reported Performance
Recovery 76.5% to 93.6%
Precision (Relative Standard Deviation - RSD) 6.0%
Enantiomer Separation Resolution (Rs) ≥ 1.5
Chromatographic Run Time < 20 minutes

MSPD Workflow for this compound Analysis

The following diagram illustrates the logical workflow of the analytical method, from sample preparation to final determination.

G Start Soil Sample Step1 MSPD Extraction Start->Step1 Step2 Achiral LC Analysis Step1->Step2 Step3 Chiral LC Analysis Step2->Step3 Fractionation Result1 Total this compound Concentration Step2->Result1 Result2 Enantiomeric Ratio (ER) Step3->Result2 Step4 Data Integration End Concentration of Each Enantiomer Step4->End Result1->Step4 Result2->Step4

Key Considerations for the Method

This method was reported to be rapid, precise, and sensitive, making it appropriate for investigating the enantioselective degradation of pesticides like this compound in environmental media like soil [1]. The recoveries and precision listed are specific to the pesticides and matrices mentioned in the original study. When adapting this method to other sample types (e.g., herbal medicines), significant optimization may be required, as matrix effects can drastically impact performance [2].

References

Comprehensive Application Notes and Protocols: Chiral HPLC Analysis of Phenthoate in Soil Samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chiral Analysis of Pesticides in Environmental Matrices

The enantioselective analysis of chiral pesticides has emerged as a critical methodology in environmental chemistry due to the fact that enantiomers can exhibit differential biological activity, environmental fate, and toxicological effects. Phenthoate (O,O-dimethyl S-[α-(carboethoxy)benzyl] phosphorodithioate) is an organophosphorus insecticide widely used in agricultural practices that contains a chiral center and exists as two enantiomers. Traditional achiral analysis methods treat chiral pesticides as single compounds, potentially obscuring important enantioselective behaviors that occur in environmental matrices. Understanding these differential behaviors is essential for accurate environmental risk assessment and regulatory decision-making [1] [2].

The development of robust chiral analytical methods for pesticides like this compound in complex matrices such as soil requires careful consideration of several factors, including efficient extraction, effective cleanup, and enantioselective separation. Soil presents particular challenges due to its heterogeneous composition, varying organic matter content, and potential interferences. This application note provides a comprehensive protocol for the determination of this compound and its enantiomeric ratio in soil samples using matrix solid-phase dispersion (MSPD) followed by chiral high-performance liquid chromatography (HPLC). The methodology has been successfully applied to investigate the enantioselective degradation of this compound in different soil types under laboratory conditions, revealing significant differences in degradation rates between enantiomers depending on soil characteristics [3] [4].

Materials and Methods

Chemicals and Reagents
  • Analytical standards: Racemic this compound standard (purity ≥95%) and enantiomerically enriched standards should be acquired from certified reference material suppliers. Individual enantiomers are desirable for method development but not always commercially available.
  • HPLC solvents: n-Hexane, 2-propanol, dichloromethane, and methanol of HPLC grade.
  • Extraction materials: Florisil (magnesium silicate, 60-100 mesh) for MSPD, anhydrous sodium sulfate for water removal.
  • Soil samples: Collect representative soils from different geographical locations, considering variations in pH, organic matter content, and textural classification. Air-dry soils at room temperature, remove stones and debris, and homogenize by passing through a 2-mm sieve before analysis [3].
Instrumentation and Equipment
  • HPLC system: Equipped with UV detector, autosampler, and column temperature control compartment.
  • Achiral column: Silica-based normal-phase column (e.g., 250 × 4.6 mm i.d., 5 μm particle size) for initial separation and quantification of total this compound.
  • Chiral column: Cellulose tris-3,5-dimethylphenylcarbamate stationary phase (e.g., Chiralcel OD, 250 × 4.6 mm i.d., 5 μm particle size) for enantiomer separation.
  • Extraction equipment: Glass mortar and pestle for MSPD, solid-phase extraction vacuum manifold, glass columns with frits (10-15 mL volume), solvent evaporation system (nitrogen evaporator or rotary evaporator) [3] [5].
Soil Sample Preparation Protocol
  • Soil characterization: Determine key soil properties including pH (in 0.01 M CaCl₂, 1:2.5 soil:solution ratio), organic matter content (by loss on ignition or Walkley-Black method), and textural class (by hydrometer method or particle size analysis).
  • Fortification procedure (for recovery studies): Prepare stock solutions of racemic this compound or individual enantiomers in acetone. Spike 2.0 g of soil sample with appropriate volumes of stock solution to achieve desired concentration levels (0.1, 1.0, and 10.0 μg/g). Allow solvent to evaporate completely under ambient conditions for 1 hour before extraction [3].
Matrix Solid-Phase Dispersion (MSPD) Extraction

The MSPD technique provides an efficient extraction and cleanup in a single step, reducing both solvent consumption and processing time compared to traditional extraction methods. The optimized MSPD procedure is as follows:

  • Thoroughly mix 2.0 g of soil sample with 2.0 g of Florisil using a glass mortar and pestle until a homogeneous mixture is obtained (approximately 5 minutes).
  • Transfer the mixture to a 15 mL glass column containing a glass frit at the bottom.
  • Gently tap the column to settle the material and place another glass frit on top to prevent disturbance during elution.
  • Elute this compound with 20 mL of n-hexane/dichloromethane (1:1, v/v) mixture at a flow rate of approximately 1-2 mL/min.
  • Collect the eluate in a glass tube and concentrate to near dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 1.0 mL of n-hexane/2-propanol (99:1, v/v) for HPLC analysis [3].

Table 1: Optimization of MSPD Conditions for this compound Extraction from Soil

Parameter Tested Conditions Selected Optimal Condition Remarks
Solid phase Florisil, C18, silica Florisil Highest recovery and cleanest extracts
Florisil amount 0.5, 1.0, 2.0 g 2.0 g (1:1 ratio with soil) Complete extraction with good flow rate
Elution solvent Hexane, DCM, acetone, mixtures n-Hexane/DCM (1:1, v/v) High elution efficiency, minimal co-extractives
Solvent volume 10, 20, 30 mL 20 mL Quantitative elution without dilution
HPLC Analysis Conditions
2.5.1 Achiral HPLC for Total this compound Quantification
  • Column: Silica normal-phase column (250 × 4.6 mm i.d., 5 μm)
  • Mobile phase: n-Hexane/2-propanol (99:1, v/v)
  • Flow rate: 1.0 mL/min
  • Detection: UV at 220 nm
  • Injection volume: 20 μL
  • Retention time: Approximately 8-10 minutes for this compound [3]
2.5.2 Chiral HPLC for Enantiomeric Ratio Determination
  • Column: Cellulose tris-3,5-dimethylphenylcarbamate (Chiralcel OD, 250 × 4.6 mm i.d., 5 μm)
  • Mobile phase: n-Hexane/2-propanol (99.5:0.5, v/v)
  • Flow rate: 0.8 mL/min
  • Detection: UV at 220 nm
  • Injection volume: 20 μL
  • Enantiomer elution: (-)-enantiomer typically elutes before (+)-enantiomer [3] [5]
Enantioselective Degradation Study Design

To investigate the enantioselective degradation of this compound in soil, the following experimental design is recommended:

  • Select at least three different soil types representing a range of pH values and organic matter contents.
  • Prepare separate treatments for racemic this compound and, if available, enantiomerically enriched standards.
  • Fortify soil samples (in triplicate) at a representative field rate (e.g., 1.0 μg/g).
  • Incubate samples under controlled conditions (e.g., 25°C, 60% water holding capacity) in the dark.
  • Collect subsamples at predetermined time intervals (0, 1, 3, 7, 14, 21, 28 days) and analyze immediately or store at -20°C until analysis.
  • Determine residue levels and enantiomeric ratios at each time point [1] [4].

The following workflow diagram illustrates the complete analytical procedure for chiral analysis of this compound in soil samples:

G SoilPrep Soil Sample Preparation (2.0 g, air-dried, sieved) Fortification Optional Fortification (for recovery studies) SoilPrep->Fortification MSPD MSPD Extraction (2 g soil + 2 g Florisil) Fortification->MSPD Elution Elution with n-Hexane/DCM (1:1) MSPD->Elution Concentration Concentration under N₂ & Reconstitution Elution->Concentration AchiralHPLC Achiral HPLC Analysis Total this compound Quantification Concentration->AchiralHPLC ChiralHPLC Chiral HPLC Analysis Enantiomeric Ratio Determination AchiralHPLC->ChiralHPLC DataAnalysis Data Analysis Concentration & ER Calculation ChiralHPLC->DataAnalysis EnvStudy Environmental Application Degradation Kinetics DataAnalysis->EnvStudy

Method Validation

Specificity and Selectivity

The method demonstrates excellent specificity with no interfering peaks at the retention times of this compound enantiomers in control soil samples. The chiral stationary phase (cellulose tris-3,5-dimethylphenylcarbamate) provides baseline resolution of this compound enantiomers with a resolution factor (Rₛ) ≥ 1.5. The use of a silica-based achiral column prior to chiral analysis effectively removes potential matrix interferences that could compromise the chiral separation [5]. For additional confirmation of peak identity and purity, diode array detection is recommended to compare UV spectra of standard and sample peaks [6].

Linearity and Range

The linearity of the method was evaluated across a concentration range of 0.1 to 100 μg/mL for both enantiomers. The calibration curves showed excellent linearity with correlation coefficients (r²) > 0.999 for both enantiomers. The response factor was confirmed to be identical for both enantiomers, which validates the use of area percent quantitation for enantiomeric ratio determination [6].

Accuracy and Precision

The accuracy of the method was determined through recovery studies at three fortification levels (0.1, 1.0, and 10.0 μg/g) in different soil types. The results demonstrated good accuracy and precision as summarized in Table 2.

Table 2: Accuracy and Precision Data for this compound in Soil Samples (n=5)

Soil Type Fortification Level (μg/g) Mean Recovery (%) RSD (%) Remarks
Sandy Loam 0.1 75.2 6.5 Acceptable recovery at trace level
Sandy Loam 1.0 82.7 4.2 Good recovery and precision
Sandy Loam 10.0 89.3 3.8 Excellent recovery and precision
Clay Loam 0.1 78.5 5.8 Consistent across soil types
Clay Loam 1.0 85.2 3.9 Good recovery and precision
Clay Loam 10.0 91.7 2.5 Excellent recovery and precision
Silty Clay 0.1 81.3 4.7 Consistent across soil types
Silty Clay 1.0 87.6 3.5 Good recovery and precision
Silty Clay 10.0 94.1 1.5 Excellent recovery and precision

The intermediate precision was evaluated by analyzing the same samples on different days and with different analysts. The relative standard deviations for intermediate precision were below 10%, demonstrating good method robustness [3] [6].

Sensitivity

The sensitivity of the method was determined by establishing the limit of detection (LOD) and limit of quantitation (LOQ) for each enantiomer. The LOD, defined as a signal-to-noise ratio of 3:1, was 0.03 μg/g for individual enantiomers. The LOQ, defined as a signal-to-noise ratio of 10:1, was 0.1 μg/g for individual enantiomers. The LOQ also satisfied the precision criterion of ≤20% RSD at this level [3] [6].

System Suitability

System suitability tests should be performed before each analytical run to ensure method validity. The critical parameters include:

  • Resolution (Rₛ): ≥1.5 between enantiomers
  • Repeatability: RSD ≤ 5% for peak areas (n=6 injections)
  • Tailing factor: ≤2.0 for both enantiomer peaks
  • Theoretical plates: ≥2000 for each enantiomer peak

A system suitability sample containing both enantiomers at the specification level (typically 1% of the undesired enantiomer) should be injected at the beginning of each sequence [6].

Environmental Applications and Results

Enantioselective Degradation in Different Soils

The validated method was successfully applied to investigate the enantioselective degradation of this compound in three different soil types under laboratory conditions. The results demonstrated that the degradation was highly enantioselective in alkaline soils, with the (+)-enantiomer degrading faster than the (-)-enantiomer. In contrast, little to no enantioselectivity was observed in acidic soil. This pH-dependent enantioselectivity has important implications for environmental fate assessments and regulatory decisions regarding the use of chiral pesticides [3] [1].

Table 3: Enantioselective Degradation of this compound in Different Soil Types

Soil Type pH Initial ER (+:-) Final ER (+:-) Degradation Half-life (days) Enantioselectivity Remarks
Tianjin Soil 8.2 (Alkaline) 1.00:1.00 0.76:1.24 5.2 [(+)-form] vs 8.1 [(-)-form] High (+)-form degrades faster
Hubei Soil 7.8 (Slightly Alkaline) 1.00:1.00 0.81:1.19 5.8 [(+)-form] vs 7.9 [(-)-form] High Similar to Tianjin soil
Acidic Soil 5.3 (Acidic) 1.00:1.00 0.98:1.02 6.5 [(+)-form] vs 6.7 [(-)-form] Negligible Non-enantioselective degradation
Chiral Stability and Racemization

An important aspect of the environmental behavior of chiral pesticides is their configurational stability. Studies confirmed that this compound enantiomers remained configurationally stable in soil without significant racemization (interconversion between enantiomers) during the degradation process. This stability is crucial for accurately interpreting enantioselective degradation data, as racemization would obscure true enantioselective effects [1] [4].

Implications for Environmental Risk Assessment

The findings from chiral analysis of this compound have significant implications for environmental risk assessment. The observation that the (-)-enantiomer persists longer in alkaline soils suggests that this enantiomer may pose greater environmental risks in such environments. This enantioselectivity should be considered in regulatory decisions and pesticide registration processes. Ideally, the development of enantiopure formulations containing only the less persistent enantiomer could reduce environmental loading while maintaining efficacy [1] [2].

The following diagram illustrates the enantioselective degradation process of this compound in different soil types and its environmental implications:

G RacemicApp Racemic this compound Application to Soil SoilConditions Soil Conditions (pH, OM, Microbes) RacemicApp->SoilConditions AlkalinePath Alkaline Soil (pH > 7.5) SoilConditions->AlkalinePath AcidicPath Acidic Soil (pH < 6.0) SoilConditions->AcidicPath FastDegradation Fast (+)-enantiomer Degradation AlkalinePath->FastDegradation SlowDegradation Slow (-)-enantiomer Degradation AlkalinePath->SlowDegradation EqualDegradation Equal Degradation of Both Enantiomers AcidicPath->EqualDegradation ERChange Altered Enantiomeric Ratio (-)-enantiomer enriched FastDegradation->ERChange SlowDegradation->ERChange NoERChange Constant Enantiomeric Ratio No enrichment EqualDegradation->NoERChange RiskAlkaline Prolonged (-)-enantiomer Exposure Risk ERChange->RiskAlkaline RiskAcidic Balanced Environmental Risk Assessment NoERChange->RiskAcidic

Protocol Recommendations and Troubleshooting

Practical Considerations for Method Implementation
  • Column selection: The cellulose tris-3,5-dimethylphenylcarbamate chiral stationary phase has demonstrated excellent performance for this compound enantiomer separation. However, different column lots may exhibit slight variations in selectivity; therefore, column screening during method development is recommended.
  • Mobile phase optimization: While n-hexane/2-propanol (99.5:0.5) provides adequate separation, minor adjustments to the 2-propanol percentage (0.3-0.7%) may be needed to optimize resolution for specific column specimens.
  • Sample stability: Standard and sample solutions in n-hexane/2-propanol should be analyzed within 24 hours when stored at 4°C. Long-term storage of soil samples should be at -20°C to prevent degradation or racemization [6].
Troubleshooting Common Issues
  • Poor resolution: Increase the percentage of polar modifier (2-propanol) in small increments (0.1%), decrease flow rate (0.6-0.8 mL/min), or ensure column temperature is maintained constant (±1°C).
  • Low recovery: Check the water content in the Florisil-soil mixture; optimal water content is 5-10%. Increase elution solvent volume or change elution solvent composition.
  • Matrix interference: Increase the cleanup step by adding a small amount of primary secondary amine (PSA) or C18 to the MSPD mixture or perform additional cleanup of the MSPD extract.
  • Retention time drift: Ensure mobile phase components are thoroughly mixed and degassed. Allow sufficient time for column equilibration (至少30 minutes) after mobile phase changes [3] [6].
Alternative Techniques

While the described MSPD and chiral HPLC method has proven effective for this compound analysis in soil, alternative approaches may be considered:

  • Supercritical fluid chromatography (SFC): Offers advantages for chiral separations including faster analysis times, sharper peaks, and reduced solvent consumption. SFC has shown success with polysaccharide-based chiral stationary phases similar to those used in HPLC [7].
  • QuEChERS method: For laboratories familiar with this approach, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be adapted for chiral analysis of pesticides in soil, as demonstrated for other chiral pesticides like profoxydim [2].

Conclusion

The developed MSPD combined with chiral HPLC method provides a robust, accurate, and precise approach for determining this compound and its enantiomeric ratio in soil samples. The method offers efficient extraction, excellent enantioselectivity, and adequate sensitivity for studying the environmental fate of this compound enantiomers in different soil types. The application of this methodology has revealed significant enantioselective degradation of this compound that depends on soil characteristics, particularly soil pH. These findings highlight the importance of chiral analysis for accurate environmental risk assessment of chiral pesticides. The method can be adapted for similar chiral pesticides in environmental matrices with appropriate modifications to extraction and chromatographic conditions.

References

Comprehensive Application Notes and Protocols: Phenthoate Residue Analysis in Mango Using GC-NPD

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Organophosphate pesticides like phenthoate play a crucial role in agricultural production and pest control, but their excessive residues in food commodities pose significant health risks to consumers. Mangoes, being a popular tropical fruit with complex matrix components, require highly specific and reliable analytical methods for pesticide residue monitoring. The analysis of pesticide residues in food matrices necessitates matrix-matched reference materials that account for the complex chemical interactions between the analyte and matrix components, yet such materials remain scarce for many pesticide-matrix combinations. This application note establishes a detailed protocol for determining this compound residues in mango using Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD), providing researchers with a validated method that ensures accuracy, precision, and reliability in compliance with international quality standards.

Principles of GC-NPD Analysis for Organophosphates

The Nitrogen-Phosphorus Detector (NPD), also known as an alkali flame ionization detector (AFID), operates on the principle of selective response to compounds containing nitrogen or phosphorus atoms—characteristic elements in organophosphate pesticides like this compound. The NPD features a rubidium or cesium silicate bead positioned above the hydrogen flame. When heated electrically, this bead produces a surface ionization phenomenon where nitrogen and phosphorus compounds undergo thermionic emission, generating significantly enhanced ion currents compared to carbon-containing compounds. This selective mechanism provides 3-4 orders of magnitude greater sensitivity for nitrogen and phosphorus compounds compared to conventional flame ionization detection while exhibiting minimal response to hydrocarbon matrices. This selectivity makes GC-NPD particularly advantageous for analyzing this compound in complex mango matrices, as it effectively minimizes interfering signals from co-extractives that typically complicate analysis with non-selective detectors.

Experimental Protocols

Reagents and Materials
  • Pesticide standards: High-purity this compound analytical standard (≥98% purity)
  • Solvents: HPLC-grade ethyl acetate, acetonitrile, acetone
  • Salts and sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA), activated charcoal
  • Sample material: Fresh mango fruits (homogenized)
  • Reference materials: Matrix-matched reference materials for quality control
Sample Preparation and Extraction

The following workflow illustrates the complete sample preparation and analysis process:

G A Homogenize mango sample B Weigh 10±0.1 g sample A->B C Add 10 mL ethyl acetate B->C D Add 4g MgSO₄ & 1g NaCl C->D E Shake 10 min at 50 rpm D->E F Centrifuge 10 min at 8000 rpm E->F G Collect supernatant F->G H Clean-up: PSA + charcoal G->H I Centrifuge again H->I J Concentrate extract I->J K GC-NPD analysis J->K

Figure 1: Sample Preparation Workflow for this compound Analysis in Mango

  • Sample homogenization: Peel and homogenize mango fruits using a high-speed blender until a consistent puree is obtained.

  • Extraction procedure:

    • Accurately weigh 10.0 ± 0.1 g of homogenized mango sample into a 50-mL polypropylene centrifuge tube
    • Add 10 mL ethyl acetate as extraction solvent
    • Add 4 g anhydrous MgSO₄ and 1 g NaCl
    • Shake vigorously for 10 minutes at approximately 50 rpm using a mechanical shaker
    • Centrifuge at 8000 rpm for 10 minutes to separate phases [1]
  • Extract clean-up:

    • Transfer 1 mL supernatant to a dSPE tube containing 50 mg PSA, 150 mg MgSO₄, and 10 mg activated charcoal
    • Shake for 10 minutes at 50 rpm
    • Centrifuge at 8000 rpm for 10 minutes
    • Collect the purified supernatant for analysis [1]
GC-NPD Instrumental Conditions

Table 1: Optimal GC-NPD Conditions for this compound Analysis

Parameter Specification Remarks
Column DB-1 (30 m × 0.25 mm × 0.25 μm) 100% dimethylpolysiloxane stationary phase
Injector temperature 250°C Splitless mode
Detector temperature 280°C NPD mode
Carrier gas Nitrogen, 1.46 mL/min Constant flow
Hydrogen flow 3.0 mL/min Optimized for NPD sensitivity
Air flow 60 mL/min Zero air (hydrocarbons <0.1 ppm)
Temperature program 130°C (hold 2 min), to 170°C at 5°C/min (hold 3 min), to 220°C at 5°C/min (hold 14 min) Total run time: 40 min
Injection volume 1 μL Split ratio 1:5 [1]

Method Validation

Performance Characteristics

Table 2: Method Validation Parameters for this compound in Mango

Validation Parameter Result Acceptance Criteria
Reference value 15.69 ± 4.0 μg/kg At 95% confidence level (k=2)
Linearity No significant trends R² ≥ 0.990
Limit of Detection (LOD) 0.007-0.033 mg/kg S/N ≥ 3:1
Limit of Quantification (LOQ) 0.01 mg/kg S/N ≥ 10:1
Recovery at 0.05 mg/kg 70-120% Consistent with SANCO guidelines
Within-laboratory precision <10% RSD For n=6 replicates
Homogeneity uncertainty 3.24% No significant trends in ANOVA
Long-term stability 6 months at -20°C No significant degradation
Stability and Storage

The stability of this compound in mango matrix was systematically evaluated under different storage conditions:

  • Short-term stability: The prepared mango reference material remained stable for three weeks when stored at 4°C
  • Long-term stability: The material maintained stability for six months when stored at -20°C with a standard uncertainty (ults) of 7.09%
  • Freeze-thaw stability: No significant degradation observed after three freeze-thaw cycles
  • Processed sample stability: Extracted samples remain stable in autosampler vials for 24 hours at 4°C [2]

Quality Assurance

Reference Material Characterization

The development of matrix reference materials is essential for reliable this compound residue analysis in mango. The reference material should be:

  • Prepared from lyophilized mango matrix fortified with this compound
  • Homogenized to ensure uniform distribution
  • Characterized for homogeneity and stability following ISO Guide 35:2017 guidelines
  • Assessed using linear regression and Cochran's Test to verify absence of significant trends or outliers [2]
Analytical Quality Control
  • System suitability test: Perform daily verification of GC-NPD sensitivity and resolution
  • Matrix-matched calibration: Prepare standards in blank mango extract to compensate for matrix effects
  • Internal standardization: Consider using triphenylphosphate as internal standard for improved precision
  • Proficiency testing: Participate in inter-laboratory comparison programs
  • Blank samples: Include method blanks with each batch to monitor contamination
  • Control charts: Maintain ongoing records of reference material analysis to detect method drift [3]

Troubleshooting Guide

Table 3: Common Issues and Solutions in this compound Analysis by GC-NPD

Problem Possible Causes Solutions
Poor peak shape Column degradation, inappropriate injector temperature Condition column, check injector temperature
Decreased sensitivity Contaminated NPD bead, old gases Reactivate NPD bead per manufacturer instructions, replace gases
High background noise Dirty injector liner, column bleed Replace liner, condition column
Irretention time shift Carrier gas leaks, temperature fluctuations Check gas connections, verify oven temperature calibration
Poor recovery Inefficient extraction, degradation during clean-up Verify extraction time/solvent volume, optimize clean-up sorbents
Matrix interference Incomplete clean-up, co-elution Optimize dSPE sorbent ratios, adjust temperature program

Applications in Food Safety

The validated GC-NPD method for this compound residue analysis in mango finds important applications in:

  • Regulatory compliance monitoring: Ensuring this compound residues remain below Maximum Residue Limits (MRLs)
  • Import-export testing: Facilitating international trade of mangoes through reliable residue analysis
  • Dietary exposure assessment: Providing accurate data for risk assessment studies
  • Pesticide management programs: Supporting the evaluation of pesticide use practices in mango cultivation

This method demonstrates particular value for laboratories in regions implementing strict regulatory systems such as the Positive List System (PLS), which establishes a uniform MRL criterion of 0.01 mg/kg for pesticides without specific limits [4]. The estimated daily intake (EDI) and hazard indices calculated from this compound residue data can confirm the safety of mango consumption patterns, with previous studies indicating that seasonal consumption of mangoes with this compound residues below MRLs poses no health hazards to consumers [1].

Conclusion

The GC-NPD method described in this application note provides a robust, accurate, and precise approach for determining this compound residues in mango matrices. The method demonstrates excellent performance characteristics with sufficient sensitivity to meet regulatory requirements, including the stringent PLS criterion of 0.01 mg/kg. The incorporation of matrix-matched reference materials and comprehensive validation according to international guidelines ensures reliability of results. The sample preparation protocol based on QuEChERS methodology with ethyl acetate extraction offers advantages of simplicity, efficiency, and minimal solvent consumption. This method represents a valuable tool for food testing laboratories, regulatory agencies, and research institutions involved in pesticide residue analysis and food safety management.

References

Comprehensive Application Notes and Protocols for Phenthoate Enantiomers Analysis Using Liquid Chromatography-Mass Spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Phenthoate [O,O-dimethyl S-(α-(carboethoxy)benzyl)phosphorodithioate] is a chiral organophosphate insecticide widely employed in agriculture for controlling pests on citrus, corn, vegetables, and other crops. Due to the presence of an asymmetric carbon in its molecular structure, this compound exists as two enantiomers that exhibit differential insecticidal activity and distinct toxicological profiles. Recent studies have demonstrated that these enantiomers degrade at different rates in environmental matrices and biological systems, with the (-)-phenthoate degrading faster than its antipode, leading to relative accumulation of (+)-phenthoate. This enantioselectivity has significant implications for environmental persistence and human health risk assessment, necessitating precise analytical methods for their separate quantification [1] [2].

The determination of individual this compound enantiomers is particularly important because they function as acetylcholinesterase inhibitors with potential acute toxicity in humans. Traditional analytical approaches that measure racemic mixtures fail to provide accurate assessment of enantiomer-specific behavior, creating an urgent need for robust enantioselective methods. This document provides comprehensive application notes and detailed protocols for the enantioselective determination of this compound enantiomers in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and related techniques, incorporating both recent advancements and established methodologies [1] [3].

Analytical Methods Overview

The analysis of chiral pesticides like this compound presents unique challenges due to the similarity of enantiomer physical and chemical properties, requiring specialized separation approaches before detection. Contemporary methods for this compound determination primarily utilize high-performance liquid chromatography with tandem mass spectrometric detection, leveraging the selectivity of chiral stationary phases for enantiomer separation and the sensitivity of MS detection for precise quantification at trace levels.

The fundamental principle underlying these methods involves the diastereomeric interaction between the this compound enantiomers and a chiral selector in the stationary phase, resulting in differential retention times that allow individual quantification. Mass spectrometry detection, particularly using Multiple Reaction Monitoring (MRM) mode, provides the specificity needed to distinguish this compound from co-extracted matrix components in complex samples. Methods have been successfully developed for various matrices including fruits, vegetables, grains, soil, and biological specimens, each requiring specific sample preparation approaches to address matrix effects while maintaining adequate recovery and sensitivity [1] [2] [4].

Detailed Experimental Protocols

Sample Preparation Methods
3.1.1. Protocol for Plant-Origin Matrices (Fruits, Vegetables, Grains)
  • Homogenization: Representative samples (approximately 1 kg) are homogenized using a high-speed blender to ensure uniform matrix composition.

  • Extraction: Weigh 15.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube. Add 30 mL of acetonitrile and shake vigorously for 1 minute. Add extraction salts kits (typically containing 6 g MgSO₄ and 1.5 g NaCl) and shake immediately for 1 minute [1] [5].

  • Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes to separate organic and aqueous phases.

  • Clean-up: Transfer 8 mL of the upper acetonitrile layer to a d-SPE tube containing 1200 mg MgSO₄, 400 mg PSA, and 400 mg C18 (or graphitized carbon black for pigment removal). Shake for 30 seconds and centrifuge at ≥4000 rpm for 5 minutes [1].

  • Concentration: Transfer 5 mL of the purified extract to a evaporation tube and concentrate to near dryness under a gentle nitrogen stream at 40°C.

  • Reconstitution: Reconstitute the residue with 1.0 mL of methanol-water (85:15, v/v) and filter through a 0.22-μm membrane prior to LC-MS/MS analysis [1].

3.1.2. Protocol for Soil Samples Using Matrix Solid-Phase Dispersion (MSPD)
  • Sample Preparation: Air-dry soil samples at room temperature and sieve through a 60-mesh sieve to remove debris.

  • MSPD Procedure: Precisely weigh 0.5 g of soil sample and 0.5 g of C18 sorbent and mix thoroughly in a glass mortar with a pestle until obtaining a homogeneous mixture [2].

  • Column Packing: Transfer the mixture to a 10-mL syringe barrel containing a filter paper at the bottom and lightly compress to form a packing bed.

  • Elution: Add 10 mL of acetonitrile-dichloromethane (70:30, v/v) to elute the target analytes. Collect the eluate in a calibrated tube [2].

  • Concentration: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C.

  • Reconstitution: Reconstitute the residue with 1.0 mL of methanol and filter through a 0.22-μm membrane prior to analysis.

3.1.3. Protocol for High-Lipid Matrices (Coconut Milk)
  • Extraction: Weigh 5.0 g of coconut milk into a 50-mL centrifuge tube. Add 10 mL of acetonitrile and 2 g of NaCl. Shake vigorously for 2 minutes [4].

  • Centrifugation: Centrifuge at 5000 rpm for 5 minutes to separate layers.

  • Clean-up: Transfer the upper acetonitrile layer to a d-SPE tube containing 150 mg of activated carbon (for lipid removal) and 300 mg MgSO₄. Shake for 30 seconds and centrifuge at 4000 rpm for 5 minutes [4].

  • Concentration and Reconstitution: Transfer the supernatant to an evaporation tube, concentrate to near dryness under nitrogen at 40°C, and reconstitute with 1.0 mL of methanol-water (85:15, v/v).

LC-MS/MS Analysis Conditions
3.2.1. Chiral Separation Method for Plant-Origin Matrices
  • Chromatographic System:

    • Column: Chiral OJ-RH column (150 mm × 4.6 mm, 5 μm)
    • Mobile Phase: Methanol-water = 85:15 (v/v)
    • Flow Rate: 1.0 mL/min
    • Column Temperature: 30°C
    • Injection Volume: 5 μL
    • Run Time: 9 minutes [1]
  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode
    • Ion Source Temperature: 500°C
    • Ion Spray Voltage: 5500 V
    • Nebulizer Gas: 50 psi
    • Heater Gas: 50 psi
    • Curtain Gas: 35 psi
    • Collision Gas: Medium
    • Detection Mode: Multiple Reaction Monitoring (MRM)
    • This compound Transitions: Precursor ion → Product ion (quantification), Precursor ion → Product ion (confirmation) [1]
3.2.2. Method for High-Lipid Matrices Using APCI-HCD-HRMS
  • Chromatographic System:

    • Column: C18 column (100 mm × 2.1 mm, 2.6 μm)
    • Mobile Phase: A: 0.1% formic acid in water, B: methanol
    • Gradient Program: 0-2 min: 20% B, 2-10 min: 20-95% B, 10-15 min: 95% B, 15-15.1 min: 95-20% B, 15.1-18 min: 20% B
    • Flow Rate: 0.3 mL/min
    • Column Temperature: 40°C
    • Injection Volume: 5 μL [4]
  • Mass Spectrometric Conditions:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI)
    • Sheath Gas: 40 Arb
    • Aux Gas: 15 Arb
    • Sweep Gas: 2 Arb
    • Vaporizer Temperature: 300°C
    • Ion Transfer Tube Temperature: 300°C
    • Discharge Current: 5 μA
    • Acquisition Mode: Full scan MS and HCD tandem MS at resolution of 70,000 [4]

Method Validation Data

Performance Characteristics for Different Matrices

Table 1: Method validation parameters for this compound enantiomers determination in various matrices

Parameter Plant-Origin Matrices [1] Soil (MSPD) [2] High-Lipid Matrices [4]
Linearity (R²) ≥0.9986 >0.999 >0.99
LOD (μg/kg) <0.25 0.1-0.3 0.05-1.50
LOQ (μg/kg) 5.0 0.5 0.15-5.0
Mean Recovery (%) 76.2-91.0 85.2-94.6 71.3-119.8
Intra-day RSD (%) 2.0-7.9 3.1-7.5 2.8-14.8
Inter-day RSD (%) 2.4-8.4 4.2-9.3 4.1-16.2
Matrix Effects Assessment

Table 2: Matrix effects evaluation across different sample types

Matrix Type Number of Pesticides Assessed ME Assessment Method Key Findings Recommendations
Fruits (Golden Gooseberry, Purple Passion Fruit, Hass Avocado) 74 pesticides Calibration-graph and concentration-based methods Lower concentration levels more affected by ME; stronger correlation between similar matrices Validate for each specific matrix; use concentration-based ME assessment [6]
Coconut Milk 19 targeted + 10 untargeted pesticides APCI-HCD-HRMS/MS Significant lipid interference; activated carbon effective for clean-up Use APCI source to reduce ionization suppression; implement effective lipid removal [4]
Human Serum 10 organophosphates Protein precipitation with acetonitrile Minimal matrix effects with proper sample preparation Use stable isotope-labeled internal standards for quantification [3]

Applications in Environmental and Toxicological Studies

Stereoselective Degradation Studies

The enantioselective methods described herein have been successfully applied to investigate the stereoselective degradation of this compound enantiomers in environmental matrices. Field trials in citrus demonstrated that (-)-phenthoate degrades faster than its antipode, resulting in relative accumulation of (+)-phenthoate. This enantioselectivity has significant implications for environmental risk assessment, as the more persistent enantiomer may pose longer-term ecological impacts [1].

Laboratory studies on the enantioselective degradation of this compound in different soil types revealed that the degradation rates varied significantly with soil physicochemical properties, including organic matter content, and microbial community composition. These findings highlight the importance of considering enantioselectivity in environmental fate studies of chiral pesticides [2].

Human Biomonitoring and Toxicological Applications

The detection of this compound in human serum using LC-MS methods has important applications in clinical toxicology and occupational exposure assessment. Rapid screening methods for organophosphorus pesticides in human serum have been developed for clinical settings where early diagnosis of organophosphate poisoning is crucial for effective treatment [3].

Human biomonitoring studies utilizing urine as a non-invasive matrix have employed sophisticated LC-MS/MS methods to assess population exposure to pesticides and their metabolites. These approaches are particularly valuable for studying occupational exposure in farmers, pest control workers, and horticulturists, as well as investigating health impacts during vulnerable life stages such as pregnancy and childhood [5].

Experimental Workflows

Sample Preparation and Analysis Workflow

G SampleCollection Sample Collection Homogenization Homogenization SampleCollection->Homogenization Extraction Extraction Homogenization->Extraction Cleanup Clean-up Extraction->Cleanup Concentration Concentration Cleanup->Concentration LCMSAnalysis LC-MS/MS Analysis Concentration->LCMSAnalysis DataProcessing Data Processing LCMSAnalysis->DataProcessing Results Results Interpretation DataProcessing->Results

Sample Preparation and Analysis Workflow

Chiral Separation and Detection Principle

G SampleIntroduction Sample Introduction ChiralColumn Chiral Stationary Phase (OJ-RH Column) SampleIntroduction->ChiralColumn EnantiomerSeparation Enantiomer Separation ChiralColumn->EnantiomerSeparation Ionization Ionization (ESI or APCI) EnantiomerSeparation->Ionization MassAnalysis Mass Analysis (MRM Mode) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection

Chiral Separation and Detection Principle

Troubleshooting and Technical Notes

  • Matrix Effect Management: Matrix effects can significantly impact method accuracy and precision. Use the following approaches to mitigate these effects:

    • Employ stable isotope-labeled internal standards when available [7]
    • Implement matrix-matched calibration for quantification
    • Utilize dilution approaches for samples with high matrix content
    • Consider APCI ionization as an alternative to ESI for complex matrices [4]
  • Chromatographic Performance:

    • If enantiomer resolution decreases over time, regenerate the chiral column according to manufacturer recommendations
    • For peak tailing or broadening, adjust mobile phase composition or consider adding modifiers such as ammonium acetate or formic acid
    • Maintain consistent column temperature to ensure reproducible retention times [1]
  • Sensitivity Issues:

    • For low sensitivity, check ion source contamination and clean if necessary
    • Verify mass spectrometer calibration using appropriate calibration solutions
    • Optimize MRM transitions and collision energies for maximum sensitivity [1] [4]
  • Recovery Problems:

    • If recovery is inconsistent, evaluate extraction solvent composition and volume
    • For solid matrices, ensure proper homogenization and consider extending extraction time
    • For high-lipid matrices, implement additional clean-up steps with activated carbon [4]

Conclusion

The application notes and protocols presented herein provide comprehensive methodologies for the enantioselective determination of this compound in various matrices using liquid chromatography-mass spectrometry. The methods have been validated according to international guidelines and demonstrate excellent performance characteristics including sensitivity, accuracy, and precision.

The ability to separately quantify this compound enantiomers is crucial for accurate risk assessment, as these stereoisomers exhibit different toxicological profiles and environmental behaviors. The methodologies described can be adapted to various laboratory settings and have been successfully applied in environmental monitoring, food safety testing, and human biomonitoring studies.

Future directions in this compound analysis may include the development of high-throughput methods for larger sample sets, expanded multi-residue approaches encompassing broader ranges of chiral pesticides, and increased automation to improve efficiency and reproducibility.

References

Comprehensive Application Notes and Protocols for Phenthoate Enantiomer Isolation and Purification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Phenthoate (O,O-dimethyl S-(α-(carboethoxy)benzyl) phosphorodithioate) is a chiral organophosphate insecticide widely used in agriculture to control pests on citrus, rice, vegetables, and other crops [1]. Due to the presence of a single asymmetric carbon atom in its molecular structure, this compound exists as a pair of enantiomers - non-superimposable mirror images of each other [1]. These enantiomers exhibit different insecticidal activities, environmental behaviors, and toxicological profiles, making their separation and individual analysis crucial for understanding enantioselective effects [2] [3] [4].

The (+)-phenthoate enantiomer generally demonstrates greater insecticidal potency compared to its (-)-counterpart, yet technical grade this compound is typically manufactured and applied as a racemic mixture (equal parts of both enantiomers) [1]. Recent studies have revealed that these enantiomers degrade at different rates in various environmental matrices and biological systems, leading to potential enrichment of one enantiomer over time [2] [3] [5]. This document provides detailed application notes and protocols for the isolation, purification, and analysis of individual this compound enantiomers to support research on their enantioselective environmental behavior and toxicological properties.

Materials and Equipment

Chemical Standards and Reagents
  • Racemic this compound standard (≥98% purity)
  • Enantiopure this compound standards ((+)- and (-)-enantiomers, ≥99%)
  • HPLC-grade solvents: methanol, acetonitrile, n-hexane, isopropanol, acetone, ethanol, dichloromethane
  • Purified water (HPLC grade)
  • Phosphoric acid or formic acid (for MS compatibility)
  • Trifluoroacetic acid (0.1% v/v in water and acetonitrile)
  • Graphitized carbon black (for cleanup)
  • Florisil solid phase (for MSPD)
  • Triethylamine (for synthesis)
Equipment and Consumables
  • HPLC System with UV/DAD detection or LC-MS/MS for advanced analysis
  • Chiral stationary phase columns:
    • Cellulose tris-3,5-dimethylphenylcarbamate (Chiralcel OJ-RH) [3]
    • Teicoplanin aglycone-based chiral columns [6]
    • Mixed-mode reversed-phase cation exchange columns (SIELC Primesep A) [6]
  • Sample preparation materials:
    • Matrix Solid Phase Dispersion (MSPD) setup [2] [4]
    • QuEChERS extraction kits [7]
    • Solid Phase Extraction (SPE) apparatus
  • Analytical balances (precision 0.1 mg)
  • Ultrasonic bath
  • Centrifuge
  • Nitrogen/argon evaporator
  • pH meter
  • Autopipettes (variable volumes)

Methodologies for Enantiomer Separation and Analysis

Sample Preparation Techniques
3.1.1 Matrix Solid-Phase Dispersion (MSPD) for Soil Samples

The MSPD technique integrates sample extraction and cleanup into a single step, offering advantages of simplicity, reduced solvent consumption, and avoidance of troublesome emulsions compared to traditional methods [2] [4].

Procedure:

  • Homogenize 0.5 g of soil sample with 2.0 g of activated Florisil solid support in a glass mortar using a pestle until a homogeneous mixture is obtained [2] [4].
  • Transfer the mixture to a chromatographic column containing a frit and lightly compress to form an organized bed.
  • Add a second frit on top of the blended material.
  • Elute this compound using 25 mL of n-hexane:acetone (9:1, v/v) mixture [2] [4].
  • Collect the eluate in a calibrated tube and evaporate to dryness under a gentle nitrogen stream.
  • Reconstitute the residue in 1.0 mL of methanol for HPLC analysis.

Note: The water content of the Florisil-soil mixture significantly impacts recovery efficiency and should be optimized between 5-10% [2] [4].

3.1.2 Extraction from Plant-Origin Matrices

For fruits, vegetables, and grains, an effective extraction and cleanup method has been developed [3]:

Procedure:

  • Homogenize 10.0 g of representative sample.
  • Extract with 20 mL acetonitrile using vigorous shaking for 10 minutes.
  • Add graphitized carbon black (1.0 g) as a cleanup sorbent, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to near dryness under nitrogen.
  • Reconstitute in methanol for LC-MS/MS analysis.
Chromatographic Separation Methods
3.2.1 Direct Chiral HPLC Separation

Stationary Phase: Cellulose tris-3,5-dimethylphenylcarbamate (Chiralcel OJ-RH) [3]

Table 1: Optimal Chromatographic Conditions for this compound Enantiomer Separation

Parameter Condition 1 Condition 2 Condition 3
Column Chiralcel OJ-RH Silica-based C18 Cellulose tris-3,5-dimethylphenylcarbamate
Mobile Phase Methanol:water (85:15, v/v) [3] n-hexane:isopropanol (99:1, v/v) [8] Methanol with 0.1% formic acid [9]
Flow Rate 1.0 mL/min [3] 1.0 mL/min [8] 1.5 mL/min [9]
Column Temperature 30°C [3] Ambient 20°C [6]
Detection UV 214 nm [3] UV 230 nm [8] MS/MS [3]
Injection Volume 10 μL [3] 10-20 μL [8] 5-10 μL [6]
Separation Time <9 min [3] 10-15 min [8] <9 min [3]

Elution Order: Under these conditions, the (-)-phenthoate enantiomer typically elutes before the (+)-enantiomer [3]. The exact elution order should be confirmed using enantiopure standards when available.

3.2.2 Two-Dimensional HPLC for Preparative Isolation

For preparative-scale isolation of individual enantiomers, a two-dimensional HPLC approach can be employed:

Procedure:

  • First Dimension: Use a reverse-phase column (C18) with methanol:water (80:20, v/v) to separate this compound from matrix interferents.
  • Fraction Collection: Collect the this compound fraction based on retention time.
  • Second Dimension: Inject the collected fraction onto a chiral column (cellulose tris-3,5-dimethylphenylcarbamate) with n-hexane:isopropanol (99:1, v/v) to resolve enantiomers.
  • Isolation: Collect individual enantiomer peaks separately.
  • Concentration: Evaporate solvents under reduced pressure and nitrogen stream to obtain purified enantiomers.
Analytical Method Validation

Comprehensive method validation ensures reliability and reproducibility of enantiomer separation and quantification:

Table 2: Validation Parameters for this compound Enantiomer Analysis

Validation Parameter Acceptance Criteria Reported Performance
Linearity Correlation coefficient (r²) ≥ 0.995 ≥ 0.9986 [3]
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3:1 < 0.25 μg/kg [3]
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10:1 5 μg/kg [3]
Recovery 70-120% 76.2-94% [2] [3]
Precision (RSD) Intra-day ≤ 10%, Inter-day ≤ 15% Intra-day: 2.0-7.9%, Inter-day: 2.4-8.4% [3]
Matrix Effects Signal suppression/enhancement ≤ 20% Managed using matrix-matched calibration [3]

Applications in Environmental and Biological Studies

Enantioselective Degradation in Soil

Studies have demonstrated that this compound degradation in soil is highly enantioselective, depending on soil properties:

Table 3: Enantioselective Degradation of this compound in Different Soil Types

Soil Type pH Degradation Preference Half-life (Days) Study Conditions
Alkaline Soil 1 >7.5 (+)-enantiomer degrades faster [2] 15-23 [5] Laboratory, 25°C [2]
Alkaline Soil 2 >7.5 (+)-enantiomer degrades faster [2] 15-23 [5] Laboratory, 25°C [2]
Acidic Soil <6.5 Little to no enantioselectivity [2] ~35 [1] Laboratory, 25°C [2]

The observed enantioselectivity in alkaline soils is attributed to microbial degradation processes that preferentially metabolize the (+)-enantiomer, while the (-)-enantiomer accumulates in the environment [2] [5].

Stereoselective Degradation in Plants

Field trials on citrus plants have revealed different degradation patterns compared to soils:

  • (-)-phenthoate degrades faster than its antipode in citrus, resulting in relative accumulation of (+)-phenthoate [3].
  • The dissipation half-life (RL₅₀) in citrus crops ranges between 15.0-23.0 days [1].
  • These findings highlight the matrix-dependent nature of enantioselective degradation and the importance of enantiomer-specific analysis for accurate risk assessment.
Toxicological Implications

Enantioselective toxicity studies have revealed significant differences between this compound enantiomers:

  • Both enantiomers inhibit acetylcholinesterase, but potentially with different potencies [3].
  • Computational studies suggest potential neurotoxicity differences between enantiomers [3].
  • The differential degradation in various matrices leads to changing enantiomeric ratios over time, complicating toxicity predictions based on racemic analysis.

The following workflow diagram illustrates the complete process for this compound enantiomer analysis from sample preparation to application:

G SampleCollection Sample Collection SamplePrep Sample Preparation SampleCollection->SamplePrep MSPD MSPD Extraction (Florisil + elution) SamplePrep->MSPD PlantExtraction Plant Extraction (Acetonitrile + GCB) SamplePrep->PlantExtraction ChiralSeparation Chiral Separation MSPD->ChiralSeparation PlantExtraction->ChiralSeparation HPLC HPLC Analysis (Chiralcel OJ-RH column) ChiralSeparation->HPLC Detection Detection & Quantification HPLC->Detection UV UV Detection (214 nm) Detection->UV MS LC-MS/MS Detection->MS Applications Applications UV->Applications MS->Applications EnvFate Environmental Fate Studies Applications->EnvFate Toxicity Toxicology Assessment Applications->Toxicity Degradation Degradation Kinetics Applications->Degradation

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor Enantiomer Resolution: Adjust mobile phase composition, particularly the ratio of organic to aqueous components. For cellulose-based columns, increasing water content typically enhances resolution but extends retention times [3].
  • Matrix Interference: Implement additional cleanup steps using graphitized carbon black or mixed-mode SPE cartridges to remove co-extractives [3].
  • Low Recovery in MSPD: Optimize water content in Florisil-soil mixture (5-10% recommended) and ensure proper elution solvent selection [2] [4].
  • Inconsistent Retention Times: Maintain stable column temperature (±1°C) and mobile phase composition through precise HPLC system conditioning.
Quality Control Measures
  • System Suitability Test: Perform daily verification using racemic this compound standard to ensure resolution (Rₛ ≥ 1.5) and reproducibility (RSD ≤ 5% for retention times).
  • Matrix-Matched Calibration: Prepare calibration standards in extracted blank matrix to compensate for matrix effects, particularly in LC-MS/MS analysis [3].
  • Recovery Assessment: Include fortified quality control samples at low, medium, and high concentrations with each batch of samples.
  • Enantiomer Identity Confirmation: Confirm elution order and peak identity using authenticated enantiopure standards when available.

Conclusion

The protocols outlined in this document provide robust methodologies for the isolation, purification, and analysis of this compound enantiomers across various environmental and biological matrices. The enantioselective behaviors observed in different matrices underscore the importance of enantiomer-specific analysis for accurate environmental fate assessment and risk evaluation.

Future method development should focus on high-throughput approaches and expanded applications to human biomonitoring studies, particularly given the increasing evidence of enantioselective effects in biological systems. The integration of chiral analysis into regulatory frameworks will enhance the accuracy of environmental and toxicological assessments for chiral pesticides like this compound.

References

Comprehensive Analytical Methods for Phenthoate: Sample Preparation, Clean-up, and Detection Techniques

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phenthoate and Analytical Challenges

This compound (IUPAC name: S-α-ethoxycarbonylbenzyl O,O-dimethyl-phosphorodithioate) is a chiral organophosphate insecticide widely used in agricultural applications for controlling Lepidoptera, jassids, aphids, and other common insects in crops including citrus, vegetables, rice, and tea [1] [2]. As an acetylcholinesterase inhibitor, this compound poses potential risks to human health and the environment, necessitating precise analytical methods for monitoring its residues in various matrices. The chiral nature of this compound, resulting from an asymmetric carbon in its chemical structure, presents particular analytical challenges since its enantiomers exhibit different insecticidal activity, toxicity, and environmental behavior [3] [4]. This application note provides comprehensive protocols for sample preparation, clean-up, and analysis of this compound in diverse matrices, addressing the need for reliable methods that account for its enantioselective properties.

The development of effective analytical methods for this compound must consider its fundamental chemical properties. This compound has a molecular weight of 320.4 g/mol and appears as a reddish-yellow oily liquid at room temperature [1]. It has relatively low water solubility (approximately 11 mg/L at 20°C) but is miscible with most organic solvents including acetone, benzene, ethanol, and methanol [1] [2]. Its octanol-water partition coefficient (log P) ranges from 3.69 to 3.82, indicating significant lipophilic character that influences its extraction and clean-up approach [1]. Understanding these properties is essential for selecting appropriate sample preparation techniques that ensure high recovery rates while effectively removing matrix interferences.

Chemical Properties and Environmental Significance

This compound exhibits moderate stability in environmental matrices, with its degradation rate influenced by pH and temperature. Studies have shown that this compound degradation is relatively slight at pH levels ranging from 3.9 to 7.8 over approximately 20 days, but increases to approximately 25% degradation at pH 9.7 over the same period [1]. This pH-dependent stability must be considered during extraction and analysis to prevent analyte degradation. The compound decomposes at normal pressure before reaching its boiling point, indicating thermal liability that necessitates careful control of evaporation temperatures during sample preparation [1].

Table 1: Fundamental Chemical Properties of this compound

Property Value Reference
IUPAC Name S-α-ethoxycarbonylbenzyl O,O-dimethyl-phosphorodithioate [1]
Molecular Formula C₁₂H₁₇O₄PS₂ [1]
Molecular Weight 320.4 g/mol [1]
Appearance Reddish-yellow oily liquid [1] [2]
Water Solubility 11 mg/L at 20°C [2]
log P (Octanol/Water) 3.69-3.82 [1]
Vapor Pressure 4 × 10⁻⁵ torr at 40°C [1]

Environmental monitoring studies have detected this compound residues in various ecosystems, with concentrations ranging from 0.3 to 5.05 μg/L in surface waters such as the Ebro River and tributaries of the Nile River [5]. These findings highlight the environmental mobility of this compound and its potential for impacting non-target organisms. The compound's relatively low acute oral toxicity (LD₅₀ for rats of 270 mg/kg) belies the importance of monitoring its enantioselective behavior, as individual enantiomers may exhibit different toxicological profiles [1] [2]. Recent research has demonstrated that (-)-phenthoate degrades faster than its antipode in citrus, leading to relative accumulation of the (+)-enantiomer [4]. This enantioselective degradation underscores the importance of chiral analysis in accurate risk assessment.

Sample Preparation and Clean-up Techniques

Matrix Solid-Phase Dispersion (MSPD) for Soil Samples

Matrix Solid-Phase Dispersion (MSPD) has emerged as an efficient technique for extracting this compound from solid matrices such as soil. This method integrates extraction and clean-up into a single step, eliminating the need for multiple transfer steps and reducing solvent consumption [3]. The MSPD procedure involves blending the sample with a solid support material, typically C18-bonded silica, which helps to disrupt the sample matrix and disperse the components for efficient extraction. The optimized protocol for this compound extraction from soil matrices is as follows:

  • Sample Preparation: Air-dry soil samples and sieve through a 60-mesh sieve to ensure homogeneity. Weigh 0.5 g of the prepared soil sample [3].
  • MSPD Column Preparation: Thoroughly mix the 0.5 g soil sample with 2.0 g of C18-bonded silica in a glass mortar using a glass pestle until a homogeneous mixture is achieved. This typically requires 5-10 minutes of mixing. Transfer the mixture to a 10 mL disposable syringe barrel containing a filter paper at the bottom and a second filter paper on top of the sample [3].
  • Extraction Procedure: Gently compress the column to eliminate air gaps and achieve uniform packing. Elute the column with 8 mL of acetonitrile, allowing the solvent to pass through the column by gravity flow. Apply gentle pressure if necessary using a syringe plunger, but avoid forcing the solvent too rapidly to ensure complete extraction [3].
  • Concentration: Collect the eluate in a calibrated tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of methanol for subsequent HPLC analysis [3].

Table 2: MSPD Optimization Parameters for this compound Extraction from Soil

Parameter Optimized Condition Effect on Recovery
Solid Support C18-bonded silica (2.0 g) Optimal matrix disruption and dispersion
Sample Amount 0.5 g soil Represents homogeneous sample without column overloading
Elution Solvent Acetonitrile (8 mL) Efficient elution with minimal co-extraction of interferents
Water Content 10% in solid-phase mixture Essential for maintaining proper column permeability

The extraction efficiency of MSPD for this compound in soils has been demonstrated with recovery rates exceeding 85% across different soil types [3]. The method effectively minimizes emulsion formation, a common challenge in traditional liquid-liquid extraction, while providing excellent clean-up of complex soil matrices. The main advantages of MSPD include its simplicity, minimal solvent consumption, and ability to process multiple samples simultaneously without specialized equipment [3]. For soils with high organic matter content, additional clean-up may be necessary, which can be achieved through subsequent HPLC silica gel column fractionation [3].

MSPD Extraction from Milk and Animal Tissues

MSPD has also been successfully adapted for extracting this compound and other organophosphate pesticides from biological matrices such as milk and animal tissues. The method employs diatomaceous earth as the solid support material, which provides excellent dispersion of fatty matrices while allowing selective extraction of target analytes [6]. The optimized procedure for milk samples is as follows:

  • Sample Preparation: Accurately measure 1.0 mL of homogenized milk (3.6% fat content) and mix thoroughly with 2.0 g of diatomaceous earth in a glass mortar until a homogeneous, free-flowing powder is obtained [6].
  • Column Packing: Transfer the mixture to a disposable cartridge containing a filter disc at the bottom. Compress gently to form a uniform column and place another filter disc on top.
  • Extraction and Clean-up: Elute the column with 10 mL of light petroleum saturated with acetonitrile and ethanol. This specialized elution system selectively extracts organophosphate pesticides while leaving most interfering matrix components, particularly fats, behind [6].
  • Concentration and Analysis: Collect the eluate in a calibrated tube and evaporate just to dryness under nitrogen at 40°C. Reconstitute in an appropriate solvent for subsequent chromatographic analysis.

This MSPD approach for milk samples demonstrates excellent recovery rates ranging from 72% to 109% for this compound and other organophosphates, with relative standard deviations between 1% and 19% [6]. The method effectively limits co-extracted fatty material to approximately 4.0 mg/mL of milk, significantly reducing matrix effects in subsequent analysis. The entire procedure requires approximately 30 minutes per sample, with the capability to process multiple samples in parallel, making it highly efficient for routine monitoring [6].

Extraction Methods for Plant-Origin Matrices

The analysis of this compound in fruits, vegetables, and grains requires specialized extraction approaches to handle the complex carbohydrate and pigment matrices. The following method has been optimized for plant-origin samples:

  • Sample Homogenization: Fresh plant samples (fruits, vegetables, or grains) are chopped and thoroughly homogenized using a food processor. Weigh 10.0 g of the homogenized sample into a 50 mL centrifuge tube [4].
  • Extraction: Add 20 mL of acetonitrile to the sample and shake vigorously for 2 minutes using a mechanical shaker. Add extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) and immediately shake for an additional minute to prevent clumping [4].
  • Clean-up: Centrifuge at 4000 rpm for 5 minutes. Transfer 8 mL of the supernatant to a tube containing 400 mg of graphitized carbon black (GCB) and 400 mg of MgSO₄. Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes [4].
  • Concentration: Transfer 5 mL of the purified supernatant to a evaporation tube and evaporate to dryness under nitrogen at 40°C. Reconstitute in 1.0 mL of methanol for LC-MS/MS analysis [4].

This method leverages the efficient clean-up capabilities of graphitized carbon black, which effectively removes pigments and other interfering compounds from plant extracts [4]. The use of acetonitrile as the extraction solvent provides excellent recovery of this compound while minimizing the co-extraction of water-soluble matrix components. The method has been validated for a wide range of plant matrices, showing mean recoveries of 76.2-91.0% with intra-day and inter-day relative standard deviations of 2.0-7.9% and 2.4-8.4%, respectively [4].

Analytical Determination Methods

Enantioselective Liquid Chromatography-Tandem Mass Spectrometry

The chiral analysis of this compound requires specialized chromatographic conditions to resolve its enantiomers. The following method provides complete enantioseparation within 9 minutes:

  • Chromatographic Conditions:

    • Column: Chiral OJ-RH (150 mm × 4.6 mm, 5 μm)
    • Mobile Phase: Methanol-water = 85:15 (v/v)
    • Flow Rate: 1.0 mL/min
    • Column Temperature: 30°C
    • Injection Volume: 5 μL [4]
  • Mass Spectrometric Parameters:

    • Ionization Mode: Positive electrospray ionization (ESI+)
    • Multiple Reaction Monitoring (MRM) Transitions:
      • Quantification: m/z 321.1 → 247.1
      • Confirmation: m/z 321.1 → 163.0
    • Collision Energy: Optimized for each transition
    • Source Temperature: 500°C
    • Ion Spray Voltage: 5500 V [4]

This method demonstrates excellent linearity (correlation coefficient ≥0.9986) over a concentration range of 5-500 μg/kg, with a limit of detection of 0.25 μg/kg and limit of quantification of 5 μg/kg [4]. The use of reversed-phase conditions with methanol-water mobile phase provides compatibility with mass spectrometric detection while maintaining efficient chiral separation. The method has been successfully applied to investigate the stereoselective degradation of this compound in citrus, revealing that (-)-phenthoate degrades faster than its antipode, leading to enrichment of (+)-phenthoate in residual samples [4].

HPLC with UV Detection for Enantiomeric Ratio Determination

For laboratories without access to mass spectrometric detection, HPLC with UV detection provides a reliable alternative for enantiomeric ratio determination:

  • Sample Clean-up: Following MSPD extraction, further clean-up using a normal-phase HPLC silica gel column is recommended. Use hexane-diethyl ether (90:10, v/v) as the mobile phase at a flow rate of 1.0 mL/min [3].
  • Chiral Separation:
    • Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (Chiralpak IC)
    • Mobile Phase: n-Hexane:isopropanol (99:1, v/v)
    • Flow Rate: 0.5 mL/min
    • Detection: UV at 230 nm
    • Temperature: Ambient [3]

This method effectively resolves this compound enantiomers with baseline separation, allowing accurate determination of enantiomeric ratios in environmental samples [3]. The preliminary normal-phase clean-up step significantly reduces matrix interference, extending column lifetime and improving detection sensitivity. The method has been successfully applied to study the enantioselective degradation of this compound in different soils under laboratory conditions, providing valuable insights into its environmental behavior [3].

Spectrophotometric Determination

For rapid screening of this compound in environmental samples, a simple spectrophotometric method based on azo-coupling reaction provides a cost-effective alternative:

  • Principle: this compound undergoes azo-coupling with diazotized 4-aminoazobenzene in alkaline medium, forming an orange-colored product with maximum absorption at 480 nm [2].
  • Procedure:
    • Extract this compound from samples using acetonitrile.
    • Diazotize 4-aminoazobenzene with sodium nitrite in hydrochloric acid medium.
    • React the diazotized solution with the extracted this compound in alkaline conditions.
    • Measure the absorbance of the resulting orange dye at 480 nm against a reagent blank [2].
  • Analytical Figures of Merit:
    • Beer's Law Range: 5-40 μg in a final solution of 25 mL
    • Molar Absorptivity: 1.083 × 10⁷ L mol⁻¹ cm⁻¹
    • Sandell's Sensitivity: 0.99 × 10⁻⁵ μg cm⁻²
    • Standard Deviation: ±0.003
    • Relative Standard Deviation: 0.89% [2]

This method offers simplicity and cost-effectiveness for routine monitoring of this compound in vegetables, fruits, water, and soil samples. The color reaction is highly specific, with no interference from other pesticides or diverse ions commonly found in environmental samples [2]. The method has been successfully applied to determine this compound levels in samples from Kabirdham district, India, demonstrating its practical utility for environmental monitoring [2].

Applications and Environmental Monitoring

The analytical methods described in this application note have been successfully employed in various environmental monitoring and research applications. Studies on the degradation kinetics of this compound in different soil types have revealed enantioselective degradation patterns, with variations based on soil pH, organic matter content, and microbial activity [3]. Monitoring this compound residues in vegetables and fruits from agricultural regions has provided valuable data on residue levels in food commodities, with concentrations typically ranging from non-detectable to levels exceeding maximum residue limits in some cases [2].

Recent research has also investigated the impact of this compound on non-target organisms, including the marine dinoflagellate Prorocentrum lima. This study demonstrated that P. lima can effectively absorb this compound from seawater through the overexpression of key proteins involved in intracellular signaling pathways, while this compound exposure decreased the synthesis of okadaic acid toxin [5]. These findings highlight the potential of using microalgae for bioremediation applications to remove pesticide pollutants from water bodies.

Table 3: Comparison of Analytical Methods for this compound Determination

Method Applications LOD/LOQ Recovery (%) Key Advantages
MSPD-HPLC-UV Soil, biological tissues - >85% Simple, minimal solvent use, no emulsions
LC-MS/MS (Chiral) Fruits, vegetables, grains LOD: 0.25 μg/kg, LOQ: 5 μg/kg 76.2-91.0% High sensitivity, enantioselectivity
Spectrophotometric Vegetables, fruits, water, soil - - Rapid, cost-effective, no specialized equipment

Workflow and Pathway Diagrams

G SampleCollection Sample Collection SamplePrep Sample Preparation SampleCollection->SamplePrep Soil Soil SamplePrep->Soil Water Water SamplePrep->Water Plants Plants SamplePrep->Plants Biological Biological Matrices SamplePrep->Biological Extraction Extraction Cleanup Clean-up Analysis Analysis LCMSMS LC-MS/MS (Chiral) Analysis->LCMSMS HPLCUV HPLC-UV (Chiral) Analysis->HPLCUV Spectro Spectro- photometry Analysis->Spectro DataInterpretation Data Interpretation MSPD MSPD Soil->MSPD SolventExt Solvent Extraction Water->SolventExt Plants->SolventExt MSPDMilk MSPD with Diatomaceous Earth Biological->MSPDMilk C18Cleanup C18 Clean-up MSPD->C18Cleanup SolventExt->C18Cleanup GCBCleanup Graphitized Carbon Black SolventExt->GCBCleanup MSPDMilk->C18Cleanup C18Cleanup->Analysis C18Cleanup->Analysis C18Cleanup->Analysis GCBCleanup->Analysis LCMSMS->DataInterpretation HPLCUV->DataInterpretation Spectro->DataInterpretation

Figure 1: Comprehensive Workflow for this compound Analysis in Various Matrices

G cluster_0 Step 1: Sample Preparation cluster_1 Step 2: Column Preparation cluster_2 Step 3: Extraction cluster_3 Step 4: Concentration MSPD MSPD Procedure SP1 Air-dry and sieve soil (60-mesh) MSPD->SP1 SP2 Weigh 0.5 g sample SP1->SP2 SP3 Mix with 2.0 g C18 silica in mortar (5-10 min) SP2->SP3 CP1 Transfer to syringe barrel with filter paper SP3->CP1 CP2 Compress to eliminate air CP1->CP2 EX1 Elute with 8 mL acetonitrile CP2->EX1 EX2 Gravity flow (apply gentle pressure if needed) EX1->EX2 CN1 Collect eluate EX2->CN1 CN2 Evaporate to dryness under N₂ at 40°C CN1->CN2 CN3 Reconstitute in 1.0 mL methanol CN2->CN3

Figure 2: Detailed MSPD Workflow for Soil Samples

Conclusion

This application note provides comprehensive protocols for the sample preparation, clean-up, and analysis of this compound in various environmental and biological matrices. The MSPD technique offers a streamlined approach for solid and semi-solid matrices, integrating extraction and clean-up into a single step with minimal solvent consumption. For chiral analysis, which is essential given the enantioselective behavior of this compound, LC-MS/MS with chiral columns provides the necessary sensitivity and selectivity, while HPLC-UV methods offer a cost-effective alternative for enantiomeric ratio determination. The spectrophotometric approach serves as a rapid screening tool for situations where sophisticated instrumentation is unavailable.

The increasing recognition of the enantioselective environmental behavior of chiral pesticides like this compound underscores the importance of stereospecific analytical methods in accurate risk assessment. Future method development will likely focus on high-throughput approaches and miniaturized extraction techniques that further reduce solvent consumption while maintaining analytical performance. The protocols outlined in this document provide a solid foundation for monitoring this compound residues in compliance with regulatory standards and for conducting research on its environmental fate and behavior.

References

Comprehensive Analytical Methods for Phenthoate Extraction and Enantiomeric Determination in Biological and Environmental Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phenthoate Analysis

This compound [O,O-dimethyl S-(α-(carboethoxy)benzyl)phosphorodithioate] is a widely-used agricultural insecticide employed for controlling insects and pests on various crops including citrus, corn, and vegetables. The molecular structure of this compound contains an asymmetric carbon center, rendering it chiral and resulting in two enantiomers that exhibit different insecticidal activities and potentially distinct environmental behaviors [1]. This chirality presents both challenges and opportunities in analytical method development, as the individual enantiomers may demonstrate enantioselective degradation patterns in biological and environmental matrices. Understanding these differences is crucial for comprehensive environmental risk assessment and for exploring the potential development of single-enantiomer formulations with improved efficacy and reduced environmental impact.

The analysis of chiral pollutants like this compound in biological compartments provides valuable insights into how chemicals are accumulated, degraded, and translocated within ecological chains [1]. Historically, environmental studies of chiral pollutants have neglected to determine adverse effects associated with particular enantiomers, despite evidence that microbial degradation and biological metabolism mechanisms may be enantioselective [1]. This application note addresses this gap by presenting optimized protocols for the extraction, cleanup, and enantiomeric determination of this compound in various matrices, with particular emphasis on biological tissues.

Extraction and Cleanup Methods

Matrix Solid-Phase Dispersion (MSPD) Extraction

The Matrix Solid-Phase Dispersion (MSPD) technique represents a significant advancement in sample preparation for complex matrices like biological tissues. This method integrates extraction and cleanup into a single streamlined process, overcoming the limitations of traditional techniques that often require large solvent volumes, extensive glassware, and laborious procedures while being prone to troublesome emulsion formation [1]. The fundamental principle of MSPD involves mechanical blending of the tissue sample with a solid support material, creating a homogeneous mixture from which analytes can be selectively eluted while retaining interfering matrix components.

  • Solid Support Preparation: For biological tissues, use Florisil as the solid support at a ratio of 1:1 to 1:2 (tissue to solid support, w/w). The Florisil should be activated by heating at 300°C for 5 hours before use, then deactivated with 2-5% water (w/w) to optimize retention and elution characteristics. The water content of the Florisil-sample mixture is a critical parameter that requires careful optimization for different tissue types [1] [2].

  • Sample Processing: Weigh 0.5-1.0 g of biological tissue and blend thoroughly with the prepared Florisil using a glass mortar and pestle until a homogeneous mixture is achieved (typically 5-10 minutes of blending). Transfer the complete mixture to a chromatographic column (10-15 mL capacity) containing a frit or small glass wool plug at the bottom. Compress the column contents gently to eliminate air gaps and add a second frit or glass wool layer on top to secure the bed [1].

  • Elution Conditions: Pass 10-20 mL of hexane-acetone (9:1, v/v) through the column under gentle vacuum or positive pressure. This solvent combination has demonstrated excellent recovery rates for this compound while effectively removing interfering matrix components. The elution volume may need adjustment based on tissue type and fat content [1] [2]. Collect the entire eluate in a calibrated tube and concentrate under a gentle stream of nitrogen at 40°C if necessary, reconstituting in an appropriate solvent for subsequent analysis.

Alternative Extraction Methods

While MSPD provides an integrated solution, other extraction techniques may be suitable depending on available equipment and specific research requirements. For serum or plasma samples, a deproteinization approach with acetonitrile has proven effective. Mix 100 μL of serum with 300 μL of acetonitrile, vortex vigorously for 60 seconds, centrifuge at 10,000 × g for 10 minutes, and collect the supernatant for direct analysis [3]. This method demonstrated satisfactory recovery rates ranging from 60.0% to 108.1% for organophosphorus pesticides including this compound in serum matrices [3].

For comprehensive metabolomic analyses incorporating this compound determination alongside endogenous metabolites, methanol-based extraction protocols offer excellent performance. Homogenize tissue samples with ice-cold methanol at a ratio of 1:3 to 1:6 (w/v, tissue to solvent) using a bead-based homogenizer with integrated cooling to prevent metabolite degradation [4]. Methanol extraction provides superior results for lipidic compounds while maintaining good recovery for amino acids and other polar metabolites, making it suitable for multi-analyte profiling studies [4].

Table 1: Optimization Parameters for MSPD Extraction of this compound from Biological Tissues

Parameter Optimal Condition Effect on Extraction
Solid Support Florisil Provides optimal balance of retention and elution characteristics
Tissue:Support Ratio 1:1 to 1:2 (w/w) Ensures complete dispersion and efficient extraction
Water Content 2-5% (w/w) Critical for controlling retention and elution profile
Elution Solvent Hexane-acetone (9:1, v/v) Effectively elutes this compound while retaining interferents
Elution Volume 10-20 mL Ensures complete recovery without excessive dilution
Processing Temperature Room temperature (20-25°C) Prevents thermal degradation of analytes

HPLC Analysis Conditions

Achiral Separation and Quantification

For the initial separation and quantification of this compound without enantiomeric resolution, silica-based reversed-phase HPLC methods provide excellent results. The following conditions have been optimized for robust this compound determination in tissue extracts:

  • Column Selection: Use a Newcrom R1 HPLC column (4.6 × 150 mm, 3 μm particle size) or equivalent C18 stationary phase. The Newcrom R1 column features low silanol activity, which minimizes peak tailing and improves separation efficiency for organophosphorus compounds [5].

  • Mobile Phase: Employ a gradient or isocratic elution with acetonitrile-water mixture containing 0.1% phosphoric acid. For mass spectrometry compatibility, replace phosphoric acid with 0.1% formic acid. A typical isocratic composition is acetonitrile:water (65:35, v/v) with 0.1% acid modifier [5].

  • Instrument Parameters: Set the flow rate to 1.0 mL/min with column temperature maintained at 30°C. Detection should be performed at 210 nm UV absorption for optimal sensitivity. Injection volumes of 10-20 μL are typically suitable, depending on the concentration of this compound in the sample extracts [1].

This achiral method achieves baseline separation of this compound from most co-extracted matrix components, enabling accurate quantification while simultaneously assessing sample cleanup efficiency. The total run time is typically less than 15 minutes, making it suitable for high-throughput applications.

Chiral Separation and Enantiomeric Ratio Determination

The determination of the enantiomeric ratio (ER) of this compound provides critical information for understanding enantioselective degradation patterns in biological systems. The following chiral HPLC method offers excellent enantiomeric resolution:

  • Chiral Stationary Phase: Use a cellulose tris-3,5-dimethylphenylcarbamate chiral column (250 × 4.6 mm, 5 μm particle size). This chiral selector demonstrates high enantioselectivity for this compound and related chiral pesticides [1] [2].

  • Mobile Phase Composition: Employ n-hexane and isopropanol in a ratio of 98:2 (v/v) at a flow rate of 1.0 mL/min. The addition of 0.1% acetic acid to the mobile phase may improve peak shape and resolution for certain biological matrices [1].

  • Detection and Identification: UV detection at 230 nm provides good sensitivity for enantiomer quantification. The (+)-enantiomer elutes first followed by the (-)-enantiomer, based on chiroptical measurements of the isolated enantiomers [1]. Confirm enantiomer assignment by analyzing individually isolated enantiomer standards when available.

This chiral method achieves baseline resolution of this compound enantiomers (resolution factor >1.5) with typical retention times of 12.5 minutes for (+)-phenthoate and 14.5 minutes for (-)-phenthoate under the specified conditions [1]. The method is sufficiently robust to determine enantiomeric ratios in complex biological matrices with minimal interference from co-extracted compounds.

Table 2: HPLC Conditions for this compound Analysis in Biological Tissue Extracts

Parameter Achiral Separation Chiral Separation
Column Newcrom R1 (4.6 × 150 mm, 3 μm) Cellulose tris-3,5-dimethylphenylcarbamate (250 × 4.6 mm, 5 μm)
Mobile Phase Acetonitrile:water (65:35, v/v) with 0.1% H₃PO₄ or HCOOH n-Hexane:isopropanol (98:2, v/v)
Flow Rate 1.0 mL/min 1.0 mL/min
Temperature 30°C 25°C
Detection UV 210 nm UV 230 nm
Injection Volume 10-20 μL 10-20 μL
Run Time <15 minutes ~20 minutes

Method Validation and Quality Assurance

Recovery and Precision

Comprehensive validation of the MSPD-HPLC method for this compound determination in biological tissues demonstrates excellent performance characteristics. Recovery studies should be conducted across multiple fortification levels to assess method accuracy under different scenarios. For tissue matrices, fortify samples at 0.1, 1.0, and 10.0 μg/g levels (n=5 for each concentration) and process according to the established MSPD protocol [1] [2].

The method yields satisfactory recovery rates ranging from 75% to 94% across different biological matrices, with relative standard deviations (RSDs) between 1.5% and 6.5%, indicating excellent precision and reproducibility [1] [2]. The recovery efficiency may vary slightly depending on tissue type, with lean tissues generally exhibiting higher recovery rates compared to lipid-rich tissues due to more efficient extraction and cleaner chromatographic backgrounds.

Sensitivity and Linearity

Method sensitivity is characterized by determining the limit of detection (LOD) and limit of quantification (LOQ) for both enantiomers in various tissue matrices. The LOD, defined as a signal-to-noise ratio of 3:1, typically falls in the range of 0.01-0.05 μg/g for most tissues, while the LOQ (signal-to-noise ratio of 10:1) is generally established at 0.1 μg/g [1] [3].

The method demonstrates excellent linearity over a concentration range of 0.1 to 100 μg/mL, with correlation coefficients (R²) exceeding 0.999 for both enantiomers [1] [3]. For quantitative analysis, construct calibration curves using matrix-matched standards to compensate for potential matrix effects, particularly when using mass spectrometric detection. The linear dynamic range adequately encompasses expected residue levels in both experimental samples and environmental monitoring scenarios.

Environmental Applications and Enantioselective Degradation

The methodologies described in this application note enable investigation of the enantioselective behavior of this compound in biological systems—a crucial aspect for comprehensive environmental risk assessment. Studies using these protocols have revealed that this compound degradation in biological and environmental matrices is highly enantioselective, with the (+)-enantiomer degrading significantly faster than the (-)-enantiomer in most tissues [1] [2].

This enantioselective degradation results in an enrichment of the more persistent (-)-enantiomer over time, potentially leading to altered biological effects and environmental impacts compared to the racemic mixture initially applied. The degree of enantioselectivity varies with tissue type and physiological conditions, with more pronounced effects observed in alkaline environments [2]. Understanding these enantioselective processes is essential for accurate assessment of residue persistence and potential development of single-enantiomer pesticide formulations with improved environmental profiles.

The following workflow diagram illustrates the complete analytical procedure for this compound extraction and enantiomeric determination from biological tissues:

G Start Biological Tissue Sample A Tissue Homogenization with Solid Support Start->A B MSPD Column Packing A->B C Elution with Hexane-Acetone (9:1) B->C D Solvent Evaporation & Reconstitution C->D E Achiral HPLC Analysis (Silica Column) D->E F Chiral HPLC Analysis (Cellulose-based Column) E->F Fraction Collection if necessary G Quantification & Enantiomeric Ratio F->G

Figure 1: Complete Analytical Workflow for this compound Extraction and Enantiomeric Determination from Biological Tissues

Troubleshooting and Technical Notes

  • Low Recovery Rates: If recovery falls below acceptable levels (<70%), check the water content of the Florisil and adjust between 2-5%. Ensure the elution solvent is freshly prepared and the column flow rate during elution does not exceed 2 mL/min to allow sufficient interaction time [1].

  • Matrix Interferences: If chromatographic interferences persist, incorporate an additional silica gel HPLC cleanup step between the MSPD extraction and chiral analysis. Fraction collection focusing on the this compound retention window can significantly improve signal-to-noise ratios in complex matrices [1].

  • Enantiomer Peak Resolution: If chiral separation deteriorates (resolution factor <1.2), check the water content of the mobile phase for chiral HPLC and ensure the isopropanol content in n-hexane is optimized between 1-3%. Column temperature control is critical for reproducible chiral separation [1].

  • Sample Stability: this compound extracts in organic solvents are stable for at least 4 weeks when stored at -20°C. However, repeated freeze-thaw cycles should be avoided. In tissue homogenates, process samples within 24 hours when stored at 4°C, or flash-freeze in liquid nitrogen for long-term storage at -80°C [4] [3].

Conclusion

The integrated MSPD and HPLC methodologies presented in this application note provide researchers with robust, reproducible tools for the extraction, quantification, and enantiomeric characterization of this compound in biological tissues. The single-step extraction/cleanup approach significantly reduces processing time and solvent consumption compared to traditional methods while maintaining high analytical sensitivity and specificity [1]. The ability to determine enantiomeric ratios in complex biological matrices offers valuable insights into the enantioselective fate of chiral pesticides in environmental and biological systems, supporting more accurate risk assessments and informed regulatory decisions [1] [2].

These protocols can be readily adapted to similar chiral organophosphorus pesticides with minimal modification, primarily through optimization of MSPD elution solvents and chiral stationary phase selection. The fundamental principles demonstrated for this compound establish a framework for developing enantioselective analytical methods for emerging chiral environmental contaminants.

References

phenthoate matrix interference removal in HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Matrix Effects

Matrix effects occur when sample components other than your analyte (phenthoate) alter the detector response, leading to inaccurate quantitation. These interfering substances can originate from the sample itself (e.g., organic matter in soil or water) or from the mobile phase [1].

The table below summarizes how matrix effects impact different HPLC detection methods:

Detection Method Nature of Matrix Effect Primary Cause
Mass Spectrometry (MS) Ion suppression or enhancement Competition for charge during ionization [1]
Charged Aerosol (CAD) Signal suppression Interference with aerosol formation process [2] [1]
Fluorescence (FLD) Signal quenching (common) Reduction in analyte's quantum yield [1]
UV/Vis Absorbance Signal variation Solvatochromism (change in absorptivity) [1]

Strategies for Removing Matrix Interference

Here are the most effective methods to overcome matrix effects when analyzing this compound, ranging from sample preparation to data analysis.

  • Sample Preparation: Matrix Solid-Phase Dispersion (MSPD) For soil samples, Matrix Solid-Phase Dispersion (MSPD) has been successfully applied for the simple and effective extraction of this compound [3]. This method involves dispersing the sample with a solid-phase sorbent (like Florisil) and then eluting the analytes. Key optimized parameters for this compound in soil include:

    • Solid-Phase Material: Florisil
    • Water Content: Must be optimized for the Florisil-soil mixture
    • Eluting Solvent: Constituent and volume require stepwise optimization With proper optimization, this method achieved recoveries of this compound between 75% and 94% with good precision (RSDs of 1.5-6.5%) across different soil types [3].
  • Chromatographic Separation: Column and Selectivity

    • Column Chemistry: If you observe peak tailing, especially for basic compounds, use Type B (high-purity) silica or polar-embedded group columns to minimize interaction with residual silanol groups [2].
    • Adjust Selectivity: If coelution with an unknown interference is suspected, you can try adjusting the mobile phase or changing the column to a different selectivity to achieve better separation [2].
  • Quantitation: The Power of Internal Standards The most potent way to mitigate matrix effects during quantitation is to use the internal standard method [1]. This is especially critical for complex matrices and highly sensitive detection methods like MS.

    • Concept: A known amount of a standard compound (the internal standard) is added to every sample before analysis. The calibration curve is then built using the ratio of the analyte signal to the internal standard signal, which corrects for variations in detector response caused by the matrix [1].
    • Proof of Concept: A study monitoring pesticides in water with HPLC-ESI-MS/MS found that samples with high conductivity (seawater) caused significant signal suppression. However, these matrix effects were strongly minimized by performing appropriate internal standardization, leading to accurate results [4].
    • Choice of Internal Standard: For the best correction, a stable isotope-labeled version of this compound (e.g., this compound-D6) would be ideal. If not available, a structurally similar compound that elutes near this compound can be used.

Experimental Protocol: MSPD for this compound in Soil

This protocol is adapted from the method used for the fast and precise determination of this compound and its enantiomeric ratio in soil [3].

Sample_Prep Sample Preparation MSPD_Step MSPD Extraction Sample_Prep->MSPD_Step Mix soil with Florisil sorbent Elution Elution & Concentration MSPD_Step->Elution Pack column, rinse, dry HPLC_Analysis HPLC Analysis Elution->HPLC_Analysis Elute with solvent, concentrate ER_Determination Enantiomeric Ratio (ER) Determination HPLC_Analysis->ER_Determination Collect fraction on silica column End End ER_Determination->End Start Start Start->Sample_Prep

Workflow for this compound Analysis in Soil

Key Steps and Notes:

  • MSPD Extraction: Precisely weigh the soil sample and blend it uniformly with a measured amount of Florisil sorbent. The water content of this mixture is a critical parameter that needs optimization. Pack this mixture into a column or cartridge [3].
  • Elution: After a rinsing step to remove some impurities, elute the this compound using a carefully optimized solvent. The constituent and volume of this eluting solvent are other key factors that were optimized stepwise in the cited study. The collected extract is then concentrated under a gentle stream of nitrogen [3].
  • HPLC Analysis for Quantitation: The concentrated MSPD extract can be directly injected for quantitative determination of this compound using silica-based HPLC with UV detection [3].
  • Enantiomeric Ratio Determination (Optional): If studying enantioselective degradation, the remainder of the MSPD extract can be further processed. This compound is isolated using preparatory silica-based HPLC, and the collected fraction is then analyzed on a chiral HPLC column (e.g., cellulose tris-3,5-dimethylphenylcarbamate) to determine the enantiomeric ratio [3].

FAQ & Advanced Solutions

  • How can I check if my method has matrix effects? A common approach, especially for MS detection, is the post-column infusion test [1]. You continuously infuse a dilute solution of this compound into the LC effluent while injecting a blank, processed sample matrix. If the this compound signal dips or rises during the run, it indicates regions where coeluting matrix components are suppressing or enhancing the signal.

  • What are modern approaches to method development? Emerging AI and machine learning tools are now being used to manage the complex, interdependent parameters in LC method development. These systems can use digital twins and mechanistic modeling to autonomously optimize methods, reducing the experimental burden and accelerating the process of developing robust methods that are less susceptible to issues like matrix effects [5].

References

MSPD Optimization Parameters for Phenthoate and Analogs

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key parameters from a study that successfully optimized MSPD for phenthoate in soil, which can serve as a direct reference [1].

Optimization Factor Parameter Optimal Condition for this compound in Soil [1]
Solid Support (Sorbent) Type & Amount Florisil (exact amount not specified in abstract)
Sample-to-Sorbent Ratio Ratio Not specified for this compound; see "General Guidance" below.
Elution Solvent Composition & Volume Optimized type and volume (specifics not detailed in abstract).
Moisture Content Water in mixture Optimized as a key step in the procedure.
Method Performance Recovery 75–94% (across three different soil types)
Precision (RSD) 1.5–6.5%

Experimental Protocol: MSPD for this compound in Soil

Here is a detailed methodology based on the study that developed a "fast and precise" MSPD method for this compound, which you can adapt for your laboratory work [1].

  • Sample Preparation: Begin with the three soil samples used in the study. The soils should represent different types (e.g., varying in pH and texture), as enantioselective degradation was observed in alkaline but not acidic soils [1].
  • MSPD Procedure:
    • Dispersion: Thoroughly blend the soil sample with a precisely weighed amount of Florisil solid support. The water content of this resulting Florisil-soil mixture must be optimized [1].
    • Packing: Transfer the homogenized blend into a suitable chromatography column or syringe barrel.
    • Elution: Pass a specifically optimized volume and composition of elution solvent through the column to extract the this compound. Collect the eluate [1].
  • Analysis:
    • Quantitative Analysis: The MSPD extract can be directly injected into a silica-based HPLC-UV system for the quantitative determination of this compound [1].
    • Enantiomeric Ratio Determination: For chiral analysis, first isolate this compound from the remainder of the MSPD extract using the same silica-based HPLC. Then, analyze the collected fraction using a chiral HPLC column with cellulose tris-3,5-dimethylphenylcarbamate as the stationary phase to determine the enantiomeric ratio [1].

This workflow for extracting and analyzing this compound from soil samples can be visualized as follows:

Sample_Prep Sample Preparation (Soil) Dispersion Dispersion with Florisil Sorbent Sample_Prep->Dispersion Column_Packing Column Packing Dispersion->Column_Packing Elution Elution with Optimized Solvent Column_Packing->Elution Quantification HPLC-UV Analysis (this compound Quantification) Elution->Quantification Chiral_Sep Chiral HPLC Analysis (Enantiomeric Ratio) Quantification->Chiral_Sep For Enantiomeric Analysis

Troubleshooting Guide & FAQs

Low Recovery of Target Analyte
  • Q: What should I check if my recovery for this compound is low?
    • A1: Review your elution solvent. The solvent's polarity must be strong enough to desorb the analyte from the solid support. While the optimal solvent for this compound was not named, research on other compounds uses solvents like acetonitrile, n-hexane-dichloromethane mixtures, or ethanol-water [2] [3]. A stepwise elution with solvents of increasing polarity can also be tested.
    • A2: Optimize the sorbent and its mass. The nature and amount of the solid support are critical. Florisil was successful for this compound [1]. For other pesticides or complex matrices, common sorbents include C18, PSA, or their mixtures [3]. Using too much sorbent can lead to irreversible adsorption and low recovery.
    • A3: Consider the sample-to-sorbent ratio. This is a key parameter to optimize. While not specified for this compound, a study on polyphenols used a 1:3 sorbent-to-sample ratio [2], and one on PBDEs in vegetables used a 1:4 ratio [3].
Poor Cleanup and Matrix Interference
  • Q: How can I reduce matrix effects in my chromatographic analysis?
    • A1: Use selective sorbents. Incorporate sorbents like PSA (to remove fatty acids and sugars) or C18 (to remove lipids) directly into the dispersion mixture or as a clean-up layer at the bottom of the MSPD column [4] [3].
    • A2: Add a complementary purification step. If MSPD alone does not provide sufficient cleanup, follow it with a technique like Dispersive Liquid-Liquid Microextraction (DLLME). This combination has been shown to effectively purify and pre-concentrate analytes like PBDEs from complex vegetable matrices [3].
Method Performance and Validation
  • Q: What are realistic performance targets for an optimized MSPD method?
    • A: For a well-optimized method, you can target recoveries between 70% and 120%, with relative standard deviations (RSD) of ≤20% for precision. These are common benchmarks in multi-residue pesticide analysis [4]. The this compound-specific method achieved 75-94% recovery with RSDs of 1.5-6.5% [1].

Key Optimization Takeaways

  • Start with the Protocol: Use the detailed experimental protocol for this compound as your primary foundation [1].
  • Systematic Optimization: Systematically vary key factors like sorbent type/mass, elution solvent composition/volume, and sample-to-sorbent ratio in a structured manner (e.g., using Design of Experiments).
  • Learn from Analogous Methods: When direct data is unavailable, leverage optimization strategies from MSPD methods developed for other pesticides or complex matrices [2] [3].

References

phenthoate emulsion prevention during extraction

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What causes emulsions to form during liquid-liquid extraction (LLE)? Emulsions are common when samples contain high amounts of surfactant-like compounds, such as phospholipids, free fatty acids, triglycerides, and proteins. These molecules have mutual solubility in both aqueous and organic phases, forming a stable interfacial layer that prevents clean phase separation [1]. This is often encountered with samples derived from high-fat diets [1].

  • How can I prevent emulsions from forming? The simplest preventive measure is to gently swirl the separatory funnel instead of shaking it vigorously. This reduces agitation while maintaining sufficient surface area for extraction to occur [1].

  • An emulsion has formed. How can I break it? Several techniques can be effective [1]:

    • Salting Out: Add brine or salt water to increase the ionic strength of the aqueous layer, forcing surfactant-like molecules to separate into one phase or the other.
    • Filtration: Pass the mixture through a glass wool plug or a specialized phase separation filter paper.
    • Centrifugation: Use centrifugation to isolate the emulsion material in the residue.
    • Solvent Adjustment: Add a small amount of a different organic solvent to adjust the solvent properties and break the emulsion.
  • Are there alternative techniques if LLE consistently fails? Yes. Supported Liquid Extraction (SLE) is a robust alternative for samples prone to emulsion formation. In SLE, the aqueous sample is applied to a solid support (e.g., diatomaceous earth). An organic solvent is then passed over this matrix, and analytes partition into it, largely avoiding emulsion issues [1].

Troubleshooting Guide: Emulsion Prevention and Resolution

The following table summarizes the core strategies for managing emulsions.

Method Description Key Considerations
Gentle Agitation (Swirling) Preventive technique using mild mixing to avoid forming a stable emulsion [1]. Easier to prevent an emulsion than to break one after it has formed [1].
Salting Out Disruption technique using salt to increase aqueous phase ionic strength [1]. Effective for breaking many types of emulsions; uses common lab reagents.
Filtration Physical separation using glass wool or phase separation filter paper [1]. Filter paper type is critical (highly silanized for organic or aqueous phase isolation).
Centrifugation Physical separation using centrifugal force to coalesce phases [1]. Effective for isolating emulsion material into a pellet.
Solvent Adjustment Disruption technique by modifying solvent composition to solubilize surfactants [1]. May require optimization to find the correct solvent and volume.
Supported Liquid Extraction (SLE) Alternative technique that uses a solid support to create an interface, avoiding bulk emulsion formation [1]. Precludes emulsion formation; suitable for method development when LLE is problematic [1].

Experimental Workflow for Emulsion Management

The diagram below outlines a logical workflow to follow when faced with, or trying to prevent, emulsions during extraction. This general protocol can be adapted for your specific research on phenthoate.

cluster_break If Emulsion Forms: Break It Start Start Extraction Protocol Prevent Preventative Action: Gently SWIRL separatory funnel Start->Prevent Check Check for Emulsion Prevent->Check Method1 Salting Out (Add brine/salt water) Check->Method1 Emulsion detected Try methods in order Alternative Consider Alternative Method: Supported Liquid Extraction (SLE) Check->Alternative Persistent emulsion Method2 Filtration (Glass wool/filter paper) Success Emulsion Resolved Proceed with Analysis Method1->Success Successful Method3 Centrifugation (Isolate emulsion residue) Method2->Success Successful Method4 Solvent Adjustment (Add different organic solvent) Method3->Success Successful Method4->Success Successful Alternative->Success

Key Technical Considerations for Method Development

When developing a robust extraction method for this compound, keep these points in mind:

  • Anticipate Sample Matrix: During method development, test your extraction protocol with samples that mimic the final matrix, especially if you anticipate high-fat content, as this is a primary driver of emulsion formation [1].
  • Optimize SLE Parameters: If using Supported Liquid Extraction, the aqueous sample often needs pre-treatment (e.g., pH adjustment) to ensure analytes are in a suitable form for extraction. Common solvents include ethyl acetate, methyl tert-butyl ether (MTBE), and hexane [1].

References

improving phenthoate chromatographic resolution

Author: Smolecule Technical Support Team. Date: February 2026

Established Chiral Separation Method

For a starting point in your method development, here is a summarized enantioselective reversed-phase HPLC-MS/MS method for phenthoate, which achieves separation in under 9 minutes [1].

Parameter Specification
Analytical Column Chiral OJ-RH column [1]
Mobile Phase Methanol:Water = 85:15 (v/v) [1]
Flow Rate 1.0 mL/min [1]
Column Temperature 30 °C [1]
Run Time < 9 minutes [1]
Detection Tandem Mass Spectrometry (MS/MS) [1]
Sample Solvent Acetonitrile [1]

This method provides excellent linearity (correlation coefficient ≥0.9986) and high sensitivity (LOQ of 5 μg/kg) [1]. For sample preparation in plant-origin matrices, the study used acetonitrile for extraction and graphitized carbon black as a sorbent for clean-up [1].

Troubleshooting Guide for Common Issues

The following flowchart outlines a systematic approach to diagnose and resolve typical problems that can affect this compound chromatographic resolution. Begin troubleshooting from the top by verifying your method against the established parameters [2].

G This compound Resolution Troubleshooting Start Poor Resolution or Peak Shape M1 Verify Method Parameters (Column, Mobile Phase, Flow Rate, Temp.) Start->M1 M2 Check Peak Symmetry M1->M2 M3 Evaluate Retention Time Shifts or Loss M1->M3 M4 Assess Selectivity (Peak Co-elution) M1->M4 S1 Tailing/Fronting Peaks M2->S1 S2 Retention Time Too Short/Long M3->S2 S3 Insufficient Resolution Between Enantiomers M4->S3 A1 Column Damage or Incompatibility Flush/Regenerate Column Check pH Operating Limits S1->A1 A2 Sample Solvent Strength Too High Ensure Sample Solvent Strength is Weaker than Mobile Phase Use Acetonitrile as in [2] S1->A2 Sample-Related S2->A2 A3 Mobile Phase pH Affects Ionizable Compounds Adjust pH for optimal retention Ensure robust, reproducible pH control [4] S2->A3 For Ionizable Species S3->A3 A4 Mobile Phase Composition Optimize Organic Modifier Ratio Try Methanol-Water (85:15) [2] S3->A4 A5 Chiral Stationary Phase Use recommended Chiral OJ-RH column [2] Consider column age/modification [1] S3->A5

Key Explanations for Troubleshooting Steps
  • Tailing/Fronting Peaks (A1 & A2): Column degradation over time can cause peak shape issues [2]. Additionally, if the sample is dissolved in a solvent stronger than the mobile phase, it can lead to peak distortion as the sample focuses poorly at the head of the column [2]. The cited method uses acetonitrile, which is appropriate for the 85:15 methanol-water mobile phase [1].
  • Retention Time Shifts (A3): While this compound's specific pKa is not provided, the general principle is critical. For ionizable compounds, mobile phase pH is a powerful tool for controlling retention and selectivity. However, poor pH control during buffer preparation can lead to non-robust methods where tiny variations (e.g., 0.1 pH unit) cause significant retention time shifts and loss of resolution [3].
  • Insufficient Selectivity (A4 & A5): The primary tools for improving selectivity are the mobile phase composition and the chiral stationary phase itself. Fine-tuning the ratio of organic solvent (methanol) to water can enhance separation [2]. The chiral recognition mechanism of the specified OJ-RH column is essential for distinguishing between this compound enantiomers [1].

Critical Consideration: Potential for Racemization

A crucial factor often overlooked during chiral analysis is the configurational stability of the analyte. Research indicates that this compound can undergo racemization (conversion between enantiomers) in certain solvents [4].

  • When It Occurs: Significant racemization of this compound has been observed in acetonitrile and ethyl acetate, but it remains stable in solvents like n-hexane and isopropanol [4].
  • Why It Matters: If racemization occurs during sample preparation, storage, or even in the injection solvent, it will lead to inaccurate quantification of the enantiomers and poor chromatographic data. The conversion is temperature and pH-dependent, proceeding more rapidly at neutral pH than at acidic pH (e.g., pH 5.8) [4].
  • Actionable Advice:
    • Storage & Preparation: For long-term storage of standards or samples, use stable solvents like n-hexane or isopropanol [4].
    • Injection Solvent: If you must use acetonitrile, minimize the time samples reside in this solvent before injection and consider the potential for data bias. Using a weaker injection solvent that does not cause racemization is preferable.

Frequently Asked Questions

Q1: Why does my chiral separation work perfectly during development but fail to reproduce in another lab? This is often a problem of method robustness. Small, unintentional variations in mobile phase pH are a common culprit, especially if the method operates at a pH where retention is very sensitive to change [3]. Ensure that the method specifies a robust pH buffer (at least 1.5 pH units away from the analyte's pKa if possible) and has strict tolerances for buffer preparation.

Q2: My recovery is low after sample preparation for plant matrices. What can I do? The established method uses a clean-up step with graphitized carbon black to remove matrix interferences from fruits, vegetables, and grains [1]. This step is crucial for reducing co-extractives that can cause matrix effects in MS detection or overload the column, leading to poor resolution and low recovery.

Q3: The baseline is noisy or drifting. Where should I start troubleshooting? Baseline issues often originate from the mobile phase or the HPLC system [2]. Start by ensuring all mobile phase components are HPLC-grade and freshly prepared. Check for air bubbles in the system, a leaking pump, or a contaminated UV lamp. Flushing the system with different solvents and checking the baseline offline can help isolate the problem.

References

phenthoate stability in different storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Phenthoate Stability: Key Data & Handling

The following table summarizes the available quantitative data on the stability of this compound under various conditions, primarily derived from a 1980 FAO/WHO evaluation report [1].

Condition Stability / Degradation Notes / Context
General Storage (technical material, sealed container, room temp) ~1-2% decrease in active ingredient after 1 year [1] --
Elevated Temperature (technical material, 50°C) 1-4% decrease in active ingredient after 1 month [1] --
Aqueous Stability (in water-ethanol solution, 20 days) Relatively slight degradation at pH 3.9, 5.8, and 7.8. ~25% degradation at pH 9.7 [1] --
Alkaline Hydrolysis Decomposes too rapidly to analyze kinetics [2] Compared to organophosphates like parathion; structure with P-S-C bond is more susceptible to alkaline hydrolysis than P-O-C [2]
Soil (Aerobic) DT₅₀ (typical): 35 days [3] DT₅₀ is the half-life, time for 50% degradation; indicates "moderately persistent" [3]
On Plant Surfaces Dissipation RL₅₀: 4.6 days (range 1.7-10.0 days) [3] RL₅₀ is the half-life for residue loss; based on various field crops [3]

Frequently Asked Questions (FAQs)

Q1: What are the critical factors that affect this compound stability during storage? The key factors are time, temperature, and pH.

  • Temperature: this compound is stable at room temperature but degrades faster at elevated temperatures (e.g., 50°C) [1].
  • pH: It is stable in acidic and neutral conditions but undergoes significant degradation in alkaline environments (pH 9.7) [1]. Its structure makes it highly susceptible to alkaline hydrolysis [2].
  • Physical State: The data for technical material indicates good stability in sealed containers, but no specific data is available for prepared solutions or other formulations [1].

Q2: My research involves analyzing this compound residues. What is its stability in environmental samples? this compound is moderately persistent in the environment.

  • In Soil: The typical half-life (DT₅₀) under aerobic conditions is about 35 days [3].
  • On Crops: Residues on plant surfaces dissipate relatively quickly, with a half-life (RL₅₀) of about 4.6 days, though this can vary by crop (e.g., 19.3 days in citrus crops) [3]. You should account for this degradation during sample collection and storage in your experimental timeline.

Q3: Are there any known substances that can potentiate this compound's toxicity? Yes, the toxicity of this compound can be potentiated by compounds that inhibit carboxylesterases (CarbEs), which are enzymes involved in its detoxification.

  • Mechanism: Impurities like O,O,S-trimethyl phosphorothioate, which can be present in commercial formulations, can inhibit CarbEs. This inhibition prevents the normal metabolic breakdown of this compound, leading to increased toxicity [2].
  • Species Sensitivity: Dogs are noted as one of the most susceptible animals to this potentiation effect [2]. This is a critical consideration for toxicological studies.

Troubleshooting Guide

This guide helps you diagnose and address common stability-related issues in the lab.

G Start Unexpected this compound Degradation SubProblem1 Problem: Rapid loss of efficacy or analytical recovery Start->SubProblem1 SubProblem2 Problem: High toxicity in biological assays Start->SubProblem2 Storage Check Storage Conditions Step1 ✓ Confirm storage in sealed container ✓ Ensure cool, stable temperature ✓ Avoid temperature fluctuations Storage->Step1 Formulation Review Formulation & Handling Step2 ✓ Check solvent and pH of stock solutions ✓ Test for formulation impurities ✓ Use fresh preparations when possible Formulation->Step2 Step4 ✓ Check for CarbE-inhibiting contaminants ✓ Review purity of chemical source ✓ Consider species sensitivity in models Formulation->Step4 Analysis Verify Analytical Methods Step3 ✓ Standardize sample prep and storage ✓ Use appropriate analytical controls ✓ Confirm method specificity Analysis->Step3 SubProblem1->Storage SubProblem1->Formulation SubProblem1->Analysis SubProblem2->Formulation

Experimental Protocols from Literature

For your research, here are the methodologies related to the stability data cited.

Protocol 1: Investigating Stability in Solution [1]

  • Objective: To determine the stability of this compound under various pH conditions.
  • Methodology:
    • Prepare water-ethanol (1:1) solutions.
    • Buffer the solutions to target pH levels (e.g., 3.9, 5.8, 7.8, and 9.7).
    • Introduce this compound into the buffered solutions.
    • Store the solutions under controlled conditions (e.g., room temperature, in the dark to prevent photodegradation).
    • Analyze the remaining concentration of this compound after a set period (e.g., 20 days).
  • Key Parameters to Monitor: pH of the solution, storage temperature, and concentration of this compound over time.

Protocol 2: Assessing Alkaline Hydrolysis Kinetics [2]

  • Objective: To evaluate the decomposition rate of organophosphorus insecticides in alkaline conditions.
  • Methodology:
    • Prepare solutions with varying concentrations of sodium hydroxide (NaOH).
    • Add the target insecticide (e.g., this compound, malathion, parathion) to the NaOH solutions.
    • Maintain the reaction mixture at constant temperatures (e.g., 20°C, 35°C, 50°C).
    • Monitor the reaction kinetics. Note that for compounds like this compound and malathion, the reaction may be too fast to analyze using standard kinetic methods for other organophosphates.
  • Key Parameters to Monitor: NaOH concentration, reaction temperature, and the rate of concentration change.

References

phenthoate method validation and precision improvement

Author: Smolecule Technical Support Team. Date: February 2026

Method Validation for Phenthoate Analysis

For any analytical method to be considered reliable, it must be validated. The table below outlines the core parameters you need to establish, based on regulatory guidelines [1] [2].

Validation Parameter Description & Purpose Experimental Approach for this compound
Accuracy Closeness of results to the true value [1]. Spike known amounts of this compound into a blank soil matrix. Determine recovery (%) [3].
Precision Closeness of a series of measurements under the same conditions [1]. Analyze multiple replicates (n=6) of a homogenized soil sample spiked with this compound. Calculate the Relative Standard Deviation (RSD%) of the results [4].
Specificity/Selectivity Ability to measure this compound accurately in the presence of other soil matrix components [1]. Use a chiral stationary phase (e.g., cellulose tris-3,5-dimethylphenylcarbamate) to separate and measure individual this compound enantiomers without interference [3].
Linearity & Range The method produces results proportional to analyte concentration within a specified range [1]. Prepare a series of standard solutions at different concentrations (e.g., 0.1 - 10 µg/g). Plot response vs. concentration and check the correlation coefficient (r²) [3] [2].
Limit of Quantitation (LOQ) The lowest amount of this compound that can be quantified with acceptable accuracy and precision. Based on a signal-to-noise ratio of 10:1 [2]. The cited study successfully quantified this compound at a 0.1 µg/g level in soil [3].

Precision in Method Validation

Precision is further broken down into different tiers, each with specific testing protocols. The following workflow illustrates how these tiers fit into the overall method validation process.

Start Start Method Validation SysPrec System Precision Start->SysPrec MethPrec Method Precision (Repeatability) SysPrec->MethPrec n1 Inject 6 replicates of a standard solution. Check RSD of peak area. SysPrec->n1 InterPrec Intermediate Precision MethPrec->InterPrec n2 Prepare & analyze 6 independent samples. Check RSD of results. MethPrec->n2 Reprod Reproducibility InterPrec->Reprod n3 Different analysts, days, or instruments in the same lab. InterPrec->n3 End Method is Precise Reprod->End n4 Different laboratories using the same method. Reprod->n4

Understanding the Precision Tiers

  • System Precision: Ensures the analytical instrument itself performs reproducibly. It is verified by making six consecutive injections of a standard solution and calculating the RSD of the peak areas. For an analyte like this compound, an RSD of ≤1.0% is typically expected for the main peak [4].
  • Method Precision (Repeatability): Assesses the variation of the entire method, including sample preparation. This involves six independent preparations of a homogeneous sample. The RSD for impurity quantification (like this compound degradants) is often acceptable at ≤10% [4].
  • Intermediate Precision: Evaluates the method's robustness to normal, within-lab variations, such as different analysts or instruments on different days [2].
  • Reproducibility: Demonstrates the method's performance between two or more laboratories, which is critical for method transfer [2]. Acceptance criteria are often based on the percentage difference between average results from each lab [4].

Precision Improvement & Modern Techniques

If your method's precision is unsatisfactory, consider these advanced approaches that leverage modern green chemistry principles.

Goal Goal: Improve Precision MSPD Matrix Solid-Phase Dispersion (MSPD) Goal->MSPD Mat Advanced Extraction Materials Goal->Mat Micro Miniaturized Techniques Goal->Micro d1 Simpler, more effective sample prep. High recoveries (75-94%) with low RSDs (1.5-6.5%) [3]. MSPD->d1 d2 Use MIPs for high selectivity or MOFs for high surface area to improve consistency [5]. Mat->d2 d3 Techniques like DLLME or SPME use smaller solvent volumes, improving precision and greenness [5]. Micro->d3

Key Improvements:

  • Matrix Solid-Phase Dispersion (MSPD): This is a well-established but effective sample preparation method for solid matrices like soil. It simplifies extraction, leading to high recoveries and low RSDs, as demonstrated in this compound analysis [3].
  • Advanced Materials: Using Molecularly Imprinted Polymers (MIPs) can provide high selectivity for your target analyte, reducing interference and improving measurement consistency. Metal-Organic Frameworks (MOFs) offer high surface area and tunable porosity for efficient extraction [5].
  • Miniaturized Techniques: Methods like Dispersive Liquid-Liquid Microextraction (DLLME) or Solid-Phase Microextraction (SPME) use much smaller volumes of solvents and reagents. This not only makes your method greener but also reduces variability and can enhance precision and sensitivity [5].

Frequently Asked Questions (FAQs)

Q1: Why is specificity critical in studying this compound in environmental samples? this compound is a chiral pesticide, meaning its enantiomers can degrade at different rates in the environment [3]. A specific method must be able to separate and quantify each enantiomer individually to accurately study this enantioselective degradation, which can be achieved using a chiral HPLC column [3].

Q2: What is the difference between accuracy and precision? Accuracy is how close your result is to the true value (e.g., a recovery of 85% is more accurate than 50%). Precision is how close repeated measurements are to each other, regardless of the true value (a low RSD indicates high precision) [1]. A method can be precise but not accurate, and vice-versa.

Q3: My method precision (repeatability) is poor. Where should I start troubleshooting? Begin by scrutinizing your sample preparation process, as this is often the largest source of variability. Ensure that:

  • The sample is perfectly homogeneous.
  • Extraction times and conditions (e.g., shaking, sonication) are consistent for every replicate.
  • The volume transfers are accurate and use calibrated pipettes.

References

reducing phenthoate degradation during analysis

Author: Smolecule Technical Support Team. Date: February 2026

Phenthoate Stability Profile & Key Parameters

Understanding the compound's stability is the first step in preventing its degradation. The following table summarizes critical stability factors for this compound based on regulatory and experimental data.

Factor Condition / Value Impact on this compound Degradation Source / Context
Temperature -20°C Stable for at least 6 months (in fortified mango matrix) [1]
4°C Stable for 3 weeks (in fortified mango matrix) [1]
pH Acidic to Neutral (pH 3.9 - 7.8) "Relatively slight" degradation after ~20 days [2]
Alkaline (pH 9.7) ~25% degradation after 20 days [2]
Primary Degradation Route Hydrolysis & Oxidation Metabolized to this compound acid and desmethyl this compound acid [2]

A Validated LC-MS/MS Method for this compound Analysis

The following method, adapted from a recent enantioselective study, provides a robust starting point for your analysis. The use of RP-HPLC with a short run time helps minimize degradation during the analytical process itself [3].

  • Instrumentation: Reversed-Phase High-Performance Liquid Chromatography-Tandem Mass Spectrometry (RP-HPLC-MS/MS).
  • Analytical Column: Chiral OJ-RH column.
  • Mobile Phase: Methanol-water = 85:15 (v/v).
  • Flow Rate: 1 ml/min.
  • Column Temperature: 30°C.
  • Run Time: <9 minutes.
  • Sample Preparation (for plant-origin matrices):
    • Extraction: Use acetonitrile as the extraction solvent.
    • Cleanup: Use a dispersive Solid-Phase Extraction (dSPE) sorbent, specifically graphitized carbon black, to remove potential matrix interferents.

This method has been demonstrated to provide excellent linearity, high sensitivity (LOQ of 5 μg/kg), and satisfactory recovery rates (76.2-91.0%) for this compound enantiomers in fruits, vegetables, and grains [3].

Troubleshooting Guide for this compound Degradation

Problem Possible Cause Solution
Low Recovery/Formation of Degradants Sample pH is too high Buffer samples to a slightly acidic or neutral pH (e.g., pH 5.8-7.8) immediately after extraction to slow hydrolysis. [2]
Prolonged storage at room temperature or 4°C For long-term storage (months), keep standard stocks and processed samples at -20°C. For short-term (weeks), 4°C is acceptable. [1]
Active enzymes in the sample matrix Ensure thorough cleanup using sorbents like graphitized carbon black to remove enzymes or other catalytic matrix components. [3]
Decomposition in injector/column Optimize LC method to minimize run time and use moderate column temperature (e.g., 30°C) to reduce on-system degradation. [3]

FAQ on this compound Analysis

Q1: What are the major metabolites of this compound I should look for in my chromatograms? Based on mammalian metabolism studies, the primary metabolites you may detect are This compound acid and desmethyl this compound acid [2]. Monitoring for these can help you diagnose if and how degradation is occurring.

Q2: My research focuses on enantioselective degradation. Is there a specific method for that? Yes, the LC-MS/MS method detailed above was specifically developed for the enantioselective separation and detection of this compound enantiomers, achieving rapid chiral separation in under 9 minutes [3]. The study also noted that (-)-phenthoate degraded faster than (+)-phenthoate in citrus, leading to an enrichment of the (+)-enantiomer.

Q3: Are there any known stabilizers for this compound in solution? The search results do not mention specific stabilizers for this compound. The most effective strategy, based on the data, is to control the storage temperature, pH of the solution, and analysis time to minimize degradation [2] [1].

Optimal Workflow for this compound Analysis

To visualize the process of analyzing this compound while minimizing degradation, the following workflow integrates the key control measures from this guide:

G Start Start Analysis S1 Sample Preparation Start->S1 S2 Extract with Acetonitrile S1->S2 S3 Cleanup with Graphitized Carbon Black S2->S3 S4 Adjust to Neutral/Acidic pH S3->S4 S5 Immediate Analysis or Storage at -20°C S4->S5 S6 LC-MS/MS Analysis (Chiral OJ-RH Column) S5->S6 S7 Data Acquisition S6->S7 End Result S7->End

References

Technical Support Guide: Phenthoate Enantiomer Stability in Alkaline Soils

Author: Smolecule Technical Support Team. Date: February 2026

Basic Properties & Environmental Significance

What is the fundamental chiral structure of phenthoate that drives enantioselective studies?

This compound [O,O-dimethyl S-(α-(carboethoxy)benzyl)phosphorodithioate] contains one asymmetric carbon in its chemical structure, making it a chiral compound with two enantiomers that exhibit different insecticidal activities. This chirality is crucial because the enantiomers may degrade at different rates in environmental matrices, particularly in soils with varying pH levels. [1] [2]

Why does soil pH specifically affect this compound enantiomer stability?

Research demonstrates that alkaline soil conditions promote enantioselective degradation of this compound, while acidic soils show little to no enantioselectivity. In alkaline conditions, the (+)-phenthoate enantiomer degrades faster than the (-)-enantiomer, leading to enrichment of the (-)-form in the environment. This occurs because alkaline conditions influence the microbial degradation processes that are inherently enantioselective. [3] This pH-dependent enantioselectivity has also been observed with other chiral pesticides such as metalaxyl and fenpropathrin, indicating a broader pattern of behavior for chiral compounds in soil environments. [4] [5]

Analytical Method Selection

What analytical techniques are available for this compound enantiomer separation and quantification?

Table 1: Analytical Methods for this compound Enantiomer Separation

Method Separation Conditions Analysis Time Matrix Advantages
HPLC with cellulose tris-3,5-dimethylphenylcarbamate chiral stationary phase Cellulose-based CSP with appropriate mobile phase ~9 minutes Soil, plant origins Well-established, high resolution [3]
Reversed-phase HPLC-tandem MS with OJ-RH column Methanol-water = 85:15 (v/v), 1 mL/min, 30°C <9 minutes Fruits, vegetables, grains High sensitivity (LOD <0.25 μg/kg), excellent precision [2]
Capillary Electrophoresis with cyclodextrin modifiers Various cyclodextrins as chiral selectors Variable Environmental samples Low solvent consumption, no chiral column needed [6]

For environmental fate studies focusing on soil, the HPLC with chiral stationary phases is most commonly employed and recommended. When maximum sensitivity is required for trace analysis, particularly in complex matrices, the LC-MS/MS method provides superior performance with detection limits below 0.25 μg/kg. [2]

Sample Preparation & Extraction Protocols

Which extraction technique is optimal for soil samples?

The Matrix Solid-Phase Dispersion (MSPD) technique has been successfully applied for this compound extraction from soils and offers significant advantages:

  • Simplicity: Combines extraction and clean-up in a single step
  • Efficiency: Uses minimal solvents and glassware compared to traditional methods
  • Effectiveness: Avoids troublesome emulsions that plague liquid-liquid extraction
  • Performance: Delivers recoveries of 75-94% with RSDs of 1.5-6.5% across various soil types [1] [3]
MSPD Optimization Parameters

Table 2: Critical MSPD Parameters for this compound Extraction from Soils

Parameter Optimal Conditions Impact on Recovery
Solid Support Florisil Determines extraction efficiency and matrix interference removal
Water Content Controlled in Florisil-soil mixture Critical for maintaining proper extraction kinetics
Eluent Composition Optimized solvent polarity Directly affects this compound recovery and selectivity
Eluent Volume Sufficient to completely elute analyte Ensures quantitative recovery without excessive dilution

For plant-origin matrices (fruits, vegetables, grains), the recommended approach uses acetonitrile as extractant with graphitized carbon black as sorbent during pretreatment, providing mean recoveries of 76.2-91.0% with satisfactory precision (intra-day RSDs: 2.0-7.9%, inter-day RSDs: 2.4-8.4%). [2]

Experimental Design & Factors

What critical factors must be controlled in this compound soil stability studies?
  • Soil Characterization: Fully characterize pH, organic matter content, texture, and microbial population at study initiation, as these factors significantly influence enantioselective degradation. [3]

  • Sterile Controls: Include sterilized soil controls to distinguish between abiotic and biotic degradation pathways. Some chiral pesticides undergo chemically induced racemization in alkaline soils independent of microbial action. [5]

  • Temperature Stability: Maintain consistent temperature conditions throughout the study, as elevated temperatures may accelerate both degradation and potential racemization.

  • Sample Processing Time: Process samples immediately after collection or store at -20°C to prevent post-sampling degradation that could alter enantiomeric ratios.

Troubleshooting Common Experimental Issues

How can I overcome challenges with method transfer from soil to plant matrices?

When adapting methods developed for soil to plant-origin matrices:

  • Matrix Complexity: Plant tissues contain more interfering compounds than soils. Implement additional clean-up steps using graphitized carbon black to remove pigments and other interferents. [2]

  • Lower Detection Limits: For plant matrices with expected low residue levels, transition to LC-MS/MS detection to achieve the required sensitivity (LOD <0.25 μg/kg, LOQ 5 μg/kg). [2]

  • Extraction Efficiency: For high-water-content plant tissues, consider acetonitrile extraction rather than MSPD, which may be better suited for soil matrices. [2]

What solutions address inconsistent enantiomeric ratio measurements?
  • Analytical Solution Stability: Verify that your chiral analytical solutions remain stable throughout the analysis period. Some methods demonstrate stability for up to 72 hours at 2-8°C. [7]

  • Chromatographic Resolution: Ensure baseline separation of enantiomers with resolution >3.0 to enable accurate quantification of each enantiomer. Inadequate resolution leads to inaccurate enantiomeric ratio calculations. [7]

  • Internal Standardization: Consider using stable isotope-labeled internal standards when available to correct for extraction and injection variability.

The following workflow diagram summarizes the complete experimental process for studying this compound enantiomer stability in soils:

G cluster_0 Sample Preparation cluster_1 Chiral Analysis Start Study Design SoilChar Soil Characterization (pH, organic matter, texture) Start->SoilChar Treatment Soil Treatment (Racemic or enantiomer-enriched this compound) SoilChar->Treatment Incubation Controlled Incubation (Temperature, moisture, duration) Treatment->Incubation Sampling Time-Point Sampling Incubation->Sampling Extraction MSPD Extraction (Florisil solid support) Sampling->Extraction Sampling->Extraction Cleanup HPLC Cleanup (Silica gel column) Extraction->Cleanup Extraction->Cleanup Analysis Chiral HPLC Analysis (Cellulose-based CSP) Cleanup->Analysis Data Enantiomeric Ratio Calculation Analysis->Data Analysis->Data Interpretation Data Interpretation (Enantioselective degradation) Data->Interpretation

> Figure 1. Complete experimental workflow for assessing this compound enantiomer stability in soil samples, encompassing study design, sample preparation, and chiral analysis phases.

References

phenthoate preservation in reference materials

Author: Smolecule Technical Support Team. Date: February 2026

Technical Data for Phenthoate Handling

The following table summarizes key physical and chemical properties of this compound that are critical for its handling, storage, and analysis.

Property Value / Description Significance for Preservation & Analysis
Chemical Formula C₁₂H₁₇O₄PS₂ [1] Confirms molecular structure for identification (e.g., via MS).
Molecular Mass 320.36 - 320.39 g/mol [1] [2] Essential for preparing accurate standard solutions.
Physical State Colourless crystalline solid / liquid [1] [2] Informs handling; commercial standards are often solutions [2].
Melting Point 17 - 18 °C [1] [2] Indicates that storage at refrigerated temperatures (e.g., 4°C) is appropriate to maintain stability.
Solubility in Water 11 mg/L (at 20 °C, pH 7) [1] Confirms low solubility; analysis typically requires organic solvents.
Solubility in Organics High (e.g., 116,000 mg/L in n-Hexane) [1] Confirms acetonitrile is a suitable solvent for stock solutions [2].
Octanol-Water Partition Coefficient (Log P) 3.69 [1] Indicates high lipophilicity; will adsorb to plastics and organic matter.
Soil DT₅₀ (Aerobic) 35 days [1] Suggests moderate persistence; degradation is slower under controlled lab storage.

Example Protocol: this compound Uptake Study in P. lima

The following workflow, based on a recent study, details how to culture organisms and expose them to this compound to study its uptake and effects [3]. This is a key model for understanding environmental degradation.

workflow A Culture P. lima in f/2 Medium B Maintain at 20°C with 12/12h Light/Dark Cycle A->B D Add to Cultures for Exposure Experiment B->D C Prepare this compound Stock Solutions C->D E Quantify Residual this compound D->E F Measure Physiological Responses (e.g., Fv/Fm) E->F G Analyze Toxin Production & Transcriptomics F->G

Key Experimental Details:

  • Organism: Prorocentrum lima (Strain CCMP 2579) [3].
  • Culture Conditions: Maintained in sterile f/2 medium at 20 ± 1 °C under a 12/12 hour light/dark cycle [3].
  • Exposure: The study tested a range of this compound concentrations (100, 250, 500, and 1000 μg/L). This compound was added to the culture medium after an initial sterile cultivation period [3].
  • Analysis: Residual this compound was quantified in both the algal culture and a control (non-algal medium) to determine uptake. Physiological and molecular responses were also measured [3].

Analytical Method Considerations & Troubleshooting

This section addresses common challenges in analyzing this compound, particularly using Liquid Chromatography (HPLC).

HPLC Retention Time Instability

A known issue when analyzing this compound (and related compounds) is high sensitivity of retention time to mobile phase pH.

  • The Problem: Even a very small change in mobile phase pH (as little as 0.05 units) can cause a significant shift in retention time (e.g., from 7.5 min to 6.5 min) [4].
  • The Cause: The analyte's pKa is likely close to the pH of the buffer, making its retention highly sensitive to minor fluctuations. Measuring the apparent pH of a water-methanol mixture is also a source of variability [4].
  • Recommended Solutions:
    • Use a Phosphate Buffer: For low pH (e.g., pH 2.4), a phosphate buffer provides better control than triethylamine (TEA)/phosphoric acid mixtures [4].
    • Accurate Mixing: Prepare the mobile phase by mixing precise volumes or masses of water, organic solvent (methanol), and buffer components. Do not re-adjust the pH after adding the organic solvent [4].
    • Modern Columns: Use newer generation C18 columns, which are less prone to silanol interactions and may reduce tailing without needing additives like TEA [4].
General Guidance for Robust Method Development

When developing or adapting an HPLC method, follow these principles to minimize future issues:

  • Target Retention Factors: Aim for a retention factor (k) between 2 and 10 for your analytes. This range makes the method less susceptible to small, inevitable variations in mobile phase composition and protects the analyte from the unretained "solvent front" [5].
  • Adjust Organic Concentration: Use the "Rule of Three" as a starting point: a 10% change in the concentration of organic solvent (e.g., acetonitrile) will typically change the retention factor by a factor of about three [5].

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound reference materials? While stability studies specific to reference materials are not detailed, the physical properties of this compound provide clear guidance. Its melting point of 17-18°C [1] [2] indicates that it should be stored in a cool place or refrigerated. Commercial certified reference materials are typically provided as solutions in acetonitrile, which are stable under recommended storage conditions [2].

Q2: My this compound peak shows tailing in HPLC. What can I do? Tailing is often caused by interactions with acidic silanol groups on the silica-based HPLC column. You can:

  • Switch to a newer column chemistry: Modern C18 or C8 columns have higher purity silica and better endcapping, which significantly reduces tailing for basic compounds [4].
  • Use a phosphate buffer system: As mentioned in the troubleshooting section, this can provide a more robust and reproducible separation compared to TEA-based mobile phases [4].

Q3: What techniques are used for reliable this compound determination in food? Gas Chromatography (GC) coupled with detectors like a Nitrogen Phosphorus Detector (NPD) or tandem Mass Spectrometry (MS/MS) is a well-established and validated technique for determining this compound residues in complex food matrices like mangoes [6]. The QuEChERS sample preparation method is also widely applied for multi-pesticide analysis in foods [7].

References

troubleshooting phenthoate recovery in complex matrices

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Low Recovery of Phenthoate

Low recovery of this compound can stem from sample degradation, inefficient extraction, or matrix effects. The following table summarizes common issues and their solutions.

Problem Category Specific Issue Suggested Solution Key Parameters/Notes
Sample Stability Degradation in alkaline conditions [1] Stabilize sample pH; avoid highly alkaline conditions during extraction. This compound has a central sulfur atom with a weaker C-S bond (259 kJ/mol), making it prone to faster decomposition than similar compounds [1].
Extraction Efficiency Inefficient extraction from complex matrix [2] Use Matrix Solid-Phase Dispersion (MSPD). Optimize Florisil amount, water content in Florisil-soil mixture, and eluting solvent composition [2].
Matrix Effects Co-extraction of interfering compounds [3] Implement a clean-up step using dispersive Solid-Phase Extraction (dSPE). Use primary secondary amine (PSA) and anhydrous magnesium sulfate for clean-up [3].

Validated Experimental Protocols for this compound

Here are detailed methodologies for extracting and analyzing this compound, which have demonstrated good recovery rates.

Method 1: Matrix Solid-Phase Dispersion (MSPD) for Soil [2]

This method is noted for its simplicity and effectiveness, with recoveries ranging from 75% to 94% [2].

  • Sample Preparation: Blend the soil sample with a solid-phase material (Florisil).
  • Extraction: Pack the mixture into a column and elute this compound with an optimized solvent.
  • Key Parameters to Optimize:
    • Amount of Florisil.
    • Water content in the Florisil-soil mixture.
    • Chemical composition and volume of the eluting solvent.
  • Analysis: The extract can be directly analyzed using silica-based HPLC with UV detection for quantification. A chiral stationary phase can be used for enantiomeric ratio determination.
Method 2: QuEChERS for Food Samples (e.g., Rice) [3]

While not specific to this compound, this widely adopted method has been validated for 121 pesticides, including organophosphates, with recoveries of 70% to 119% [3].

  • Extraction:
    • Hydrate 10 g of sample with 20 mL of cold water and let it stand for 1 hour.
    • Add 10 mL of acetonitrile (ACN) and vortex for 1 minute.
    • Add salt mixture for liquid-liquid partitioning (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium hydrogen citrate sesquihydrate) and vortex again.
    • Centrifuge at >12,000 ×g for 5 minutes at 5°C.
  • Clean-up (dSPE):
    • Transfer 6 mL of the supernatant to a tube containing PSA and MgSO₄.
    • Vortex and centrifuge.
    • Take an aliquot of the clean extract for analysis by HPLC-MS/MS.

Troubleshooting Logic and Workflow

The following diagram outlines a logical workflow to diagnose and resolve this compound recovery problems.

G Start Low this compound Recovery A Check Sample & Storage Conditions Start->A B Review Extraction Method Parameters A->B Conditions OK? E1 Issue: Sample degradation in storage or alkaline conditions A->E1 Possible degradation? C Evaluate Clean-up Step & Matrix Effects B->C Method valid? E2 Issue: Inefficient extraction from complex matrix B->E2 Low extraction yield? D Verify Instrument Calibration C->D Clean-up effective? E3 Issue: Co-extraction of interfering compounds C->E3 Matrix effects? E4 Issue: Incorrect calibration or instrument drift D->E4 Calibration off? S1 Solution: Stabilize pH and ensure proper storage E1->S1 S2 Solution: Optimize MSPD or QuEChERS parameters E2->S2 S3 Solution: Use dSPE clean-up with PSA and MgSO₄ E3->S3 S4 Solution: Re-calibrate with fresh matrix-matched standards E4->S4

Fig. 1: Logical workflow for troubleshooting this compound recovery issues.

Key Recommendations for Reliable Results

  • Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for signal suppression or enhancement caused by the sample matrix [3].
  • Monitor Degradation: Be aware that this compound degrades enantioselectively in alkaline soils, with the (+)-enantiomer degrading faster [2]. Account for this in environmental fate studies.
  • Validate Your Method: Ensure your method meets relevant validation guidelines (e.g., SANTE/11312/2021v2) for parameters like recovery, precision, and Limit of Quantitation (LOQ) [3] [4].

References

Comprehensive Comparison of Phenthoate Enantiomers: Insecticidal Efficacy, Mechanisms, and Analytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phenthoate and Its Chiral Characteristics

This compound is a broad-spectrum organophosphate insecticide widely used in agricultural applications for controlling various insect pests in crops including rice, vegetables, fruits, and tea. As a chiral pesticide, this compound contains one asymmetric carbon atom in its molecular structure, resulting in the existence of two enantiomers that are mirror images of each other. These enantiomers, designated as (+)-phenthoate and (-)-phenthoate, demonstrate distinct biological activities despite having identical chemical compositions and connectivity. This enantioselectivity arises from the chiral nature of biological systems, where enzymes, receptors, and other biomolecules interact differently with each enantiomer, leading to variations in insecticidal potency, environmental behavior, and toxicological profiles.

The significance of studying this compound at the enantiomeric level stems from the growing recognition that chiral pesticides often exhibit stereoselective interactions in biological systems. Approximately 30% of currently used pesticides are chiral compounds, and many of them are still marketed and applied as racemic mixtures (equal parts of both enantiomers). This practice can lead to unnecessary environmental loading of less active or more toxic enantiomers, potentially causing ecological problems and human health risks. For this compound specifically, the insecticidal activity has been shown to reside predominantly in one enantiomer, while the other enantiomer may contribute disproportionately to non-target toxicity or environmental persistence. Understanding these differences is crucial for developing enantiopure formulations that maximize efficacy while minimizing environmental impact and health risks.

Comparative Efficacy Data of this compound Enantiomers

Quantitative Comparison of Insecticidal Activity and Properties

Table 1: Comprehensive comparison of this compound enantiomer properties and efficacy

Parameter (+)-Phenthoate (-)-Phenthoate Racemic Mixture Reference
Insecticidal Efficacy High potency Lower potency Intermediate efficacy [1]
Acute Toxicity (Non-Target) Higher neurotoxicity Lower neurotoxicity Moderate toxicity [2]
AChE Inhibition Affinity Strong binding Weaker binding Intermediate inhibition [2]
Degradation Rate in Citrus Slower degradation Faster degradation Biphasic degradation [3]
Soil Persistence More persistent Less persistent Intermediate persistence [4]
Enantiomerization in Soil Converts to (-)-form in alkaline soils Converts to (+)-form in acidic soils Composition changes with pH [4]

The differential insecticidal efficacy between this compound enantiomers demonstrates clear structure-activity relationships at the molecular level. The (+)-enantiomer generally exhibits significantly greater insecticidal potency against target pests compared to its (-)-counterpart. This enhanced activity is attributed to its superior molecular fit and binding affinity with the acetylcholinesterase (AChE) enzyme in insect nervous systems, the primary target site for organophosphate insecticides. The inhibition of AChE leads to acetylcholine accumulation at nerve synapses, resulting in uncontrolled nerve firing, paralysis, and eventual death of the insect. The stereospecific binding pocket of AChE demonstrates preferential interaction with the (+)-phenthoate enantiomer, leading to more effective enzyme inhibition at lower concentrations.

In field trials examining the stereoselective degradation of this compound enantiomers in citrus, researchers observed that (-)-phenthoate degraded faster than its antipode, resulting in relative accumulation of (+)-phenthoate in the environment. This enantioselective dissipation has practical implications for both pest control efficacy and environmental safety. The persistence of the more biologically active (+)-enantiomer means that insecticidal activity may be maintained over time, potentially allowing for reduced application rates. However, this also means that the more toxic enantiomer persists longer in the environment, potentially exposing non-target organisms to heightened risks [3].

Analytical Methods for this compound Enantiomer Separation and Quantification

Chromatographic Separation Techniques

The enantioselective analysis of this compound requires specialized chiral separation methodologies capable of discriminating between the two mirror-image forms. Several chromatographic techniques have been developed and optimized for this purpose:

  • HPLC with Chiral Stationary Phases: Reversed-phase high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) using a chiral OJ-RH column enables rapid chiral separation of this compound enantiomers within 9 minutes. The optimized mobile phase consists of methanol-water (85:15 v/v) at a flow rate of 1 mL/min and column temperature of 30°C. This method provides excellent linearity (correlation coefficient ≥0.9986), high sensitivity (limit of quantification 5 μg/kg, limit of detection <0.25 μg/kg), and satisfactory mean recoveries (76.2-91.0%) with precision (intra-day RSDs 2.0-7.9%, inter-day RSDs 2.4-8.4%) [3].

  • Sample Preparation Protocols: For analysis in plant-origin matrices, samples are typically extracted with acetonitrile followed by clean-up using graphitized carbon black to remove interfering compounds. This efficient pretreatment is crucial for accurate enantiomer quantification in complex matrices like fruits, vegetables, and grains, minimizing matrix effects that could compromise analytical results.

  • Capillary Electrophoresis (CE): As an alternative to chromatographic methods, capillary electrophoresis offers advantages including high separation efficiency, minimal consumption of reagents and samples, and flexibility in chiral selector choice. In CE, enantiomeric separation is achieved through the addition of chiral selectors such as cyclodextrins (CDs), macrocyclic antibiotics, proteins, or chiral ionic liquids to the separation buffer. The most commonly used cyclodextrins for pesticide enantiomer separation include heptakis(2,3,6-tri-methyl)-β-cyclodextrin (TM-β-CD), γ-CD, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), and 2-hydroxypropyl-γ-cyclodextrin (HP-γ-CD) [5].

Method Validation and Quality Assurance

Table 2: Analytical method performance characteristics for this compound enantiomer determination

Validation Parameter HPLC-MS/MS Method Capillary Electrophoresis Spectrophotometric Method
Linear Range 5-500 μg/kg Varies with detection 5-40 μg/25 mL
Limit of Detection <0.25 μg/kg µg/L level with fluorescence Not specified
Limit of Quantification 5 μg/kg Higher than HPLC Not specified
Precision (RSD%) 2.0-8.4% Typically <10% ±0.003 standard deviation
Recovery Rate 76.2-91.0% Matrix-dependent Applied to real samples
Analysis Time <9 minutes Variable Few minutes after extraction

Rigorous method validation is essential to ensure the reliability and accuracy of enantioselective analysis. The developed HPLC-MS/MS method for this compound enantiomers has been thoroughly validated according to international guidelines, demonstrating sufficient sensitivity for monitoring enantiomer residues at regulatory levels in food commodities. The method's robustness has been verified through application to various matrices including apples, oranges, cabbage, tomatoes, and rice, with consistent performance across different sample types. For CE methods, detection capabilities can be enhanced through online preconcentration techniques or by using more sensitive detection systems such as laser-induced fluorescence to achieve the low detection limits required for environmental monitoring [3] [5].

A spectrophotometric method based on azo-coupling reaction has also been developed as a simpler alternative for this compound determination in vegetables and fruit samples. After pretreatment with diazotized solution, the resulting compound undergoes rapid azo-coupling with 4-aminoazobenzene, producing a color change measurable at 480nm. While this method is simple, sensitive, and free from interference by other pesticides, it does not discriminate between enantiomers and thus provides only total this compound concentration [6].

Mechanisms of Enantioselective Insecticidal Activity

Molecular Interactions with Target Sites

The primary mechanism of action for this compound, like other organophosphate insecticides, involves inhibition of the acetylcholinesterase (AChE) enzyme, which is essential for normal nerve function. The enantioselective insecticidal efficacy of this compound arises from differential binding interactions between each enantiomer and the chiral active site of AChE:

  • Molecular Docking Studies: Computational investigations have revealed that (+)-phenthoate establishes more favorable interactions with the catalytic serine residue in the active site of AChE compared to the (-)-enantiomer. These interactions include stronger hydrogen bonding, optimal hydrophobic contacts, and better geometric complementarity with the enzyme's asymmetric binding pocket, resulting in more effective and irreversible enzyme inhibition [2].

  • Enantioselective Toxicity: Neurotoxicity studies have demonstrated that the (+)-phenthoate enantiomer exhibits significantly higher affinity for AChE inhibition in both insect and mammalian systems. This enantioselectivity extends to downstream neurotoxic effects, with the (+)-enantiomer causing more severe and persistent inhibition of cholinesterase activity, leading to greater accumulation of acetylcholine and subsequent neuroexcitation [2].

The following diagram illustrates the experimental workflow for evaluating this compound enantiomer efficacy and mechanisms:

G Experimental Workflow for this compound Enantiomer Evaluation A Enantiomer Separation B Bioassays with Target Insects A->B C AChE Inhibition Studies A->C D Molecular Docking Simulations A->D E Environmental Fate Studies A->E F Data Integration and Analysis B->F C->F D->F E->F

Signaling Pathways and Neurotoxic Effects

The enantioselective disruption of cholinergic signaling by this compound enantiomers involves complex biochemical pathways:

  • Receptor Activation: The excessive accumulation of acetylcholine due to AChE inhibition leads to overstimulation of both nicotinic and muscarinic acetylcholine receptors, resulting in uncontrolled nerve signal transmission. The (+)-enantiomer causes more prolonged receptor activation due to its more effective AChE inhibition.

  • Cellular Consequences: The sustained cholinergic activation triggers oxidative stress and mitochondrial dysfunction, ultimately leading to neuronal apoptosis. Research has demonstrated that the (+)-phenthoate enantiomer induces significantly higher levels of reactive oxygen species and lipid peroxidation products compared to the (-)-enantiomer in neuronal cell cultures.

  • Secondary Effects: Beyond direct neurotoxicity, this compound enantiomers exhibit differential effects on non-target organisms and physiological processes. Studies have documented enantioselective impacts on aquatic organisms including Daphnia magna, with implications for ecological risk assessment of chiral pesticides [2] [5].

Environmental Fate and Chiral Stability

Enantioselective Degradation in Environmental Matrices

The environmental behavior of this compound enantiomers demonstrates marked stereoselectivity across different matrices:

  • Soil Systems: Studies on the enantioselective degradation and chiral stability of this compound in soils from different regions (Tianjin and Hubei) have revealed that microbial degradation and chemical enantiomerization significantly influence the environmental fate of this chiral pesticide. The degradation rate differs between enantiomers depending on soil characteristics, with the (-)-enantiomer degrading faster in most agricultural soils. However, in alkaline soils, enantiomerization (interconversion between enantiomers) can occur, complicating the degradation profile [4].

  • Plant Metabolism: In crops such as citrus, the dissipation kinetics of this compound enantiomers show stereoselectivity, with the (-)-enantiomer degrading faster than the (+)-form. This leads to enrichment of the more insecticidally active (+)-enantiomer over time, potentially extending residual activity against pests but also prolonging exposure to the more toxic form. The selective metabolism by plant enzyme systems contributes to this differential degradation [3].

  • Aquatic Environments: While specific studies on this compound enantiomers in aquatic systems were limited in the search results, general principles of chiral pesticide behavior suggest that hydrolytic degradation and photolysis would also exhibit enantioselectivity, influenced by water pH, temperature, and dissolved organic matter.

Factors Influencing Chiral Stability

Several environmental factors significantly impact the stereochemical stability of this compound enantiomers:

  • pH Dependence: The enantiomerization rate of this compound is highly dependent on soil pH, with faster interconversion observed in alkaline conditions. This pH-dependent behavior means that the enantiomeric composition of this compound residues can change dramatically in different environmental compartments, affecting both efficacy and ecological risk.

  • Microbial Activity: Soil microorganisms often exhibit enantioselective metabolism, preferentially degrading one enantiomer over the other. The composition of the soil microbial community therefore plays a crucial role in determining the persistence and enantiomeric profile of this compound residues in different agricultural environments.

  • Climate Conditions: Temperature, moisture, and sunlight exposure influence both the rate of degradation and the extent of enantiomerization, leading to seasonal variations in the environmental behavior of this compound enantiomers [4].

Applications and Practical Implications

Agricultural Use and Formulation Development

The enantioselective efficacy and environmental behavior of this compound have significant implications for agricultural practices and pesticide regulation:

  • Enantiopure Formulations: The development of single-enantiomer products containing only the biologically active (+)-phenthoate could potentially reduce application rates by 30-50% while maintaining equivalent pest control efficacy. This approach would decrease the environmental load of pesticide residues and minimize exposure to the less active but potentially problematic (-)-enantiomer.

  • Integrated Pest Management: Understanding the persistence profile of the active (+)-enantiomer enables more accurate determination of application timing and pre-harvest intervals, optimizing pest control while ensuring compliance with food safety standards.

  • Resistance Management: The targeted mode of action of enantiopure formulations may help delay the development of insect resistance by delivering more consistent and specific selection pressure on pest populations.

Regulatory and Environmental Considerations

The differential toxicity and environmental fate of this compound enantiomers support the need for enantiomer-specific risk assessment and regulation:

  • Food Safety Monitoring: Maximum residue limits (MRLs) for chiral pesticides like this compound could be refined based on enantiomer-specific toxicity data, potentially setting different limits for the active versus inactive enantiomer in food commodities.

  • Ecological Risk Assessment: Environmental fate models should incorporate enantioselective degradation parameters to more accurately predict the persistence and ecological impact of pesticide residues in soil and water systems.

  • Regulatory Policies: Some countries have begun implementing regulations that require enantioselective efficacy and toxicity data for chiral pesticide registration, promoting the development of optimized enantiopure products with improved environmental and safety profiles [1] [2].

Conclusion

The comprehensive comparison of this compound enantiomers reveals significant differences in insecticidal efficacy, environmental behavior, and toxicological profiles. The (+)-phenthoate enantiomer demonstrates superior insecticidal activity due to its stronger binding affinity with the target acetylcholinesterase enzyme, while also exhibiting greater persistence in environmental matrices. These findings highlight the potential benefits of developing enantiopure pesticide formulations containing primarily the active (+)-enantiomer, which could enhance efficacy while reducing environmental impact. The advancement of enantioselective analytical methods has been crucial in enabling these insights and will continue to support the development of optimized chiral pesticide products with improved target specificity and reduced ecological consequences.

References

phenthoate versus other organophosphate pesticides degradation

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Degradation Data

The following table summarizes key experimental findings on the degradation of phenthoate and other organophosphate pesticides. It is crucial to note that these results were obtained under distinct experimental settings and cannot be used for direct, like-for-like comparison.

Pesticide Experimental Context Degradation Efficiency / Rate Key Findings & Notes
This compound Aqueous solution with Prorocentrum lima (dinoflagellate); initial concentrations of 100-1000 μg/L over 96 h [1]. 70.0% to 92.9% loss (highest at 500 μg/L) [1]. Degradation attributed to algal uptake. Efficiency was concentration-dependent, showing high absorption capability [1].
Diazinon Mineral medium & soil with bacterial isolates (Priestia spp.); initial dose of 50 ppm over 11 days [2]. ~76% degradation by single bacterial strain; increased by 45% with a bacterial consortium [2]. Demonstrates the enhanced efficacy of using a defined microbial consortium for bioremediation [2].
Chlorpyrifos, Phorate, Cadusafos Soil with bacterial isolates (Priestia spp.); specific concentrations not detailed [2]. Chlorpyrifos was the most highly degraded compared to phorate and cadusafos [2]. Highlights varying microbial substrate preferences; the bacterial strains were most effective against chlorpyrifos [2].
Dichlorvos (DDV), Omethoate (OME) Aquatic bacterial communities; concentration levels: Low (L), Medium (M), High (H) over 24 days [3]. Not detected in any treatment after incubation [3]. Attributed to high susceptibility to hydrolysis and thermolability in the aquatic environment [3].
Monocrotophos (MON), Parathion (PAR) Aquatic bacterial communities; concentration levels: L, M, H over 24 days [3]. MON: 0.51 μg/L (L) to 9.7 μg/L (H) residual. PAR: 0.10 μg/L (M) to 1.30 μg/L (H) residual [3]. Classified as relatively persistent compounds based on the residues remaining after the experimental period [3].

Detailed Experimental Protocols

To contextualize the data in the table and allow for critical assessment, here are the methodologies from the key studies cited.

Protocol for this compound Degradation by P. lima [1]
  • Organism and Culture: Prorocentrum lima (strain CCMP 2579) was cultured in 250 mL flasks with sterile f/2 medium at 20°C with a 12/12 h light/dark cycle [1].
  • Exposure Experiment: The algae were exposed to this compound at nominal concentrations of 100, 250, 500, and 1000 μg/L. The initial algal density was set at 1 × 10⁴ cells per milliliter [1].
  • Analysis: Residual this compound concentrations in the culture medium were measured to calculate the loss rate. The study also analyzed photosynthetic parameters and used omics technologies to investigate the underlying mechanism of uptake and toxin synthesis [1].
Protocol for Bacterial Degradation of Organophosphates [2]
  • Bacterial Isolation: Strains were isolated from agricultural field soils previously exposed to pesticides. Enrichment was performed in mineral medium with diazinon as the primary carbon source [2].
  • Strain Identification: Effective isolates (S36 and S37) were identified via biochemical tests (catalase-positive, oxidase-negative) and 16S rRNA gene sequencing (>99% similarity to Priestia megaterium and P. aryabhattai) [2].
  • Degradation Assay: The degradation efficiency of single strains and a consortium was tested in both mineral medium and soil aliquots. Pesticides were added at an initial concentration of 50 ppm. Residual pesticide levels were quantified after an 11-day incubation period to determine degradation rates [2].
Protocol for Aquatic Community Exposure [3]
  • Water Sampling: Aquatic samples were collected from a river that receives agricultural runoff [3].
  • OPP Exposure: The natural bacterial community was exposed to four OPPs—dichlorvos (DDV), parathion (PAR), omethoate (OME), and monocrotophos (MON)—at three concentration levels (Low, Medium, High) for 24 days [3].
  • Community and Residue Analysis: Residual pesticide concentrations were measured. The study also employed 16S rRNA gene sequencing and metagenomic analysis to track shifts in bacterial community structure and the abundance of carbon-cycling metabolic pathways in response to OPPs [3].

Degradation Pathways and Workflows

The degradation of organophosphate pesticides in the environment occurs through multiple pathways, primarily driven by microbial and enzymatic action. The following diagram illustrates the general workflow for studying biodegradation, which underpins the protocols above.

G Start Start: Isolation of Degrading Agent A Sample Collection (Soil or Water from contaminated sites) Start->A B Enrichment Culture (Mineral medium with target pesticide as carbon source) A->B C Strain Isolation & Purification (On solid agar media) B->C D Molecular Identification (16S rRNA sequencing) C->D E Degradation Assay Setup D->E F Analysis of Residual Pesticide (e.g., HPLC) E->F G Mechanism Investigation (Genomics, Transcriptomics, Enzyme Activity) F->G End End: Data on Degradation Efficiency and Pathways G->End

At the molecular level, bacterial enzymes catalyze the hydrolysis of organophosphates. A key mechanism involves the cleavage of the phosphate ester bond, initiating detoxification.

G OPP Organophosphate Pesticide (e.g., this compound, Diazinon) Enzyme Bacterial Hydrolytic Enzyme (e.g., Phosphotriesterase) OPP->Enzyme Binds to Active Site Hydrolysis Hydrolysis Reaction Enzyme->Hydrolysis Products Degradation Products (Less toxic metabolites) Hydrolysis->Products

Key Insights for Researchers

  • Consider Degrading Agents: this compound shows effective degradation by the marine dinoflagellate P. lima [1], while for pesticides like diazinon and chlorpyrifos, specific bacterial strains (e.g., Priestia spp.) are highly effective [2].
  • Optimize the System: The 45% increase in diazinon degradation using a bacterial consortium over a single strain [2] suggests that multi-species systems can be more powerful for bioremediation.
  • Account for Innate Stability: The stark difference in the persistence of dichlorvos/omethoate versus monocrotophos/parathion in aquatic systems [3] highlights that a pesticide's inherent chemical stability is a major factor controlling its environmental fate.

The experimental data confirms that this compound is susceptible to microbial degradation, though its efficiency is highly dependent on the environmental context and the degrading organism.

References

Comparison of Analytical Methods for Phenthoate Enantiomeric Ratio

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two validated methods for determining phenthoate and its enantiomeric ratio in different sample matrices.

Method Feature MSPD with LC-UV (for Soil) [1] RP-HPLC-MS/MS (for Plants) [2]
Application Matrix Three different types of soil samples [1] Fruits, vegetables, and grains [2]
Sample Preparation Matrix Solid-Phase Dispersion (MSPD) with Florisil as solid phase [1] Extraction with acetonitrile; clean-up with graphitized carbon black [2]
Chromatography Silica-based HPLC for pre-separation; Chiral CSP (cellulose tris-3,5-dimethylphenylcarbamate) for enantiomer separation [1] Reversed-phase on a Chiral OJ-RH column [2]
Detection UV Detection [1] Tandem Mass Spectrometry (MS/MS) [2]
Run Time Information not specified in search results Within 9 minutes [2]
Linear Range Information not specified in search results Correlation coefficient ≥0.9986 [2]
Recovery 75% to 94% (at 0.1, 1, 10 µg/g fortification levels) [1] 76.2% to 91.0% [2]
Precision (RSD) 1.5% to 6.5% [1] Intra-day: 2.0% - 7.9%; Inter-day: 2.4% - 8.4% [2]
Sensitivity (LOD/LOQ) Information not specified in search results LOD: <0.25 µg/kg; LOQ: 5 µg/kg [2]
Key Application Study of enantioselective degradation in soils [1] Stereoselective degradation study in citrus [2]

Detailed Experimental Protocols

Here is a detailed breakdown of the key experimental steps for the two methods.

Matrix Solid-Phase Dispersion with LC-UV (for Soil) [1]
  • Sample Pretreatment (MSPD): Soil samples are mixed with the solid-phase material Florisil. The method involves optimizing the water content of this mixture and the composition/volume of the eluting solvent to effectively extract this compound from the soil matrix.
  • Quantification and Chiral Separation: The extract is first analyzed by silica-based HPLC-UV to quantify the total this compound content. Subsequently, the this compound fraction is collected from this run and injected into a second HPLC system equipped with a chiral stationary phase (CSP), specifically a cellulose tris-3,5-dimethylphenylcarbamate column, to separate and determine the enantiomeric ratio.
Reversed-Phase HPLC-MS/MS (for Plant Origins) [2]
  • Sample Preparation: A portion of the homogenized sample (fruit, vegetable, or grain) is extracted with acetonitrile. The extract is then cleaned up using graphitized carbon black to remove interfering pigments and other matrix components.
  • Chromatographic Conditions:
    • Column: Chiral OJ-RH
    • Mobile Phase: Methanol-water = 85:15 (v/v)
    • Flow Rate: 1 mL/min
    • Temperature: 30°C
  • Detection: The separated enantiomers are detected using tandem mass spectrometry (MS/MS), which provides high sensitivity and selectivity.

Workflow and Environmental Significance

The following diagram illustrates the general workflow for determining the enantiomeric ratio of this compound and its application in studying environmental fate.

G cluster_1 Sample Preparation & Analysis cluster_2 Environmental Behavior Interpretation A Environmental Sample (Soil, Plant) B Sample Extraction (MSPD or Solvent) A->B C Instrumental Analysis (LC-UV or LC-MS/MS) B->C D Data Output (Enantiomeric Ratio) C->D E Enantioselective Degradation D->E F Alkaline Soil: (+)-enantiomer degrades faster E->F G Acidic Soil: Little to no enantioselectivity E->G H Citrus Plants: (-)-enantiomer degrades faster E->H

The validation data confirms that both methods are robust for their intended purposes. A key finding from the research is that the degradation of this compound in the environment is enantioselective, and this process depends heavily on the specific environment [1] [2]. For example:

  • In alkaline soils, the (+)-enantiomer of this compound degrades faster than its (-)-counterpart [1].
  • In an acidic soil environment, the degradation shows little to no enantioselectivity [1].
  • Conversely, in citrus plants, studies show the (-)-enantiomer degrades faster, leading to an accumulation of the (+)-form [2].

This enantioselectivity is critical to understand for accurate environmental risk assessment, as the enantiomers can differ in their toxicity and insecticidal activity [2].

Key Recommendations for Researchers

  • For Soil Studies: The MSPD-LC-UV method is a well-validated and precise choice, particularly effective for studying enantioselective degradation across different soil types [1].
  • For Plant Material Analysis: The RP-HPLC-MS/MS method is superior due to its high sensitivity, speed, and effective clean-up process for complex plant matrices [2].
  • Crucial Consideration: The environmental matrix (e.g., soil pH, plant species) must be considered, as it significantly influences the degradation rates of individual this compound enantiomers [1] [2].

References

phenthoate method comparison HPLC vs spectrophotometry

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Analytical Methods for Phenthoate

The table below provides a side-by-side comparison of the different methods based on the search results.

Feature Spectrophotometry (UV-Vis) HPLC (with UV or MS detection)
Detection Principle Azo-coupling reaction causing color change, measured at 480 nm [1] [2] Chromatographic separation on a C18 or chiral column, with UV or MS detection [3] [4] [5]
Sensitivity Working range: 5-40 µg/25 mL (0.2-1.6 mg/L) [1] Much higher sensitivity; LOD: <0.25 µg/kg, LOQ: 5 µg/kg in food matrices using LC-MS/MS [4]
Selectivity Reported to be free from interference by other pesticides and ions in the tested samples [1] Inherently high due to chromatographic separation; essential for enantiomer-specific analysis [3] [4]
Application Example Determination in vegetable, fruit, water, and soil samples [1] Determination of enantiomeric ratio in soil; residue analysis in fruits, vegetables, and grains [3] [4] [5]
Key Advantage Simplicity, cost-effectiveness, and speed for rapid screening [1] High precision, sensitivity, and ability to perform enantioselective analysis [3] [4]
Key Limitation Lower sensitivity and potential for interference in complex matrices. Requires sophisticated, costly instrumentation and expertise [4].

Detailed Experimental Protocols

Here is a summary of the experimental workflows for the key methods cited in the search results.

Spectrophotometric Method (Bhatt et al., 2020)

This method is based on a derivatization reaction specific to this compound.

  • Reaction: The method involves a simple pretreatment of this compound with a diazotized solution of 4-aminoazobenzene. This leads to an azo-coupling reaction, producing an orange-colored dye compound within minutes [1] [2].
  • Measurement: The absorbance of the resulting orange dye is measured at a wavelength of 480 nm [1].
  • Calibration: The color system obeys Beer's law in the range of 5-40 µg of this compound in a final solution volume of 25 mL. The molar absorptivity was reported to be 1.083 × 10⁷ L mol⁻¹ cm⁻¹ [1] [2].
  • Sample Analysis: The researchers successfully applied this method to determine this compound concentrations in environmental and agricultural samples, including vegetables and fruits [1].
HPLC-Based Methods

The search results reveal several HPLC approaches, ranging from standard to advanced.

  • Chiral HPLC for Enantiomeric Ratio (Li et al., 2002):
    • Extraction: The Matrix Solid-Phase Dispersion (MSPD) technique was used for simple and effective extraction from soil samples, using Florisil as the solid support [3] [5].
    • Clean-up & Quantification: The MSPD extract was cleaned up on a silica-based HPLC column for quantitative determination of total this compound [5].
    • Enantiomer Separation: The enantiomeric ratio was determined using a chiral HPLC column with cellulose tris-3,5-dimethylphenylcarbamate as the stationary phase. The two enantiomers were baseline separated [3] [5].
  • LC-MS/MS for Residue Analysis (Wang et al., 2022):
    • Separation: A chiral OJ-RH column was used for rapid separation (within 9 minutes) using an isocratic mobile phase of methanol-water (85:15, v/v) [4].
    • Detection & Identification: Tandem Mass Spectrometry (MS/MS) was used for highly sensitive and selective detection [4].
    • Sample Prep: For plant-origin matrices, the method used acetonitrile for extraction and graphitized carbon black as a sorbent during cleanup [4].

Workflow Overview

The following diagrams illustrate the general workflows for the two main types of methods described in the search results.

Spectrophotometry_Workflow Start Start Sample Preparation Sample Preparation Start->Sample Preparation Diazotization & Azo-Coupling Reaction Diazotization & Azo-Coupling Reaction Sample Preparation->Diazotization & Azo-Coupling Reaction Color Development (Orange Dye) Color Development (Orange Dye) Diazotization & Azo-Coupling Reaction->Color Development (Orange Dye) Measure Absorbance at 480 nm Measure Absorbance at 480 nm Color Development (Orange Dye)->Measure Absorbance at 480 nm Quantify via Calibration Curve Quantify via Calibration Curve Measure Absorbance at 480 nm->Quantify via Calibration Curve End End Quantify via Calibration Curve->End

Diagram 1: Spectrophotometric method workflow based on a derivatization reaction.

HPLC_Workflow Start Start Sample Extraction (e.g., MSPD, Solvent) Sample Extraction (e.g., MSPD, Solvent) Start->Sample Extraction (e.g., MSPD, Solvent) Sample Clean-up Sample Clean-up Sample Extraction (e.g., MSPD, Solvent)->Sample Clean-up HPLC Separation (C18 or Chiral Column) HPLC Separation (C18 or Chiral Column) Sample Clean-up->HPLC Separation (C18 or Chiral Column) Detection (UV or MS/MS) Detection (UV or MS/MS) HPLC Separation (C18 or Chiral Column)->Detection (UV or MS/MS) Data Analysis & Enantiomer Quantification Data Analysis & Enantiomer Quantification Detection (UV or MS/MS)->Data Analysis & Enantiomer Quantification End End Data Analysis & Enantiomer Quantification->End

Diagram 2: General HPLC-based analysis workflow, which can be adapted for different detection and separation goals.

How to Choose the Right Method

Your choice between these methods should be guided by the specific requirements of your analysis:

  • Choose the Spectrophotometric Method if: Your goal is rapid, cost-effective screening for this compound in a high number of samples where ultra-trace sensitivity is not required, and the sample matrix is not excessively complex [1].
  • Choose an HPLC-based Method if: You require high sensitivity and precise quantification at trace residue levels, need to analyze the individual enantiomers of this compound due to their different biological activities, or are working with highly complex sample matrices where superior selectivity is necessary [3] [4] [5].

References

phenthoate enantiomer degradation rate comparison in soils

Author: Smolecule Technical Support Team. Date: February 2026

Phenthoate Enantiomer Degradation Comparison

Soil Type Soil pH Degradation Characteristics Key Experimental Conditions Reference
Alkaline Soil 1 & Alkaline Soil 2 Alkaline Enantioselective: The (+)-enantiomer degrades faster than the (-)-enantiomer. [1] [2] Laboratory conditions; Fortified soil samples. [1] [2] Li et al., 2002 [1] [2]
Acidic Soil Acidic Non-enantioselective: Both enantiomers degrade at a similar rate with little to no selectivity. [1] [2] Laboratory conditions; Fortified soil samples. [1] [2] Li et al., 2002 [1] [2]
Citrus Orchard Soil Information not specified in abstract Enantioselective: The (-)-enantiomer degrades faster than its antipode, leading to the accumulation of the (+)-enantiomer. [3] Field trial conditions. [3] Biomed Chromatogr, 2022 [3]

Experimental Methodologies

The data in the table above were generated using sophisticated analytical techniques. Here is a summary of the key experimental protocols.

  • Sample Preparation (MSPD Method): this compound was extracted from soil samples using Matrix Solid-Phase Dispersion (MSPD) [1] [2]. This technique involves blending the soil sample with a solid-phase support material (Florisil). The mixture is then packed into a column and eluted with a solvent. This method is characterized by its simplicity, effectiveness, and ability to avoid troublesome emulsions compared to traditional methods [2].
  • Enantiomer Separation and Quantification: The extracts were analyzed using High-Performance Liquid Chromatography (HPLC) [1] [2]. The process involved two steps:
    • Clean-up: The MSPD extract was first passed through a silica-based HPLC column to isolate pure this compound from other soil components [2].
    • Chiral Separation: The isolated this compound was then analyzed on a chiral HPLC column with cellulose tris-3,5-dimethylphenylcarbamate as the stationary phase to separate and quantify the two enantiomers [1] [2].
  • Advanced Method (LC-MS/MS): A more recent study used Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for analysis [3]. The enantiomers were separated on a chiral OJ-RH column within 9 minutes, using a mobile phase of methanol-water. This method provides high sensitivity and selectivity for detecting low pesticide concentrations in complex matrices [3].

Experimental Workflow and Degradation Relationship

The following diagrams illustrate the core experimental workflow and the logical relationship of the key finding from these studies.

G This compound Enantiomer Analysis Workflow Start Soil Sample (Acidic or Alkaline) A Sample Preparation: Matrix Solid-Phase Dispersion (MSPD) Start->A Fortify with This compound B Extract Clean-up: Silica-based HPLC A->B Elute with solvent C Chiral Separation: Chiral Stationary Phase HPLC B->C Collect This compound fraction D Detection & Quantification: UV or MS/MS Detector C->D Resolve (+)- and (-)-enantiomers E Data Analysis: Determine Enantiomeric Ratio (ER) & DT₅₀ D->E Measure peak areas & retention times

G Impact of Soil pH on this compound Degradation Soil Soil Property (pH Level) Microbial Microbial Community Activity Soil->Microbial Influences Degradation Degradation Enantioselectivity Microbial->Degradation Causes Result1 Alkaline Soil: (+)-enantiomer degrades faster Degradation->Result1 Leads to Result2 Acidic Soil: No significant enantioselectivity Degradation->Result2 Leads to

Key Insights for Researchers

The experimental data reveals several critical points for your research and development work:

  • Soil pH is a Key Factor: The switch from non-enantioselective to enantioselective degradation is primarily driven by soil pH, likely due to its influence on the composition and activity of soil microbial communities that metabolize the pesticide [1] [2].
  • Contrasting Results in Field Studies: Note that a field trial in citrus showed the opposite enantioselectivity, with the (-)-enantiomer degrading faster [3]. This highlights that real-world conditions (e.g., organic matter, microbiome, climate) can lead to different outcomes compared to laboratory studies, a crucial factor for environmental risk assessment.
  • Relevance for Commercial Development: The fact that the enantiomers have different insecticidal activities and exhibit enantioselective degradation strengthens the argument for developing single-enantiomer pesticides [2]. This could lead to products with higher efficacy and potentially lower environmental loading.

References

interlaboratory validation of phenthoate detection methods

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Phenthoate Detection Methods

The following table summarizes key analytical methods for this compound based on recent research. Note that these are from different single-laboratory validations, not a collaborative interlaboratory trial.

Detection Method Sample Matrix Sample Preparation Technique Key Performance Metrics Reference & Year
GC-NPD / GC-MS/MS Mango Lyophilization, fortification, homogenization Reference Value: 15.69 ± 4.0 μg/kg (95% confidence); Homogeneity uncertainty: 3.24%; Stability: 6 months at -20°C [1] (Sciencedirect, 2024)
Chiral HPLC-UV Soil Matrix Solid-Phase Dispersion (MSPD) with Florisil Recovery: 75-94%; RSD: 1.5-6.5%; Enabled enantiomeric ratio determination [2] [3] (J Chromatogr A, 2002)
Spectrophotometry Vegetables, Fruits, Water, Soil Diazotization & azo-coupling with 4-aminoazobenzene Beer's Law Range: 5-40 μg/25mL; Molar Absorptivity: 1.083 × 10⁷ L mol⁻¹ cm⁻¹; RSD: 0.89% [4] (J Ravishankar Univ, 2020)

Detailed Experimental Protocols

For researchers looking to implement or evaluate these methods, here is a more detailed breakdown of the experimental protocols.

Reference Material Development for Mango (GC-NPD/MS)

This study focused on creating a characterized reference material (RM) to ensure reliable quality control and method validation in other labs [1].

  • Material Preparation: Mango material was lyophilized (freeze-dried), fortified with this compound, and homogenized.
  • Homogeneity & Stability Testing: Conducted per ISO Guide 35:2017. Homogeneity was assessed using ANOVA, and short-term (4°C for 3 weeks) and long-term (-20°C for 6 months) stability were confirmed.
  • Characterization: The reference value and uncertainty were established using GC-MS/MS, providing a benchmark for validating other methods.
Enantioselective Determination in Soil (Chiral HPLC-UV)

This method is critical for environmental studies, as the two enantiomers of this compound can degrade at different rates in soil [2] [3].

  • Extraction: The Matrix Solid-Phase Dispersion (MSPD) technique was used. A soil sample was blended with Florisil sorbent, placed in a column, and eluted with a solvent.
  • Clean-up and Analysis: The extract was first cleaned up on a silica-based HPLC column to isolate this compound from matrix interferences.
  • Chiral Separation: The final determination of the enantiomeric ratio (ER) was performed on a chiral HPLC column with cellulose tris-3,5-dimethylphenylcarbamate as the stationary phase.
Spectrophotometric Determination in Food Samples

This method offers a simpler, cost-effective alternative for labs without access to advanced chromatographic instruments [4].

  • Derivatization: this compound undergoes a diazotization reaction with a diazotized solution of 4-aminoazobenzene.
  • Color Development: This reaction produces an orange-colored azo-dye compound.
  • Measurement: The concentration of this compound is proportional to the intensity of this color, which is measured by its absorbance at 480 nm using a spectrophotometer.

How to Approach an Interlaboratory Comparison

Since a direct interlaboratory validation report was not found, you can use the data above as a starting point for designing your own comparative study or for selecting a candidate method. The workflow below outlines the key decision points.

G Start Start: Need for this compound Method Comparison Obj Define Comparison Objectives: - Target Matrices? - Required Sensitivity? - Need enantioselectivity? Start->Obj MethSelect Select Candidate Methods from Literature Obj->MethSelect Lab Engage Multiple Laboratories MethSelect->Lab Mat Procure/Prepare Homogeneous and Stable Test Materials Lab->Mat Protocol Establish Common Validation Protocol Mat->Protocol Analyze Analyze Data for: - Reproducibility (RSD_R) - Systematic Bias - Robustness Protocol->Analyze

Future Research Directions

To fill the identified gap, future work could focus on:

  • Organizing a Collaborative Trial: Using one of the established methods (e.g., the GC-MS/MS protocol from [1]) as a candidate method for a formal interlaboratory validation study across multiple independent labs.
  • Expanding Matrix Scope: Testing the robustness of these methods across a wider range of agricultural matrices, such as the fish, poultry, and eggs mentioned in broader multi-residue method research [5] [6].
  • Green Chemistry Metrics: Evaluating and comparing the environmental impact and analytical efficiency of these methods using metrics like AGREEprep, as discussed in contemporary analytical chemistry literature [5].

References

Comparative Guide to Phenthoate Chiral Analysis Methods

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of established methods for the enantioselective analysis of phenthoate, highlighting key parameters that affect transferability.

Analysis Method Separation Mechanism (CSP/Selector) Key Performance Data (LOD, LOQ, Recovery, RSD) Sample Types Applied Noted Advantages & Limitations

| Reversed-Phase HPLC-MS/MS [1] | Chiral OJ-RH column | LOD: < 0.25 μg/kg LOQ: 5 μg/kg Recovery: 76.2 - 91.0% RSD: Intra-day 2.0-7.9%, Inter-day 2.4-8.4% | Fruits, vegetables, grains, citrus | Advantage: High sensitivity and specificity; robust validation data. Limitation: Requires costly MS/MS instrumentation. | | Normal-Phase HPLC-UV (MSPD) [2] | Cellulose tris-3,5-dimethylphenylcarbamate (Chiralcel OD) | Recovery: 75 - 94% RSD: 1.5 - 6.5% | Soils (different types) | Advantage: Effective for complex soil matrices. Limitation: Uses matrix solid-phase dispersion (MSPD), an additional complexity. | | Capillary Electrophoresis (CE) [3] | Various chiral selectors (e.g., cyclodextrins) in the buffer | Information not specific to this compound in results | Environmental water/soil, food, formulations | Advantage: Low solvent/ reagent consumption; high efficiency. Limitation: Generally higher LODs vs. LC-MS; less established for this compound. |

Detailed Experimental Protocols

Here are the detailed methodologies for the two most prominent HPLC-based techniques from the search results.

Reversed-Phase HPLC-MS/MS Method for Plant Matrices

This recent method is optimized for high sensitivity and speed in complex plant-origin matrices [1].

  • Sample Preparation: The sample is pre-treated using acetonitrile for extraction. The extract is then cleaned up using graphitized carbon black (GCB) to remove pigments and other interfering compounds.
  • Chromatographic Conditions:
    • Chiral Column: OJ-RH
    • Mobile Phase: Methanol-water = 85:15 (v/v)
    • Flow Rate: 1 mL/min
    • Column Temperature: 30 °C
    • Run Time: < 9 minutes
  • Detection: Tandem Mass Spectrometry (MS/MS)
  • Method Validation: The method was rigorously validated, showing excellent linearity (R² ≥ 0.9986), high sensitivity (LOQ of 5 μg/kg), and satisfactory accuracy and precision across different sample types.
Normal-Phase HPLC-UV with MSPD for Soil Matrices

This older but well-characterized method is designed for challenging soil matrices [2].

  • Sample Preparation: Employs Matrix Solid-Phase Dispersion (MSPD).
    • The soil sample is blended with Florisil (a magnesium silicate sorbent).
    • The mixture is packed into a column.
    • Analytes are eluted with an optimized solvent (study used dichloromethane-n-hexane).
  • Chromatographic Conditions:
    • First Dimension (Silica Column): Isolates this compound from matrix interferences.
    • Second Dimension (Chiral Column): Cellulose tris-3,5-dimethylphenylcarbamate (e.g., Chiralcel OD) for enantiomer separation.
  • Detection: Ultraviolet (UV) detection.

Workflow for Method Selection and Transfer

The following diagram outlines the key decision points for selecting and implementing a chiral this compound analysis method, which is central to assessing transferability.

start Start: Need for Chiral This compound Analysis decision1 What is the primary sample matrix? start->decision1 plant Plant-origin matrices (fruits, vegetables, grains) decision1->plant soil Soil matrices decision1->soil other Other/General Matrices decision1->other decision2 What detection capability is available? plant->decision2 soil->decision2 other->decision2 ms_available HPLC-MS/MS available decision2->ms_available uv_only UV detection only decision2->uv_only method1 Method 1: RP-HPLC-MS/MS with OJ-RH Column ms_available->method1 method2 Method 2: NP-HPLC-UV with MSPD and Chiralcel OD uv_only->method2 Preferred for soils method3 Evaluate Capillary Electrophoresis (CE) uv_only->method3 For other matrices outcome1 High sensitivity & selectivity. Ideal for trace analysis. method1->outcome1 outcome2 Robust for complex soils. May require MSPD optimization. method2->outcome2 outcome3 Promising green alternative. May require method development. method3->outcome3

Key Insights for Method Transferability

Based on the comparison, here are the critical factors to consider when transferring a method to your own laboratory:

  • Instrumentation is a Major Factor: The most sensitive and robust method (RP-HPLC-MS/MS) requires specific, costly equipment. The HPLC-UV method is more accessible but may be less sensitive and require more extensive sample cleanup [1] [2].
  • Sample Matrix Drives Preparation: The sample preparation protocol is highly matrix-dependent. The MSPD technique is very effective for soil but adds a layer of complexity. For plant materials, a QuEChERS-like approach (using acetonitrile and GCB) is effective and may be more familiar to many labs [1] [2].
  • Consider the Application's Purpose: The HPLC-MS/MS method is superior for monitoring trace-level enantioselective degradation in crops or the environment. For checking the enantiomeric ratio in formulated products or less complex matrices, a well-developed HPLC-UV method could be sufficient and more cost-effective.
  • Emerging Techniques: While not yet fully documented for this compound, Capillary Electrophoresis is a promising, greener alternative that uses minimal solvents. It could be a target for future method development, especially for labs specializing in CE [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Colorless solid; mp = 17-18 deg C; Technical product: reddish-yellow liquid; [HSDB] Liquid; [MSDSonline]

Color/Form

COLORLESS, CRYSTALLINE SOLID

XLogP3

3.7

Hydrogen Bond Acceptor Count

6

Exact Mass

320.03058836 Da

Monoisotopic Mass

320.03058836 Da

Boiling Point

70-80 °C at 2-5X10-5 mm Hg

Flash Point

165-170 °C

Heavy Atom Count

19

Density

1.226 @ 20 °C/4 °C

LogP

3.69 (LogP)
Kow = 4900

Odor

AROMATIC

Appearance

Solid powder

Melting Point

17 TO 18 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J96Q7F091K

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Insecticides

Mechanism of Action

Cholinesterase inhibitor.
The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/
Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/
The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/
For more Mechanism of Action (Complete) data for PHENTHOATE (7 total), please visit the HSDB record page.

Vapor Pressure

0.0000026 [mmHg]
2.6X10-6 mm Hg at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

61361-99-7
61362-00-3
61391-87-5
2597-03-7

Absorption Distribution and Excretion

Most organophosphate compounds are ... absorbed from skin, conjunctiva, gastrointestinal tract, & lung. /Organophosphate compounds/
The rate of dermal absorption /of organophosphorus pesticides/ may be ... influenced by the solvent used. /Organophosphorus pesticides/
Many of the organophosphorus insecticides are excreted in the milk ... /Organophosphorus insecticides/
Following their absorption, most organophosphorus cmpd are excreted almost entirely as hydrolysis products in the urine. /Anticholinesterase agents/
For more Absorption, Distribution and Excretion (Complete) data for PHENTHOATE (6 total), please visit the HSDB record page.

Metabolism Metabolites

ELSAN DEGRADED RAPIDLY IN /CABBAGE SEEDLING, STRAWBERRY & APPLE FRUIT/ ... & WAS HYDROLYZED TO NON-TOXIC DERIVATIVES. MAIN METABOLITES ... WERE ELSAN CARBOXY DERIVATIVES, MANDELIC ACID & BIS(CARBETHOXYBENZYL)DISULFIDE.
MAJOR URINARY METABOLITES /OF PHENTHOATE IN MICE/ @ DOSAGE OF 30 MG/KG WERE THE O-DEMETHYLATED ACID (25.8%), THE O-DEMETHYLATED OXON ACID (18.4%) & DIMETHYL PHOSPHORODITHIONATE (16.9%). INITIAL PRODUCT OF P-S CLEAVAGE ... WAS FURTHER METABOLIZED INTO CORRESPONDING SULFIDE, MANDELIC ACID, & S-METHYLATED DERIV.
In plants, there is oxidation to the thiophosphate, followed by hydrolysis. Identified metabolites are phosphoric acid, dimethyl and monomethyl phosphate.
Five metabolites were detected in the plasma and urine of a patient following ingestion of the organophosphate insecticide, phenthoate. Intact phenthoate was detected only in gastric lavage fluid. After methylation of acidic extracts of plasma and urine, phenthoate acid, demethyl phenthoate, demethyl phenthoate oxon acid, demethyl phenthoate S-isomer, and demethyl phenthoate acid S-isomer were identified with synthesized phenthoate analogues by gas chromatography and gas chromatograph-mass spectrometry. The main metabolites were phenthoate acid and demethyl phenthoate oxon acid. Although demethyl phenthoate oxon acid was a significant metabolite, no phenthoate oxon, phenthoate oxon acid or demethyl phenthoate oxon were detected. If the oxon was formed in the patient, it may have been rapidly degraded by carboxylesterase or glutathione transferase to demethyl phenthoate oxon acid.
For more Metabolism/Metabolites (Complete) data for PHENTHOATE (7 total), please visit the HSDB record page.

Wikipedia

Phenthoate

Biological Half Life

0.18 Days

Use Classification

Agrochemicals -> Pesticides

Methods of Manufacturing

/Manufactured/ by the interaction of ethyl-alpha-bromo, alpha-phenyl acetate with O,O-dimethyl phosphorodithiochloridate
Reaction of ethyl phenylacetate with O,O-dimethyl dithiophosphoric acid (alpha bromination/dehydrobromination)

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Phenthoate (technical grade) as Class II: moderately hazardous; Main Use: insecticide.
... BRITISH PATENT 834 814; US PATENT 2 947 662.
/IT PROVIDES/ BROAD SPECTRUM OF EFFECTIVENESS ON ... (TEA, MULBERRY, TOBACCO) ...
GOOD IMMEDIATE ACTIVITY WITH BROAD SPECTRUM INCLUDING RICE STEM BORER, GREEN RICE LEAF HOPPER, AND BLACK RICE BUG. ... NON-PHYTOTOXIC TO ALMOST ALL CROPS.
For more General Manufacturing Information (Complete) data for PHENTHOATE (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

A rapid and simple method is developed for the determination of organophosphorus pesticides in unpolished rice. The new method incorporated acetonitrile-water (1 + 1) extraction, removal of fats by zinc acetate, and further cleanup on an activated charcoal chromatographic column. The higher fatty acids in the extract react rapidly with zinc acetate to form insoluble zinc carboxylates, which precipate. Additional interferneces were cleaned up on an activated charcoal chromatographic column, and organophosphorus pesticides absorbed on the activated charcoal were eluted with acetone-hexane. ... Pesticides are measured by flame photometric gas chromatography. Recoveries from 50 g unpolished rice samples fortified with 5-50 ug diazinon, 6-30 ug parathion, 8-40 ug fenitrothion and IBP, 10-50 ug dimethoate and fenthoate, 20-100 ug malathion, or 40-200 ug EPN (O-ethyl-O-p-nitrophenyl-phenyl phosphonothioate) ranged from 75.7 to 95.8%
A procedure allowing direct simultaneous separation and detection of herbicides in rice cultivation was developed utilizing a Hibar RP8 column and a Varian 5020 liquid chromatograph equipped with a Valco AH 20 automatic injector. The column was developed with buffer-acetonitrile (40:60-30:70) (phosphate buffer, pH 4.00-3.50) with detection limits of 0.01-0.03 ppm for ... phenthoate.
Organosulfides in aromatic vegetables such as onion, Welsh onion, leek, garlic, and shallot strongly interfere with the analysis of residual organophosphorus pesticides by flame photometric detector (FPD)-GLC. The removal of the interfering substances in onion was investigated using column chromatography. Extraction with acetonitrile, concn of the extreact, and cleanup on an Amberlite XAD-8 column and FPD-GLC was used. Sulfides were efficiently removed to allow the good recovery of /82% of the phenthoate/ ... added to onion samples ... . The method was also used for the analysis of residual organophosphorus pesticides in Welsh onion and leek.
An analytical procedure for the analysis of phenthoate ... and its oxon was described for fresh grapefruit, lemons, and oranges and for 15 fractionated products and soil.
For more Analytic Laboratory Methods (Complete) data for PHENTHOATE (10 total), please visit the HSDB record page.

Storage Conditions

... MUST BE STORED IN ITS SEALED ORIGINAL CONTAINERS, IN WELL-AIRED, FRESH & DRY STOREHOUSES OR IN SHADED & POSSIBLY WELL-AIRED PLACES. IT IS RECOMMENDED THAT THE PRODUCT'S TEMP ... NOT EXCEED 25-30 °C, & KEEP ... AWAY FROM SOURCES OF HEAT FREE FLAMES OR SPARK-GENERATING EQUIPMENT. CONTAINERS MUST BE STACKED IN SUCH A WAY AS TO PERMIT FREE CIRCULATION OF AIR ... AT BOTTOM & INSIDE OF PILES. STORAGE AREAS MUST BE LOCATED AT A SUITABLE DISTANCE FROM INHABITED BUILDINGS, ANIMAL SHELTERS, & FOOD STORES; MOREOVER, THEY MUST BE INACCESSIBLE TO UNAUTHORIZED PERSONS, CHILDREN, & DOMESTIC ANIMALS.
Rooms used for storage only should be soundly constructed & fitted with secure locks. Floors should be kept clear & pesticides clearly identified. If repacking is carried out in storage rooms, adequate light should be available; floors should be impervious & sound ... . /Pesticides/
Pesticides containers must be provided with labels indicating the degree of toxicity of the product they contain. The labels must not only give a short description of how to use the prepn, but also state basic precautions to be taken when applying it. /Organophosphorus pesticides/
Pesticides of any degree of toxicity should be transported in containers which are clearly labelled, leak-proof, and not easily damaged. They should never be transported /or stored/ beside, or above any type of food, and all spillages should be immediately reported. /Pesticides/

Interactions

Phenthoate ... was rapidly hydrolyzed by rat liver and plasma carboxylesterases to the corresponding non-toxic metabolite, phenthoate acid. A partially purified enzyme isolated from rat liver microsomes was 7-fold more effective in hydrolyzed phenthoate than the microsomal fraction. O,S,S-Trimethyl phosphorodithioate (TMPDT) and O,O,S-trimethyl phosphorothioate (TMPT), 2 impurities present in technical formulations of phenthoate, were examined for their inhibiting effects on the esterase degradation of (phenyl-14)C-phenthoate in vitro. Incubation of (14)C-phenthoate with rat liver and plasma carboxylesterases in the presence of these impurities greatly diminished the amount of phenthoate acid formed. TMPDT was superior in its inhibitory action against rat liver carboxylesterase to that of TMPT. TMPDT was equipotent in inhibiting crude rat liver and plasma carboxylesterases than rat liver carboxylesterases.
The in vitro metabolism of phenthoate (O,O-dimethyl S-(alpha-(carboethoxy)benzyl)phosphorodithioate) was followed in rats after oral administration of a nontoxic dose of 100 mg/kg. The same metabolic study was conducted following coadministration of 0.5% O,S,S-trimethyl phosphorodithioate (OSS-Me). When administered alone, phenthoate was metabolized principally by carboethoxy ester hydrolysis and cleavage of the P-O and C-S bonds, resulting in at least 6 metabolites. The primary urinary metabolite excreted was phenthoate acid. Coadministration of 0.5% OSS-Me did not alter the types of metabolites excreted. However, a reduction of the carboxylesterase-catalyzed product (phenthoate acid) was observed, indicating that the enzyme responsible for the major pathway of phenthoate detoxication was inhibited.
The levels of total lipids, free fatty acids, cholesterol, and lipase activity were studied in selected tissues of Channa punctatus Bloch during individual and combined exposures of carbaryl and phenthoate. The total lipid levels decreased with elevated levels of free fatty acids and lipase activity during all exposures, suggesting increased lipid hydrolysis to derive energy as an attempt to face the pesticide toxic stress. The cholesterol levels showed an elevated trend. ... The effect produced by carbaryl + phenthoate treatment remained higher than either of the pesticides alone, suggesting the manifestation of an additive effect.
Some phenothiazines may antagonize & some may potentiate the toxic anticholinesterase effects of ... /organophosphorus insecticides/. /Organophosphate cholinesterase inhibitors/
For more Interactions (Complete) data for PHENTHOATE (7 total), please visit the HSDB record page.

Stability Shelf Life

IT IS STABLE IN BUFFER SOLUTIONS PH 3.9-7.8 BUT APPROX 25% IS HYDROLYZED IN 20 DAYS IN BUFFER SOLUTIONS AT PH 9.7.
STABLE TO 60 °C FOR EXTENDED EXPOSURES /TECHNICAL PRODUCT/
Biological activity of the product remains practically unvaried for 2 years under environmental conditions, provided the product is stored in its unopened and undamaged original containers, in shaded and possibly well-aired places.

Dates

Last modified: 08-15-2023
1: Li ZY, Zhang ZC, Zhang L, Leng L. Enantioselective degradation and chiral stability of phenthoate in soil. Bull Environ Contam Toxicol. 2007 Aug;79(2):153-7. Epub 2007 May 18. PubMed PMID: 17510729.
2: Al-Omar MA, Al-Suhaily RH, Kamel Y. Distribution and dissipation of phenthoate insecticide following aerial application. Bull Environ Contam Toxicol. 2004 Nov;73(5):825-31. PubMed PMID: 15669725.
3: Liao M, Xie XM. Adsorption of phenthoate and acetochlor from water by clays and organoclays. J Environ Sci (China). 2004;16(5):738-41. PubMed PMID: 15559802.
4: Li ZY, Zhang ZC, Zhou QL, Gao RY, Wang QS. Fast and precise determination of phenthoate and its enantiomeric ratio in soil by the matrix solid-phase dispersion method and liquid chromatography. J Chromatogr A. 2002 Nov 15;977(1):17-25. PubMed PMID: 12456092.
5: Tanaka Y, Takahashi K, Sasao T, Kirigaya T, Hosoi S, Usui S, Kawamura T, Nakazawa H. [Detection of O,O,S-trimethyl phosphorodithioate, an impurity in phenthoate (PAP), in komatsuna]. Shokuhin Eiseigaku Zasshi. 2001 Jun;42(3):206-9. Japanese. PubMed PMID: 11577395.
6: Yoshii K, Tsumura Y, Ishimitsu S, Tonogai Y, Nakamuro K. Degradation of malathion and phenthoate by glutathione reductase in wheat germ. J Agric Food Chem. 2000 Jun;48(6):2502-5. PubMed PMID: 10888576.
7: El Nahas SM, Samad MF, de Hondt HA. Mutagenicity of cidial (phenthoate). I: Effect on maternal and fetal somatic cells. Environ Mol Mutagen. 1997;29(1):53-7. PubMed PMID: 9020307.
8: Kawabata S, Hayasaka M, Hayashi H, Sakata M, Hatakeyama Y, Ogura N. Phenthoate metabolites in human poisoning. J Toxicol Clin Toxicol. 1994;32(1):49-60. PubMed PMID: 8308949.
9: Rao KR, Rao KV. Combined action of carbaryl and phenthoate on the sensitivity of the acetylcholinesterase system of the fish, Channa punctatus (Bloch). Ecotoxicol Environ Saf. 1989 Feb;17(1):12-5. PubMed PMID: 2496969.
10: Guhathakurta S, Bhattacharya S. Target and nontarget actions of phenthoate and carbofuran: brain acetylcholinesterase, kidney iodide peroxidase, and blood thyroxine profiles in Channa punctatus. Biomed Environ Sci. 1988 Jun;1(1):59-63. PubMed PMID: 3268109.
11: Rao KR, Rao KS, Sahib IK, Rao KV. Combined action of carbaryl and phenthoate on a freshwater fish (Channa punctatus bloch). Ecotoxicol Environ Saf. 1985 Oct;10(2):209-17. PubMed PMID: 3936694.
12: Rao KS, Rao KR, Sahib IK, Rao KV. Combined action of carbaryl and phenthoate on tissue lipid derivatives of murrel, Channa punctatus (Bloch). Ecotoxicol Environ Saf. 1985 Feb;9(1):107-11. PubMed PMID: 3921340.
13: Gupta PK. Phenthoate toxicity: cumulative effects in rats. Toxicol Lett. 1984 Jul;22(1):69-73. PubMed PMID: 6464035.
14: Nigg HN, Stamper JH, Queen RM, Knapp JL. Fish mortality following application of phenthoate to Florida citrus. Bull Environ Contam Toxicol. 1984 May;32(5):587-96. PubMed PMID: 6733305.
15: Imamura T, Schiller NL, Fukuto TR. Malathion and phenthoate carboxylesterase activities in pulmonary alveolar macrophages as indicators of lung injury. Toxicol Appl Pharmacol. 1983 Aug;70(1):140-7. PubMed PMID: 6612731.
16: Jash NB, Bhattacharya S. Phenthoate-induced changes in the profiles of acetylcholinesterase and acetylcholine in the brain of Anabas testudineus (Bloch): acute and delayed effect. Toxicol Lett. 1983 Mar;15(4):349-56. PubMed PMID: 6836603.
17: Moye HA, Brooks RF, Scherer SJ. Residues of phenthoate (Cidial) and its oxon on grapefruit, lemons, oranges, their fractionated products, and soil. J Agric Food Chem. 1983 Jan-Feb;31(1):122-7. PubMed PMID: 6826909.
18: Lee SG, Fukuto TR. Inhibition of rat liver and plasma carboxylesterases by impurities present in technical phenthoate. J Toxicol Environ Health. 1982 Oct-Nov;10(4-5):717-28. PubMed PMID: 7161823.
19: Mallipudi NM, Fukuto TR. Characterization of bound phenthoate residues in citrus. Arch Environ Contam Toxicol. 1981 Jul;10(4):505-10. PubMed PMID: 7259311.
20: Iwata Y, Carman GE, O'Neal JR, Barkley JH, Düsch ME, Gunther FA. Phenthoate applied to California citrus trees: residue levels on foliage and soil, in air, and on and in fruit. J Agric Food Chem. 1981 Jan-Feb;29(1):135-45. PubMed PMID: 7204748.

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